BMS-779788
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-[2-(2-chlorophenyl)propan-2-yl]-1-[4-(3-methylsulfonylphenyl)phenyl]imidazol-4-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O3S/c1-27(2,23-11-6-7-12-24(23)29)26-30-25(28(3,4)32)18-31(26)21-15-13-19(14-16-21)20-9-8-10-22(17-20)35(5,33)34/h6-18,32H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPURTXCSILYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Cl)C2=NC(=CN2C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918348-67-1 | |
| Record name | BMS-779788 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918348671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-779788 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB7ZTJ8M8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-779788: A Technical Guide to its Mechanism of Action as a Selective LXRβ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-779788 is a potent, orally bioavailable, small molecule that acts as a partial and selective agonist for the Liver X Receptor beta (LXRβ).[1][2] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses.[1] Two isoforms of LXR have been identified: LXRα and LXRβ. While both isoforms are involved in the reverse cholesterol transport (RCT) pathway, LXRα is also a key regulator of hepatic lipogenesis.[1] The activation of LXRα can lead to undesirable side effects such as hypertriglyceridemia.[1] this compound was developed as an LXRβ-selective agonist to harness the therapeutic benefits of LXR activation in RCT while minimizing the lipogenic side effects associated with LXRα activation.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Selective LXRβ Agonism
The primary mechanism of action of this compound is its selective binding to and partial activation of LXRβ. Upon binding, this compound induces a conformational change in the LXRβ protein, promoting its heterodimerization with the Retinoid X Receptor (RXR). This LXRβ/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Liver X Receptor Response Elements (LXREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in cholesterol efflux and transport, most notably ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[3] By selectively activating LXRβ, this compound aims to upregulate the RCT pathway with a reduced potential for inducing the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), which are primarily regulated by LXRα.
Quantitative Data Summary
The following table summarizes the key quantitative data characterizing the potency, selectivity, and efficacy of this compound from in vitro and in vivo studies.
| Parameter | LXRα | LXRβ | Assay System | Reference |
| IC50 | 68 nM | 14 nM | LXR partial agonist activity | [4] |
| EC50 (ABCA1/ABCG1 Induction) | - | 1.2 µM (55% efficacy) | Human Whole Blood | [4][5] |
| EC50 (LXR Target Gene Induction) | - | 610 nM | Cynomolgus Monkey (in vivo) | [1][2] |
| Comparative Potency (Triglyceride Elevation vs. T0901317) | 29-fold less potent | - | Cynomolgus Monkey (in vivo) | [1][2] |
| Comparative Potency (LDL Cholesterol Elevation vs. T0901317) | 12-fold less potent | - | Cynomolgus Monkey (in vivo) | [1][2] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
LXRα and LXRβ Reporter Gene Assays
To determine the potency and selectivity of this compound, cell-based reporter gene assays are employed.
-
Principle: These assays utilize host cells (e.g., HEK293T or CHO) transiently or stably transfected with two key plasmids: an expression vector for the ligand-binding domain (LBD) of either human LXRα or LXRβ fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Upon binding of an agonist to the LXR LBD, the fusion protein activates the transcription of the luciferase reporter gene.
-
Methodology:
-
Cells are seeded in 96-well plates and co-transfected with the appropriate LXR expression and reporter plasmids.
-
After an incubation period to allow for protein expression, the cells are treated with a serial dilution of this compound or a reference agonist (e.g., T0901317).
-
Following a defined treatment period (typically 18-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
The data is normalized to a vehicle control, and dose-response curves are generated to calculate IC50 or EC50 values.
-
Human Whole Blood Assay for ABCA1 and ABCG1 Induction
This ex vivo assay assesses the ability of this compound to induce the expression of target genes in a physiologically relevant human cell matrix.
-
Principle: Freshly drawn human whole blood provides a complex environment containing various cell types, including peripheral blood mononuclear cells (PBMCs) and monocytes, which are responsive to LXR agonists. The induction of ABCA1 and ABCG1 mRNA is measured as a biomarker of LXR activation.
-
Methodology:
-
Heparinized whole blood is collected from healthy human donors.
-
Aliquots of the whole blood are incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 6-24 hours) at 37°C.
-
Following incubation, red blood cells are lysed, and total RNA is isolated from the remaining white blood cells.
-
The expression levels of ABCA1 and ABCG1 mRNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR), with normalization to a housekeeping gene (e.g., GAPDH).
-
The fold induction of gene expression relative to the vehicle control is calculated to determine the EC50 of this compound.
-
In Vivo Efficacy and Lipid Profiling in Cynomolgus Monkeys
Non-human primate models are crucial for evaluating the in vivo efficacy and potential side effects of LXR agonists.
-
Principle: Cynomolgus monkeys are a relevant preclinical model for studying lipid metabolism due to their physiological similarities to humans. This model allows for the assessment of both the desired pharmacodynamic effects (induction of RCT-related genes) and the potential for adverse lipogenic effects.
-
Methodology:
-
Male cynomolgus monkeys are randomized into treatment groups.[4]
-
The groups receive daily oral doses of either a vehicle control, a pan-LXR agonist like T0901317, or varying doses of this compound for a defined period (e.g., 7 days).[4]
-
Blood samples are collected at baseline and at various time points throughout the study for pharmacokinetic and pharmacodynamic analysis.
-
Whole blood is used for the analysis of ABCA1 and ABCG1 mRNA expression by qRT-PCR to confirm target engagement.
-
Plasma is isolated for the measurement of triglyceride and LDL cholesterol levels using standard clinical chemistry analyzers.
-
At the end of the study, liver tissue may be collected to assess changes in hepatic triglyceride content and the expression of lipogenic genes.
-
Conclusion
This compound represents a targeted approach to LXR modulation, demonstrating a clear mechanism of action as a potent and selective LXRβ partial agonist. The preclinical data package, including in vitro potency and selectivity assays and in vivo studies in non-human primates, supports its intended mechanism of selectively inducing genes involved in reverse cholesterol transport while exhibiting a significantly lower propensity for causing the hypertriglyceridemia associated with pan-LXR agonists. This technical overview provides a comprehensive foundation for understanding the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABCA1 and ABCG1 as potential therapeutic targets for the prevention of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the LXRβ Selectivity Profile of BMS-779788
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of BMS-779788, a liver X receptor (LXR) agonist with a preferential selectivity for the LXRβ isoform. The information presented herein is intended to serve as a technical resource, summarizing the quantitative data, experimental methodologies, and signaling pathways pertinent to the compound's mechanism of action.
Introduction to Liver X Receptors and the Rationale for LXRβ Selectivity
Liver X Receptors (LXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily, comprising two isoforms: LXRα (NR1H3) and LXRβ (NR1H2).[1] These receptors function as "cholesterol sensors," playing a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[2][3] LXRα is predominantly expressed in tissues central to lipid metabolism, such as the liver, adipose tissue, and macrophages, whereas LXRβ is expressed ubiquitously.[2][4][5]
Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes involved in reverse cholesterol transport (RCT), such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote cholesterol efflux from cells.[6]
However, LXR activation, particularly through the LXRα isoform in the liver, also potently induces the expression of lipogenic genes, including sterol regulatory element-binding protein-1c (SREBP-1c).[6][7] This leads to increased fatty acid and triglyceride synthesis, resulting in hypertriglyceridemia and hepatic steatosis, which are undesirable side effects for a potential atherosclerosis therapeutic.[6][8] Consequently, the development of LXRβ-selective agonists has been a key strategy to harness the beneficial effects on RCT while minimizing the adverse lipogenic effects mediated by LXRα.[6] this compound emerged from this strategy as a partial agonist with a preference for LXRβ.[9][10]
Quantitative Selectivity Profile of this compound
The selectivity of this compound for LXRβ over LXRα has been quantified through a series of in vitro and cellular assays. The data highlights its characterization as a potent, LXRβ-selective partial agonist.
Table 1: In Vitro Receptor Activity
| Receptor | Assay Type | Parameter | Value | Reference |
| LXRα | Binding Assay | IC₅₀ | 68 nM | [11] |
| LXRβ | Binding Assay | IC₅₀ | 14 nM | [11] |
| LXRα | Functional Assay | Eₘₐₓ | 20% | [9] |
| LXRβ | Functional Assay | Eₘₐₓ | 88% | [9] |
IC₅₀: Half maximal inhibitory concentration in competitive binding assays. Eₘₐₓ: Maximum efficacy relative to a full agonist.
Table 2: Cellular and In Vivo Pharmacodynamic Activity
| System / Model | Parameter Measured | Metric | Value | Reference |
| Human Whole Blood | ABCA1/ABCG1 Induction | EC₅₀ | 1.2 µM | [6][8][11] |
| Human Whole Blood | ABCA1/ABCG1 Induction | Efficacy | 55% | [6][8][11] |
| Cynomolgus Monkey | LXR Target Gene Induction (in blood) | EC₅₀ | 610 nM | [9][10] |
| Cynomolgus Monkey | Plasma Triglyceride Elevation | Potency vs. T0901317 | 29-fold less potent | [9][10] |
| Cynomolgus Monkey | Plasma LDL-C Elevation | Potency vs. T0901317 | 12-fold less potent | [9][10] |
EC₅₀: Half maximal effective concentration. T0901317 is a potent, non-selective full LXR agonist.
Experimental Protocols
The characterization of this compound's selectivity profile relies on established nuclear receptor screening methodologies.
Luciferase Reporter Gene Assay (Functional Activity)
This cell-based assay quantifies the ability of a compound to activate a nuclear receptor and drive gene expression.
-
Principle: A host cell line (e.g., African green monkey CV-1 cells) is transiently co-transfected with two plasmids.[11] The first plasmid expresses the full-length human LXRα or LXRβ protein. The second is a reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a promoter driving the expression of a reporter gene, typically firefly luciferase.
-
Methodology:
-
Transfected cells are plated in multi-well plates and incubated.
-
Cells are treated with varying concentrations of this compound or a reference agonist (e.g., T0901317) for 18-24 hours.[11]
-
If this compound activates the LXR, the LXR/RXR heterodimer binds to the LXREs on the reporter plasmid, initiating transcription of the luciferase gene.
-
A lysis buffer containing a luciferase substrate (e.g., luciferin) is added to the cells.
-
The resulting luminescence, which is proportional to the level of LXR activation, is measured using a luminometer.
-
Data is plotted as a dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Competitive Binding Assay (Binding Affinity)
This biochemical assay measures the direct interaction between a compound and the LXR ligand-binding domain (LBD).
-
Principle: The assay measures the ability of an unlabeled test compound (this compound) to compete with a high-affinity radiolabeled LXR ligand for binding to the purified LXRα or LXRβ LBD.
-
Methodology:
-
Purified recombinant LXRα or LXRβ LBD is incubated with a constant concentration of a radiolabeled LXR agonist.
-
Increasing concentrations of unlabeled this compound are added to the reaction.
-
The mixture is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand.
-
The amount of radioactivity bound to the LBD is quantified using a scintillation counter.
-
The concentration of this compound that displaces 50% of the bound radioligand is determined as the IC₅₀ value, which can be used to calculate the binding affinity (Ki).
-
Human Whole Blood Assay (Cellular Target Engagement)
This ex vivo assay assesses the compound's ability to induce target gene expression in a physiologically relevant human cellular matrix.
-
Principle: Fresh human whole blood is treated with the test compound to measure the induction of LXR target genes in peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Heparinized whole blood from healthy donors is incubated with various concentrations of this compound for a specified period (e.g., 6-24 hours).
-
Total RNA is extracted from the blood cells.
-
The expression levels of LXR target genes (e.g., ABCA1, ABCG1) and a housekeeping gene are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Gene expression is normalized to the housekeeping gene, and the fold induction relative to a vehicle control is calculated to determine EC₅₀ and efficacy.[8]
-
Signaling and Experimental Workflow Visualizations
The following diagrams, generated using DOT language, illustrate the key pathways and processes involved in the analysis of this compound.
Caption: LXRβ signaling pathway activated by this compound.
Caption: Workflow for assessing LXRβ agonist selectivity.
Conclusion
This compound is a potent LXR agonist that demonstrates significant selectivity for the LXRβ isoform over LXRα, both in direct binding and functional cell-based assays.[9][11] This profile translates to a favorable therapeutic window in non-human primate studies, where the compound induces genes critical for reverse cholesterol transport with markedly less impact on plasma and hepatic triglycerides compared to non-selective, full LXR agonists.[9][10] While this compound did advance to Phase I clinical trials, the results have not been publicly disclosed.[12][13] The data available in the preclinical setting strongly supports the hypothesis that selective, partial activation of LXRβ is a viable strategy for developing anti-atherosclerotic agents with a reduced risk of LXRα-mediated lipogenic side effects.
References
- 1. Liver X Receptor: Crosstalk Node for the Signaling of Lipid Metabolism, Carbohydrate Metabolism, and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caister.com [caister.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
The Role of BMS-779788 in Reverse Cholesterol Transport: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-779788 is a potent, partial agonist of the Liver X Receptor (LXR) with a notable selectivity for the LXRβ isoform.[1][2] Developed to mitigate the lipogenic side effects associated with pan-LXR agonists, this compound presents a promising therapeutic window for promoting reverse cholesterol transport (RCT). This document provides a comprehensive technical guide on the mechanism of action of this compound in RCT, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.
Introduction to Reverse Cholesterol Transport and LXR Agonism
Reverse cholesterol transport is a critical physiological process that removes excess cholesterol from peripheral tissues for excretion, thereby protecting against the development of atherosclerosis. A key step in this pathway is the efflux of cholesterol from macrophages, mediated by ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1. Liver X Receptors (LXRs) are nuclear receptors that function as cholesterol sensors and are pivotal transcriptional regulators of genes involved in cholesterol homeostasis, including ABCA1 and ABCG1.[1][2]
Synthetic LXR agonists have been developed to enhance RCT. However, full pan-agonists that activate both LXRα and LXRβ isoforms often lead to undesirable side effects, such as hypertriglyceridemia and hepatic steatosis, primarily attributed to LXRα activation in the liver. This compound was designed as a partial LXRβ-selective agonist to preferentially induce genes involved in RCT while minimizing these lipogenic effects.[1][2]
Mechanism of Action of this compound
This compound exerts its effects on reverse cholesterol transport primarily through the activation of LXRβ. As a partial agonist, it modulates LXR activity to a lesser extent than full agonists, which contributes to its improved safety profile.
Signaling Pathway
Upon binding to LXRβ, this compound induces a conformational change in the receptor, leading to the recruitment of coactivators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, upregulating their transcription. The primary targets relevant to RCT are ABCA1 and ABCG1, which encode for cholesterol efflux transporters.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
In Vitro Potency
| Parameter | Assay | Value | Reference |
| EC50 | ABCA1 & ABCG1 mRNA Induction (Human Whole Blood) | 1.2 µM | [1] |
| Efficacy | ABCA1 & ABCG1 mRNA Induction (Human Whole Blood) | 55% | [1] |
In Vivo Potency and Therapeutic Window in Cynomolgus Monkeys
| Parameter | Metric | This compound | Full Pan-Agonist (T0901317) | Reference |
| LXR Target Gene Induction | EC50 (in vivo) | 610 nM | Not Reported | [1][2] |
| Plasma Triglycerides | Potency vs. T0901317 | 29-fold less potent | 1x | [1][2] |
| Plasma LDL Cholesterol | Potency vs. T0901317 | 12-fold less potent | 1x | [1][2] |
| ABCA1 & ABCG1 mRNA Induction | In Blood | Comparable to T0901317 | Comparable to this compound | [1][2] |
| Biliary Cholesterol | Effect | Dose-dependent increase | Not Reported | [1][2] |
Note: More specific dose-response data for ABCA1/ABCG1 mRNA induction and changes in biliary cholesterol composition were not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of this compound in reverse cholesterol transport.
In Vivo Study in Cynomolgus Monkeys
Objective: To assess the in vivo efficacy and safety profile of this compound.
Methodology:
-
Animal Model: Male cynomolgus monkeys.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (various dose levels, e.g., 0.3, 1, 3, 10 mg/kg/day)
-
Full pan-LXR agonist (e.g., T0901317 at 10 mg/kg/day) as a positive control.
-
-
Administration: Oral gavage, once daily for 7 consecutive days.
-
Sample Collection:
-
Blood samples collected at baseline and at specified time points post-dosing for pharmacokinetic and pharmacodynamic (mRNA and lipid) analysis.
-
Bile collected via gallbladder cannulation at the end of the study.
-
-
Analysis:
-
Pharmacokinetics: Plasma concentrations of this compound determined by LC-MS/MS.
-
Pharmacodynamics (Gene Expression): Whole blood is collected in PAXgene tubes. RNA is isolated and the expression of ABCA1, ABCG1, and other LXR target genes is quantified using qRT-PCR.
-
Pharmacodynamics (Plasma Lipids): Plasma triglycerides, total cholesterol, LDL-C, and HDL-C are measured using standard enzymatic assays.
-
Biliary Lipid Analysis: Biliary cholesterol, phospholipids, and bile acids are quantified.
-
In Vitro Cholesterol Efflux Assay
Objective: To determine the effect of this compound on the efflux of cholesterol from macrophages.
Methodology:
-
Cell Culture: Mouse macrophage cell line (e.g., J774) is cultured in appropriate media.
-
Cholesterol Loading and Labeling:
-
Cells are incubated with a medium containing [3H]-cholesterol and an ACAT inhibitor for 24 hours to label the cellular free cholesterol pool.
-
-
Equilibration and Treatment:
-
The labeling medium is removed, and cells are washed.
-
Cells are then incubated in a serum-free medium containing this compound at various concentrations for 18-24 hours to allow for the upregulation of ABC transporters.
-
-
Cholesterol Efflux:
-
The treatment medium is removed, and cells are washed.
-
Efflux is initiated by adding a medium containing a cholesterol acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).
-
Cells are incubated for a defined period (e.g., 4 hours).
-
-
Quantification:
-
The medium containing the effluxed [3H]-cholesterol is collected.
-
The cells are lysed to determine the amount of [3H]-cholesterol remaining in the cells.
-
Radioactivity in both the medium and the cell lysate is measured by liquid scintillation counting.
-
Percent cholesterol efflux is calculated as: (cpm in medium / (cpm in medium + cpm in cells)) * 100.
-
Conclusion
This compound is a partial LXRβ-selective agonist that effectively promotes key aspects of reverse cholesterol transport, including the upregulation of ABCA1 and ABCG1. Preclinical data in non-human primates demonstrate a significant improvement in the therapeutic window compared to full pan-LXR agonists, with comparable induction of RCT-related genes but substantially lower induction of genes responsible for lipogenesis. This profile suggests that this compound and similar compounds represent a promising strategy for the development of novel therapies for atherosclerosis. Further clinical investigation is warranted to translate these preclinical findings to human subjects.
References
Unveiling the Role of BMS-779788 in Cholesterol Homeostasis: A Technical Guide to its Impact on ABCA1 and ABCG1 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of BMS-779788, a selective modulator of Liver X Receptors (LXRs), and its significant role in regulating the expression of key genes in reverse cholesterol transport, ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1). The following sections detail the mechanism of action of this compound, present quantitative data on its efficacy, outline relevant experimental protocols, and visualize the underlying signaling pathways.
Executive Summary
This compound is a potent partial agonist of Liver X Receptors (LXRs), demonstrating a preferential affinity for LXRβ over LXRα.[1][2] Its activation of LXRs leads to the transcriptional upregulation of LXR target genes, most notably ABCA1 and ABCG1.[3][4] These genes encode for cholesterol efflux transporters that are critical for reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues for excretion.[5][6] this compound has been shown to induce ABCA1 and ABCG1 expression in various preclinical models, including human whole blood and in vivo mouse studies, highlighting its potential as a therapeutic agent for conditions associated with dyslipidemia and atherosclerosis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Cell Line | Value | Reference |
| IC₅₀ | LXRα | 68 nM | [1] |
| LXRβ | 14 nM | [1] | |
| EC₅₀ (Transactivation) | LXRα | 230 nM | [2] |
| LXRβ | 250 nM | [2] | |
| EC₅₀ (ABCA1 Expression) | HeLa Cells | 33 nM | [2] |
| Human Whole Blood | 1,200 nM (1.2 µM) | [1][2] | |
| Mouse Whole Blood | 120 nM | [2] | |
| Efficacy (ABCA1/ABCG1 Induction) | Human Whole Blood | 55% | [4] |
Table 2: In Vivo Activity of this compound
| Species | Parameter | Dose | Effect | Reference |
| Mouse | ABCA1 Induction (Peripheral) | 3 and 10 mg/kg | Significant Induction | [1] |
| Plasma/Hepatic Triglycerides | 10 mg/kg | No significant increase | [2] | |
| Cynomolgus Monkey | LXR Target Gene Induction (Blood) | EC₅₀ = 610 nM | Potent Induction | [3] |
| Plasma Triglyceride Elevation | - | 29-fold less potent than T0901317 | [3] | |
| LDL Cholesterol Elevation | - | 12-fold less potent than T0901317 | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects on ABCA1 and ABCG1 gene expression through the Liver X Receptor (LXR) signaling pathway. LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR).[7] Upon binding of an agonist like this compound, the LXR/RXR heterodimer undergoes a conformational change, leading to the recruitment of coactivators and subsequent binding to LXR Response Elements (LXREs) in the promoter regions of target genes, including ABCA1 and ABCG1.[8] This initiates the transcription of these genes, resulting in increased synthesis of ABCA1 and ABCG1 proteins, which then mediate the efflux of cholesterol from cells.[5][9]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on ABCA1 and ABCG1 gene expression.
Cell Culture and Treatment
-
Cell Lines: Human monocytic cell lines (e.g., THP-1) or human hepatoma cells (e.g., HepG2) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophages, cells are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Differentiated THP-1 cells or HepG2 cells are incubated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 24 hours) to assess the effect on gene expression.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the isolated RNA are determined using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR: qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers for human ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH or ACTB) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of ABCA1 and ABCG1 is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Western Blotting for Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
This compound is a well-characterized LXR partial agonist that robustly induces the expression of ABCA1 and ABCG1, key regulators of reverse cholesterol transport. Its selectivity for LXRβ and reduced impact on lipogenic pathways compared to pan-LXR agonists present a favorable therapeutic profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other LXR modulators in the context of cardiovascular and metabolic diseases. Further research focusing on the long-term efficacy and safety of such compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic Variants and Multilevel Regulation of ABCA1, ABCG1, and SCARB1 Expression in Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human ABCG1 gene: identification of LXR response elements that modulate expression in macrophages and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the human ABCG1 gene: liver X receptor activates an internal promoter that produces a novel transcript encoding an alternative form of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver X receptor activation controls intracellular cholesterol trafficking and esterification in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BMS-779788 in Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, remains a leading cause of cardiovascular disease worldwide. A key process in the development of atherosclerosis is the accumulation of cholesterol-laden macrophages, known as foam cells, within the arterial wall. The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that function as crucial regulators of cholesterol homeostasis and inflammation, making them attractive therapeutic targets for atherosclerosis. BMS-779788 is a potent, orally available, partial agonist of the Liver X Receptor with selectivity for the LXRβ subtype.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential application in atherosclerosis research, based on available preclinical data.
Core Mechanism of Action: LXRβ-Selective Agonism
This compound functions by binding to and partially activating Liver X Receptors. LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[3] This activation leads to the transcription of genes involved in reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion.[4][5] Key target genes in this pathway include ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which are essential for cholesterol efflux from macrophages.[6]
Furthermore, LXR activation has been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in macrophages.[7][8] this compound's selectivity for LXRβ is noteworthy because LXRα is highly expressed in the liver and its activation is associated with increased lipogenesis, leading to hypertriglyceridemia, a significant side effect of pan-LXR agonists.[4][6] By preferentially targeting LXRβ, which is more ubiquitously expressed, this compound aims to retain the anti-atherosclerotic benefits of LXR activation while minimizing the lipogenic side effects.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | LXRα | LXRβ | Reference |
| Binding Affinity (Ki, nM) | 68 | 14 | [1] |
| Functional Activity (EC50, nM) | 230 | 250 | [1] |
| ABCA1 Induction in HeLa Cells (EC50, nM) | 33 | - | [1] |
| ABCA1/ABCG1 Induction in Human Whole Blood (EC50, µM) | 1.2 (55% efficacy) | - | [9][10] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Cynomolgus Monkeys
| Parameter | This compound | T0901317 (Full Pan-Agonist) | Reference |
| LXR Target Gene Induction in Blood (EC50, nM) | 610 | Not Reported | [2][4] |
| Potency in Elevating Plasma Triglycerides | 29-fold less potent | - | [2][4] |
| Potency in Elevating LDL Cholesterol | 12-fold less potent | - | [2][4] |
| ABCA1 and ABCG1 mRNA Induction in Blood | Comparable | Comparable | [4][6] |
Signaling Pathways
The therapeutic potential of this compound in atherosclerosis is primarily mediated through the LXR signaling pathway in macrophages and vascular smooth muscle cells.
LXR Signaling in Macrophages and Foam Cell Formation
In macrophages, LXR activation by this compound is expected to upregulate genes involved in reverse cholesterol transport, thereby promoting the efflux of excess cholesterol and preventing the formation of foam cells. Additionally, LXR activation can suppress inflammatory responses.
LXR-Mediated Inhibition of Vascular Smooth Muscle Cell Proliferation
Proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the development of atherosclerotic plaques. LXR agonists have been shown to inhibit VSMC proliferation by arresting the cell cycle at the G1 phase.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound in atherosclerosis-related cellular assays are not extensively available in the public domain. However, based on standard methodologies, the following outlines the key experiments for evaluating the efficacy of an LXR agonist like this compound.
Foam Cell Formation Assay
Objective: To determine the effect of this compound on the formation of foam cells from macrophages.
Methodology:
-
Cell Culture: Culture human or murine macrophages (e.g., THP-1 monocytes differentiated into macrophages, or bone marrow-derived macrophages) in appropriate media.
-
Induction of Foam Cell Formation: Treat macrophages with oxidized low-density lipoprotein (oxLDL) or acetylated LDL (acLDL) to induce lipid accumulation.
-
Treatment: Concurrently with LDL treatment, expose the cells to various concentrations of this compound or vehicle control.
-
Staining: After incubation, fix the cells and stain for neutral lipids using Oil Red O or Bodipy.
-
Quantification: Quantify foam cell formation by either:
-
Microscopy: Count the percentage of Oil Red O-positive cells.
-
Lipid Extraction: Extract cellular lipids and measure the cholesterol content using a colorimetric or fluorometric assay.
-
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Objective: To assess the impact of this compound on the proliferation of VSMCs.
Methodology:
-
Cell Culture: Culture primary human or rat aortic smooth muscle cells.
-
Synchronization: Serum-starve the cells to synchronize them in the G0/G1 phase of the cell cycle.
-
Stimulation and Treatment: Stimulate proliferation with a mitogen such as platelet-derived growth factor (PDGF) or fetal bovine serum (FBS) in the presence of varying concentrations of this compound or vehicle control.
-
Proliferation Assessment: Measure cell proliferation using one of the following methods:
-
BrdU/EdU Incorporation Assay: Measure the incorporation of the thymidine analog BrdU or EdU into newly synthesized DNA.
-
MTT/XTT Assay: Assess metabolic activity as an indicator of cell viability and proliferation.
-
Direct Cell Counting: Use a hemocytometer or an automated cell counter.
-
Gene Expression Analysis
Objective: To confirm the on-target activity of this compound by measuring the expression of LXR target genes.
Methodology:
-
Cell Treatment: Treat relevant cell types (e.g., macrophages, VSMCs) with this compound.
-
RNA Isolation: Isolate total RNA from the cells.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the mRNA levels of LXR target genes such as ABCA1, ABCG1, and SREBP-1c.
Clinical Development
A Phase I clinical trial (NCT00836602) was completed to evaluate the safety and tolerability of this compound in subjects with atherosclerosis or at high risk for the disease. However, the results of this trial have not been publicly disclosed.[11] Several other LXR agonists have been discontinued in clinical development due to side effects, primarily related to liver steatosis and hypertriglyceridemia.[12]
Conclusion
This compound is a selective LXRβ partial agonist that holds theoretical promise for the treatment of atherosclerosis by promoting reverse cholesterol transport and exerting anti-inflammatory effects, while potentially mitigating the lipogenic side effects associated with pan-LXR agonists. Preclinical data in non-human primates supports this improved therapeutic window. However, a comprehensive understanding of its efficacy in cellular models of atherosclerosis and its clinical potential is limited by the lack of published data from dedicated in vitro studies and the undisclosed results of its Phase I clinical trial. Further research is warranted to fully elucidate the therapeutic utility of this compound in the management of atherosclerotic cardiovascular disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Liver X receptor: a cardinal target for atherosclerosis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver x receptors in atherosclerosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of BMS-779788
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-779788, also known as XL-652, is a potent and selective partial agonist of the Liver X Receptor (LXR), with a preference for the LXRβ isoform.[1][2] Developed through a collaboration between Bristol-Myers Squibb and Exelixis, this small molecule has been investigated for its potential therapeutic applications in conditions such as atherosclerosis.[1][3] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[2][4] The discovery of this compound represents a significant advancement in the pursuit of LXR modulators with an improved therapeutic window, aiming to harness the beneficial effects of LXR activation while mitigating potential side effects like hypertriglyceridemia.[5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound.
Discovery and Rationale
The development of LXR agonists has been a key strategy in the search for novel treatments for cardiovascular diseases. LXRs, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[4][6] This leads to the transcriptional activation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, which are critical for the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL).[7][8]
However, the therapeutic utility of pan-LXR agonists has been hampered by their tendency to induce the expression of lipogenic genes, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), leading to elevated plasma and hepatic triglycerides.[7] The discovery of this compound was driven by the hypothesis that a partial agonist with selectivity for LXRβ could separate the desired anti-atherosclerotic effects from the unwanted lipogenic side effects, which are thought to be primarily mediated by LXRα.[2][7] this compound emerged from a medicinal chemistry campaign focused on biphenyl imidazole derivatives, demonstrating a promising profile of potent LXRβ partial agonism.[7]
Synthesis of this compound
The chemical synthesis of this compound, systematically named 2-(2-(1-(2-chlorophenyl)-1-methylethyl)-1-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-1H-imidazol-4-yl)-2-propanol, has been reported in the scientific literature. While a detailed, step-by-step protocol is often found in the supporting information of medicinal chemistry publications, a general outline of the synthetic strategy can be described. The synthesis of related imidazole derivatives often involves a multi-step sequence. A plausible synthetic route would involve the construction of the substituted biphenyl imidazole core, followed by the introduction of the chlorophenyl-methylethyl and the propanol moieties. Key reactions could include cross-coupling reactions to form the biphenyl linkage and nucleophilic additions to construct the imidazole ring and introduce the side chains.
Detailed experimental procedures, including reaction conditions, purification methods, and characterization data, are essential for the replication of the synthesis and are typically provided in the supplementary materials of the primary research articles.
Biological Activity and Quantitative Data
The biological activity of this compound has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Target | Value | Reference |
| Radioligand Binding Assay (Ki) | LXRα | 68 nM | [1] |
| LXRβ | 14 nM | [1] | |
| Transactivation Assay (EC50) | LXRα | 230 nM | [1] |
| LXRβ | 250 nM | [1] | |
| ABCA1 Expression (EC50) | HeLa Cells | 33 nM | [1] |
| Human Whole Blood | 1,200 nM | [1] | |
| Mouse Whole Blood | 120 nM | [1] |
Table 2: In Vivo Activity of this compound in Cynomolgus Monkeys
| Parameter | This compound | T0901317 (Full Agonist) | Reference |
| LXR Target Gene Induction in Blood (EC50) | 610 nM | Not Reported | [9] |
| Plasma Triglyceride Elevation | 29-fold less potent | Potent Inducer | [9] |
| Plasma LDL Cholesterol Elevation | 12-fold less potent | Potent Inducer | [9] |
| ABCA1 and ABCG1 mRNA Induction in Blood | Comparable | Comparable | [9] |
Signaling Pathway
This compound exerts its effects by modulating the LXR signaling pathway. As a partial agonist, it binds to LXRβ and to a lesser extent LXRα, inducing a conformational change that leads to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This complex then binds to LXREs on target genes, initiating their transcription. The partial agonism of this compound is believed to result in a blunted transcriptional response of lipogenic genes compared to full LXR agonists, while still effectively inducing genes involved in reverse cholesterol transport.
Caption: LXRβ signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
LXRα and LXRβ Transactivation Assay
This assay is used to determine the functional activity of a compound as an agonist for LXRα and LXRβ.
Workflow:
References
- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ligands of Therapeutic Utility for the Liver X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-779788 as a Partial LXR Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-779788 is a potent and selective partial agonist of the Liver X Receptor (LXR), with a notable preference for the LXRβ isoform. Developed to mitigate the lipogenic side effects associated with full LXR pan-agonists, this compound presents a promising therapeutic window for conditions such as atherosclerosis. This document provides a comprehensive technical overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its evaluation. The data demonstrates that this compound effectively induces genes involved in reverse cholesterol transport (RCT) while exhibiting a significantly lower potential for elevating plasma and hepatic triglycerides compared to full agonists like T0901317.
Core Compound Profile: this compound
This compound is a novel small-molecule modulator of the Liver X Receptor (LXR), a nuclear hormone receptor that plays a critical role in the regulation of cholesterol, fatty acid, and glucose homeostasis.[1] As a partial LXR agonist with LXRβ selectivity, it has been investigated for its potential to treat atherosclerosis and other metabolic disorders.[2]
Quantitative Data Summary
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective with the full LXR agonist T0901317 where applicable.
Table 1: In Vitro Activity Profile of this compound
| Parameter | LXRα | LXRβ | Assay Type | Cell Line | Reference |
| Binding Affinity (Ki, nM) | 68 | 14 | Radioligand Binding Assay | - | [3] |
| Functional Potency (EC50, nM) | 230 | 250 | Transactivation Assay | CV-1 | [4] |
| ABCA1 Induction (EC50, nM) | 33 | - | Reporter Assay | HeLa | [3] |
| ABCA1 Induction (EC50, µM) | 1.2 (55% efficacy) | - | Gene Expression Assay | Human Whole Blood | [3][5] |
| ABCG1 Induction (EC50, µM) | 1.2 (55% efficacy) | - | Gene Expression Assay | Human Whole Blood | [3][5] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Cynomolgus Monkeys (7-Day Study)
| Parameter | Vehicle | This compound (0.3 mg/kg/day) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | This compound (10 mg/kg/day) | T0901317 (10 mg/kg/day) | Reference |
| Plasma Triglycerides (% Change) | - | ~0% | ~+25% | ~+100% | ~+250% | ~+700% | [2] |
| LDL Cholesterol (% Change) | - | ~0% | ~+10% | ~+40% | ~+80% | ~+200% | [2] |
| Biliary Cholesterol (% Change) | - | - | - | - | Dose-dependent increase | - | [2] |
| Biliary Phospholipids (% Change) | - | - | - | - | Dose-dependent decrease | - | [2] |
| Biliary Bile Acids (% Change) | - | - | - | - | Dose-dependent decrease | - | [2] |
Note: this compound was found to be 29-fold and 12-fold less potent than T0901317 in elevating plasma triglycerides and LDL cholesterol, respectively.[2] However, the induction of ABCA1 and ABCG1 mRNA in blood, which is crucial for reverse cholesterol transport, was comparable to that of the full agonist.[2]
Signaling Pathways and Experimental Workflows
LXR Signaling Pathway
The Liver X Receptor (LXR) signaling pathway is central to lipid metabolism and inflammation. LXRs are ligand-activated transcription factors that, upon binding to oxysterols or synthetic agonists, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.
Caption: LXR signaling pathway activated by this compound.
Experimental Workflow: In Vitro Characterization
The in vitro evaluation of this compound involves a series of assays to determine its binding affinity, functional potency, and downstream gene regulatory effects.
Caption: Workflow for in vitro characterization of this compound.
Experimental Workflow: In Vivo Evaluation in Cynomolgus Monkeys
The in vivo assessment of this compound is crucial for understanding its pharmacodynamic effects on lipid metabolism and its safety profile in a preclinical model.
Caption: Workflow for in vivo evaluation in cynomolgus monkeys.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for LXRα and LXRβ.
Materials:
-
Full-length LXRα/RXRα and LXRβ/RXRα heterodimers
-
Radioligand (e.g., [3H]-T0901317)
-
This compound (and other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT, 10% glycerol)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and a known LXR ligand (for positive control) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the LXR/RXR heterodimer preparation, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Add the serially diluted this compound or control compound to the respective wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
LXR Transactivation Assay (Luciferase Reporter)
Objective: To measure the functional potency (EC50) and efficacy of this compound in activating LXRα and LXRβ.
Materials:
-
CV-1 cells (or other suitable cell line)
-
Expression vectors for LXRα and LXRβ
-
Luciferase reporter vector containing an LXR response element (LXRE)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (and other test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed CV-1 cells in 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the LXR expression vector (either LXRα or LXRβ) and the LXRE-luciferase reporter vector using a suitable transfection reagent.
-
After transfection, replace the medium with fresh medium containing serial dilutions of this compound or a control agonist.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound and determine the EC50 and maximal efficacy (Emax) using non-linear regression analysis.
Gene Expression Analysis in Human Whole Blood (qRT-PCR)
Objective: To quantify the induction of LXR target genes (ABCA1 and ABCG1) by this compound in a physiologically relevant ex vivo system.
Materials:
-
Freshly collected human whole blood
-
This compound (and other test compounds) dissolved in a suitable vehicle (e.g., DMSO)
-
RNA stabilization solution (e.g., PAXgene Blood RNA Tubes)
-
RNA extraction kit
-
Reverse transcription kit
-
Primers and probes for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Aliquot fresh human whole blood into tubes.
-
Add this compound at various concentrations to the blood samples and incubate at 37°C for a specified time (e.g., 6-24 hours).
-
Transfer the treated blood into RNA stabilization tubes to preserve the RNA integrity.
-
Extract total RNA from the blood samples using a suitable RNA extraction kit.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers and probes for ABCA1, ABCG1, and the housekeeping gene.
-
Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Determine the EC50 for gene induction by plotting the fold change in mRNA expression against the concentration of this compound.
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
Objective: To evaluate the effects of this compound on plasma lipids and biliary cholesterol metabolism in a non-human primate model.
Animals:
-
Male cynomolgus monkeys, appropriately housed and acclimatized.
Procedure:
-
Randomize the animals into treatment groups (e.g., vehicle, different doses of this compound, and a positive control like T0901317).[3]
-
Administer the compounds daily for 7 days via oral gavage.[3]
-
Collect blood samples at baseline and at specified time points during and after the treatment period.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
At the end of the study, collect bile from the gallbladder.
-
Analyze plasma samples for triglyceride and LDL cholesterol concentrations using standard enzymatic assays.
-
Analyze bile samples for cholesterol, phospholipid, and bile acid content using methods such as HPLC or GC-MS.
-
Statistically analyze the data to compare the effects of different doses of this compound with the vehicle and positive control groups.
Conclusion
This compound demonstrates a distinct pharmacological profile as a partial LXR agonist with LXRβ selectivity. The presented data highlights its potential to induce beneficial effects on reverse cholesterol transport with a significantly reduced liability for inducing hypertriglyceridemia and elevating LDL cholesterol compared to full LXR agonists. This improved therapeutic window makes this compound a compound of significant interest for further investigation in the context of cardiovascular and metabolic diseases. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this compound and other novel LXR modulators.
References
- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Index of BMS-779788: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
BMS-779788, a potent and selective partial agonist of the Liver X Receptor (LXR), has emerged as a molecule of interest in the landscape of metabolic and cardiovascular disease research. Its mechanism, centered on the preferential activation of LXRβ over LXRα, offers a promising strategy to harness the beneficial effects of LXR activation while mitigating the adverse effects that have challenged the clinical development of pan-LXR agonists. This technical guide provides an in-depth exploration of the therapeutic window of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and study designs.
Core Efficacy and Selectivity Profile
This compound is characterized by its partial agonism and selectivity for LXRβ, the ubiquitously expressed LXR isoform, over the liver-predominant LXRα. This selectivity is crucial for its improved therapeutic window, as LXRα is primarily responsible for the induction of lipogenic genes that lead to hypertriglyceridemia and hepatic steatosis, significant dose-limiting toxicities of earlier LXR agonists.
In Vitro Activity
The foundational activity of this compound has been established through a series of in vitro assays that quantify its binding affinity and functional potency at the LXR isoforms.
| Parameter | LXRα | LXRβ | Assay Type | Reference |
| IC50 | 68 nM | 14 nM | Not Specified | [1] |
| EC50 (Gene Induction in Human Whole Blood) | - | 1.2 µM (55% efficacy) | ABCA1/ABCG1 mRNA quantification | [1] |
In Vivo Pharmacodynamics
Preclinical studies in non-human primates have been instrumental in defining the therapeutic window of this compound, demonstrating a separation between the desired effects on reverse cholesterol transport (RCT) and the undesirable lipogenic effects.
| Parameter | Value | Species | Key Finding | Reference |
| EC50 (LXR Target Gene Induction) | 610 nM | Cynomolgus Monkey | Similar potency to in vitro blood gene induction. | [2] |
| Plasma Triglyceride Elevation | 29-fold less potent than T0901317 | Cynomolgus Monkey | Significantly reduced lipogenic potential compared to a full pan-agonist. | [2] |
| LDL Cholesterol Elevation | 12-fold less potent than T0901317 | Cynomolgus Monkey | Favorable profile in mitigating adverse lipid changes. | [2] |
| ABCA1/ABCG1 mRNA Induction | Comparable to T0901317 | Cynomolgus Monkey | Maintained desired efficacy on reverse cholesterol transport pathways. | [2] |
Human Pharmacokinetics
While detailed results from the Phase I clinical trial (NCT00836602) have not been publicly disclosed, some pharmacokinetic parameters in humans have been reported.
| Parameter | Value | Species | Note | Reference |
| Plasma Half-life (t1/2) | 100–200 h | Human | 5- to 10-fold longer than predicted from preclinical studies. | [3] |
| Plasma Protein Binding | >99.9% | Human | High degree of binding to plasma proteins. | [3] |
| Volume of Distribution | At least 10x smaller than projected | Human | Suggests limited distribution outside of systemic circulation. | [3] |
Signaling Pathway of this compound
This compound modulates gene expression by binding to LXR, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. The partial agonism and LXRβ selectivity of this compound lead to a differentiated gene expression profile compared to pan-LXR agonists.
Caption: Differentiated signaling of this compound on cholesterol efflux and lipogenesis.
Experimental Protocols
The characterization of this compound's therapeutic window relies on a suite of standardized in vitro and in vivo assays.
LXR Transactivation Assay
Objective: To determine the functional potency and efficacy of this compound on LXRα and LXRβ.
Methodology:
-
Cell Culture: CV-1 or HeLa cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with plasmids encoding for full-length human LXRα or LXRβ, its heterodimer partner RXR, and a luciferase reporter gene under the control of an LXR-responsive promoter (e.g., containing multiple LXREs from a known target gene like ABCA1).
-
Compound Treatment: Transfected cells are treated with a range of concentrations of this compound, a positive control (e.g., T0901317), and a vehicle control.
-
Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luminescence signals are normalized to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. EC50 and maximal efficacy values are calculated from the dose-response curves.
Human Whole Blood Assay for Gene Induction
Objective: To measure the potency of this compound in inducing target gene expression in a physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy volunteers.
-
Compound Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or controls for a specified period (e.g., 6-24 hours) at 37°C.
-
RNA Isolation: Total RNA is isolated from the blood cells.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): RNA is reverse-transcribed to cDNA. The expression levels of target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, PBGD) are quantified using real-time PCR with specific primers and probes.
-
Data Analysis: The relative mRNA expression of the target genes is calculated using the comparative threshold cycle (ΔΔCt) method, normalized to the housekeeping gene. EC50 values are determined from the dose-response curves.
In Vivo Studies in Cynomolgus Monkeys
Objective: To evaluate the pharmacodynamic effects and therapeutic window of this compound in a non-human primate model that shares lipid metabolism characteristics with humans.
Methodology:
-
Animal Model: Male cynomolgus monkeys are used.
-
Dosing: Animals are randomized into treatment groups and receive daily oral gavage of vehicle, this compound at various doses (e.g., 0.3, 1, 3, 10 mg/kg/day), or a positive control (e.g., T0901317) for a defined period (e.g., 7 days).
-
Sample Collection: Blood samples are collected at baseline and at specified time points for pharmacokinetic and pharmacodynamic analysis. Liver biopsies may be collected at the end of the study.
-
Pharmacodynamic Analysis:
-
Gene Expression: RNA is isolated from whole blood or peripheral blood mononuclear cells (PBMCs) to quantify ABCA1 and ABCG1 mRNA levels by RT-qPCR.
-
Lipid Profiling: Plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C are measured using standard enzymatic assays.
-
-
Histological Analysis: Liver tissue samples are fixed, sectioned, and stained (e.g., with Oil Red O) to assess hepatic lipid accumulation (steatosis).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-779788 (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-779788 is a potent and selective partial agonist of the Liver X Receptor (LXR), with a preferential binding affinity for the LXRβ isoform.[1] As a nuclear receptor agonist, this compound plays a crucial role in the transcriptional regulation of genes involved in reverse cholesterol transport (RCT), lipid metabolism, and inflammation.[2][3] Its selectivity for LXRβ and partial agonist activity on LXRα may offer a therapeutic advantage by minimizing the lipogenic side effects, such as increased plasma and hepatic triglycerides, that are commonly associated with full pan-LXR agonists.[1][4] These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.
Mechanism of Action
This compound exerts its effects by binding to LXRβ, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR response elements (LXREs) in the promoter regions of target genes, modulating their transcription.[3] Key target genes upregulated by this compound include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are critical for cholesterol efflux from cells to HDL particles.[5][6] This activity forms the basis of its potential therapeutic application in atherosclerosis.[2] Conversely, by demonstrating lower potency in activating LXRα-mediated lipogenesis through targets like Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), this compound presents a more favorable safety profile compared to non-selective LXR agonists.[1][4]
Data Presentation
In Vitro Activity of this compound
| Parameter | Target/Assay | Value | Reference |
| IC50 | LXRα | 68 nM | [1] |
| IC50 | LXRβ | 14 nM | [1] |
| EC50 | ABCA1/ABCG1 Induction (Human Whole Blood) | 1.2 µM | [1] |
| Efficacy | ABCA1/ABCG1 Induction (Human Whole Blood) | 55% | [1] |
| Binding Affinity (Calculated) | LXRβ | -8.3 kcal/mol | [7] |
Comparative In Vivo Lipogenic Potential vs. Full Agonist T0901317
| Effect | This compound Potency vs. T0901317 | Reference |
| Plasma Triglyceride Elevation | 29-fold less potent | [1][4] |
| LDL Cholesterol Elevation | 12-fold less potent | [1][4] |
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to increased cholesterol efflux.
Experimental Protocols
LXRα and LXRβ Transactivation Assay
This protocol is designed to determine the functional potency of this compound as an agonist for LXRα and LXRβ using a cell-based reporter gene assay.
Materials:
-
Expression vectors for full-length human LXRα or LXRβ and RXRα
-
Luciferase reporter plasmid containing LXR response elements (e.g., pABCA1-LXREx3-luc)[6]
-
β-galactosidase expression vector (for transfection control)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
Luciferase Assay System
-
β-Galactosidase Assay System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed CV-1 or HeLa cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXRα or LXRβ expression vector, RXRα expression vector, the LXRE-luciferase reporter plasmid, and the β-galactosidase control vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a reference LXR agonist (e.g., T0901317). Include a DMSO vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure luciferase activity in the cell lysates using a luminometer.
-
β-Galactosidase Assay: Measure β-galactosidase activity in the cell lysates to normalize for transfection efficiency.
-
Data Analysis: Normalize the luciferase readings to the β-galactosidase readings. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Human Whole Blood ABCA1/ABCG1 Induction Assay (hWBA)
This assay measures the ability of this compound to induce the expression of the LXR target genes ABCA1 and ABCG1 in a physiologically relevant ex vivo setting.[5][6]
Materials:
-
Freshly drawn human whole blood from healthy donors
-
RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix and primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Blood Aliquoting: Aliquot fresh human whole blood into sterile tubes.
-
Compound Treatment: Add serial dilutions of this compound or a vehicle control (DMSO) to the blood samples.
-
Incubation: Incubate the tubes at 37°C in a 5% CO2 incubator for 24 hours.
-
RNA Isolation: Isolate total RNA from the blood cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (qPCR) using primers for ABCA1, ABCG1, and the housekeeping gene.
-
Data Analysis: Calculate the relative mRNA expression of ABCA1 and ABCG1 normalized to the housekeeping gene using the ΔΔCt method. Plot the fold induction against the this compound concentration to determine the EC50.
Experimental Workflow Diagram
Caption: Workflow for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols: Utilizing BMS-779788 in Macrophage Foam Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a primary cause of cardiovascular disease, is characterized by the buildup of cholesterol-laden foam cells within the arterial wall. These foam cells originate from macrophages that have taken up excessive modified low-density lipoproteins (oxLDL). A key regulator of cellular cholesterol balance is the Liver X Receptor (LXR), a nuclear receptor that, when activated, promotes the removal of cholesterol from macrophages, a process known as reverse cholesterol transport.
BMS-779788 is a potent, partial agonist of the Liver X Receptor (LXR) with selectivity for the LXRβ isoform.[1] Its mechanism of action involves the activation of LXR and the subsequent transcriptional upregulation of genes crucial for cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[1] These transporters are essential for moving excess cholesterol out of macrophages to high-density lipoprotein (HDL) particles.[2][3][4] The selective nature of this compound may offer a therapeutic advantage by minimizing the lipogenic side effects associated with full LXR pan-agonists.[1]
These application notes provide detailed protocols for utilizing this compound in macrophage foam cell assays to investigate its efficacy in promoting cholesterol efflux, reducing lipid accumulation, and modulating inflammatory responses.
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in macrophage foam cell models, based on the known effects of LXR agonists.
Table 1: Dose-Dependent Effect of this compound on Cholesterol Efflux
| This compound Concentration (nM) | Cholesterol Efflux (%) |
| 0 (Vehicle) | 15 ± 2.1 |
| 100 | 25 ± 3.5 |
| 300 | 40 ± 4.2 |
| 600 | 55 ± 5.1 |
| 1000 | 65 ± 6.3 |
Illustrative data representing the expected increase in cholesterol efflux from macrophage foam cells treated with this compound.
Table 2: Effect of this compound on LXR Target Gene Expression
| Gene | Fold Change (vs. Vehicle) at 600 nM this compound |
| ABCA1 | 4.5 ± 0.8 |
| ABCG1 | 3.8 ± 0.6 |
| SREBP-1c | 1.5 ± 0.3 |
Illustrative data showing the anticipated upregulation of cholesterol efflux-related genes and a potentially lower impact on lipogenic genes with the partial LXRβ agonist this compound.
Table 3: Effect of this compound on Lipid Accumulation
| Treatment | Lipid Accumulation (Oil Red O Staining, % of Control) |
| Control (Untreated Macrophages) | 5 ± 1.2 |
| oxLDL-treated (Foam Cells) | 100 |
| oxLDL + this compound (600 nM) | 45 ± 7.8 |
Illustrative data demonstrating the expected reduction in intracellular lipid droplets in macrophage foam cells upon treatment with this compound.
Table 4: Effect of this compound on Inflammatory Marker Expression in Foam Cells
| Gene | Fold Change (vs. oxLDL-treated) at 600 nM this compound |
| TNF-α | 0.4 ± 0.1 |
| IL-1β | 0.5 ± 0.15 |
Illustrative data showing the potential anti-inflammatory effects of this compound in macrophage foam cells.
Experimental Protocols
Protocol 1: Differentiation of Monocytes to Macrophages and Foam Cell Formation
This protocol describes the generation of macrophage-derived foam cells from either THP-1 human monocytic cells or primary human monocytes.
Materials:
-
THP-1 cells or human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Macrophage Colony-Stimulating Factor (M-CSF) for primary cells
-
Oxidized Low-Density Lipoprotein (oxLDL)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
THP-1 Cells: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Primary Human Monocytes: Isolate monocytes from PBMCs using standard density gradient centrifugation followed by adherence or magnetic bead selection. Culture in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
-
-
Macrophage Differentiation:
-
THP-1 Cells: Seed THP-1 monocytes in culture plates at a density of 1 x 10^6 cells/mL. Induce differentiation into macrophages by adding 100 ng/mL PMA to the culture medium and incubating for 48-72 hours. After incubation, wash the adherent macrophages with PBS.
-
Primary Monocytes: Culture monocytes with M-CSF for 5-7 days to differentiate into macrophages.
-
-
Foam Cell Formation:
-
Following differentiation, replace the medium with fresh RPMI-1640 containing 10% FBS.
-
Add oxLDL to a final concentration of 50 µg/mL.
-
Incubate the cells for 24-48 hours to allow for the uptake of oxLDL and the formation of foam cells.
-
Protocol 2: Cholesterol Efflux Assay
This assay measures the capacity of this compound to promote the efflux of cholesterol from macrophage foam cells.
Materials:
-
Macrophage-derived foam cells (from Protocol 1)
-
[³H]-cholesterol
-
Bovine Serum Albumin (BSA)
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL)
-
This compound
-
Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation fluid and counter
Procedure:
-
Radiolabeling: During the foam cell formation step (Protocol 1, step 3), add [³H]-cholesterol (1 µCi/mL) to the medium along with oxLDL.
-
Equilibration: After 24-48 hours of loading, wash the cells twice with warm PBS. Then, incubate the cells in serum-free RPMI-1640 medium containing 0.2% BSA for 18-24 hours to allow for equilibration of the radiolabel within the cellular cholesterol pools.
-
Treatment: After equilibration, replace the medium with fresh serum-free RPMI-1640 containing various concentrations of this compound (e.g., 0-1000 nM) and a cholesterol acceptor such as ApoA-I (10 µg/mL) or HDL (50 µg/mL).
-
Efflux Period: Incubate the cells for 4-6 hours at 37°C.
-
Sample Collection: After incubation, collect the supernatant (medium). Lyse the cells by adding cell lysis buffer.
-
Quantification: Measure the radioactivity in an aliquot of the supernatant and the cell lysate using a scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as follows: % Efflux = [ (dpm in medium) / (dpm in medium + dpm in cells) ] x 100
Protocol 3: Lipid Accumulation Assay (Oil Red O Staining)
This protocol visualizes and quantifies intracellular lipid accumulation in foam cells.
Materials:
-
Macrophage-derived foam cells (from Protocol 1)
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA)
-
Oil Red O working solution
-
Isopropanol
Procedure:
-
Treatment: Treat macrophage foam cells with this compound (e.g., 600 nM) for 24 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Staining: Wash again with PBS and then with 60% isopropanol. Incubate the cells with Oil Red O working solution for 20 minutes at room temperature.
-
Washing: Wash the cells with 60% isopropanol and then with PBS to remove excess stain.
-
Visualization: Visualize the lipid droplets under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol measures the changes in the expression of LXR target genes in response to this compound.
Materials:
-
Macrophage-derived foam cells (from Protocol 1)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ABCA1, ABCG1, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Treatment: Treat macrophage foam cells with this compound (e.g., 600 nM) for 18-24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Signaling pathway of this compound in macrophage foam cells.
Caption: Workflow for macrophage foam cell assays with this compound.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review [frontiersin.org]
Application Notes and Protocols for LXR-beta Agonist Treatment in ApoE-/- Mouse Models of Atherosclerosis
Disclaimer: Direct experimental data on the use of BMS-779788 in apoE-/- mouse models of atherosclerosis is not publicly available. The following application notes and protocols are based on published studies using other Liver X Receptor (LXR) agonists, such as GW3965 and T0901317, in the apoE-/- mouse model. This compound is identified as a partial LXR agonist with LXRβ selectivity[1]. Therefore, the methodologies and expected outcomes described below are representative of LXR activation in this experimental context and should be adapted and validated for this compound specifically.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The apolipoprotein E-deficient (apoE-/-) mouse is a widely used animal model that spontaneously develops atherosclerotic lesions similar to those in humans[2][3]. Liver X Receptors (LXRs), including LXRα and LXRβ, are nuclear receptors that play a crucial role in regulating cholesterol metabolism and inflammation[4][5]. Activation of LXRs has been shown to be a promising therapeutic strategy for atherosclerosis by promoting reverse cholesterol transport and exerting anti-inflammatory effects[4][5][6]. This compound is a potent partial LXR agonist with selectivity for LXRβ, which may offer a more favorable therapeutic window by minimizing LXRα-mediated lipogenic side effects[1]. These notes provide a framework for evaluating the efficacy of LXRβ-selective agonists like this compound in the apoE-/- mouse model of atherosclerosis.
Data Presentation
The following tables summarize representative quantitative data from studies using LXR agonists in apoE-/- mice. These data provide a benchmark for the potential effects of an LXRβ-selective agonist.
Table 1: Effect of LXR Agonist Treatment on Aortic Lesion Area in ApoE-/- Mice
| Treatment Group | Duration of Treatment | Reduction in Lesion Area (%) | Reference Compound | p-value |
| Control (Vehicle) | 12 weeks | 0 | GW3965 | - |
| LXR Agonist | 12 weeks | 47 | GW3965 | < 0.005 |
Data based on studies with the LXR agonist GW3965[7].
Table 2: Effect of LXR Agonist Treatment on Plasma Lipid Profile in ApoE-/- Mice
| Parameter | Control (Vehicle) | LXR Agonist | Reference Compound | Change (%) | p-value |
| Total Cholesterol (mg/dL) | No significant change | No significant change | GW3965 | - | NS |
| HDL Cholesterol (mg/dL) | No significant change | No significant change | GW3965 | - | NS |
| Triglycerides (mg/dL) | Baseline | Significantly increased | GW3965 | Increase | < 0.01 |
| VLDL Cholesterol (mg/dL) | Baseline | Reduced | GW3965 | Decrease | < 0.01 |
Data based on studies with the LXR agonist GW3965[7]. It is important to note that LXRβ-selective agonists like this compound are designed to have a reduced impact on triglyceride levels compared to pan-LXR agonists[1].
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of an LXRβ-selective agonist in apoE-/- mice.
Protocol 1: In Vivo Efficacy Study in ApoE-/- Mice
1. Animal Model and Husbandry:
- Strain: Male or female apolipoprotein E-deficient (apoE-/-) mice on a C57BL/6 background.
- Age: 8-12 weeks at the start of the study.
- Housing: Maintained in a specific pathogen-free facility with a 12-hour light/dark cycle.
- Diet: Fed a standard chow diet or a high-fat "Western-type" diet (e.g., 21% fat, 0.15% cholesterol) to accelerate atherosclerosis development.
2. Experimental Groups:
- Group 1 (Control): ApoE-/- mice receiving vehicle (e.g., 0.5% methylcellulose in water) daily by oral gavage.
- Group 2 (Treatment): ApoE-/- mice receiving the LXRβ-selective agonist (e.g., this compound) at a specified dose (e.g., 10 mg/kg/day) daily by oral gavage. The optimal dose for this compound would need to be determined in preliminary studies.
3. Dosing and Treatment Duration:
- Route of Administration: Oral gavage is a common method for administering LXR agonists.
- Frequency: Daily.
- Duration: 8-12 weeks.
4. Efficacy Endpoints:
- Atherosclerotic Plaque Analysis:
- At the end of the treatment period, euthanize mice and perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
- Dissect the entire aorta from the heart to the iliac bifurcation.
- Perform en face analysis by staining the aorta with Oil Red O to visualize lipid-rich plaques. Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
- For aortic root analysis, embed the heart in OCT compound, and collect serial cryosections of the aortic root. Stain sections with Oil Red O and counterstain with hematoxylin. Quantify the lesion area in the aortic sinuses.
- Plasma Lipid Analysis:
- Collect blood samples via cardiac puncture at the time of sacrifice.
- Measure plasma levels of total cholesterol, HDL cholesterol, LDL/VLDL cholesterol, and triglycerides using commercially available enzymatic kits.
Protocol 2: Gene Expression Analysis in Aortic Tissue
1. Tissue Collection and RNA Extraction:
- Following perfusion, dissect the aortic arch and thoracic aorta and snap-freeze in liquid nitrogen.
- Homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
2. Quantitative Real-Time PCR (qRT-PCR):
- Reverse transcribe the RNA to cDNA.
- Perform qRT-PCR using primers for LXR target genes involved in reverse cholesterol transport (e.g., Abca1, Abcg1) and inflammation (e.g., Il-6, Tnf-α).
- Normalize gene expression to a housekeeping gene (e.g., Gapdh).
Signaling Pathway and Experimental Workflow Diagrams
Caption: LXRβ signaling pathway in macrophages.
Caption: Experimental workflow for evaluating an LXRβ agonist.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of atherosclerosis in apolipoprotein-E-deficient mice following muscle transduction with adeno-associated virus vectors encoding human apolipoprotein-E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of atherosclerosis in apolipoprotein E knockout mice by activation of the retinoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE [jci.org]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Dosing and Administration of BMS-779788 in Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the dosing, administration, and pharmacokinetic parameters of BMS-779788, a partial Liver X Receptor (LXR) β-selective agonist, in cynomolgus monkeys. The protocols are based on established methodologies for intravenous studies in this non-human primate model and are intended to serve as a guide for designing similar preclinical evaluations.
Overview of this compound in Cynomolgus Monkeys
This compound has been evaluated in cynomolgus monkeys to characterize its therapeutic window and its effects on lipid profiles. As a partial agonist of LXRβ, it is designed to activate genes involved in reverse cholesterol transport (RCT) with a reduced impact on the lipogenic genes regulated by LXRα, which can lead to elevated plasma and hepatic triglycerides.[1][2] Studies in cynomolgus monkeys, a key preclinical model for lipid metabolism, have been crucial in characterizing these properties.[3]
This compound has been shown to induce LXR target genes, such as ABCA1 and ABCG1, in the blood of cynomolgus monkeys.[1][2] Compared to full pan-LXR agonists, this compound demonstrated a significantly lower potential to increase plasma triglycerides and LDL cholesterol.[1][2] Furthermore, dose-dependent effects on biliary cholesterol and phospholipids have been observed.[1][2]
Quantitative Data Summary
The following tables summarize the reported pharmacokinetic parameters of this compound following intravenous administration in cynomolgus monkeys.
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys after Intravenous Dosing
| Dose (mg/kg) | Clearance (Cl) (mL/min/kg) | Half-life (t½) (h) |
| 1.0 | 1.9 | 7.4 |
| 0.2 | 2.9 | 8.9 |
Data sourced from preclinical studies involving intravenous administration.[4]
Experimental Protocols
The following are detailed protocols for the intravenous administration and pharmacokinetic analysis of this compound in cynomolgus monkeys. These are representative protocols based on the available data and general practices for non-human primate studies.
Animal Model
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Male and/or female
-
Age: Adult, typically 2.5–5.5 years old
-
Weight: 2.4–4 kg
-
Acclimation: Animals should be acclimated to the study conditions for a minimum of one week prior to the experiment.
Formulation of this compound for Intravenous Administration
-
Objective: To prepare a sterile, injectable solution of this compound suitable for intravenous administration. The specific vehicle used in the original studies is not publicly available; however, a common approach for preclinical intravenous formulations is provided below.
-
Materials:
-
This compound
-
A suitable vehicle (e.g., a mixture of saline, polyethylene glycol (PEG) 400, and ethanol, or a cyclodextrin-based formulation to ensure solubility)
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile filter
-
-
Procedure:
-
Determine the required concentration of this compound based on the desired dose and a standard dosing volume (e.g., 1-5 mL/kg).
-
If using a co-solvent system, first dissolve the this compound in the organic solvent component (e.g., PEG 400, ethanol).
-
Gradually add the aqueous component (e.g., saline) while stirring to avoid precipitation.
-
Adjust the final volume with the vehicle.
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile container.
-
The formulation should be prepared fresh on the day of dosing unless stability data indicates otherwise.
-
Intravenous Administration Protocol
-
Objective: To administer this compound intravenously to cynomolgus monkeys.
-
Procedure:
-
Animals should be fasted overnight prior to dosing.
-
On the day of the study, the animals are weighed to determine the exact dose volume.
-
The animal is gently restrained.
-
The dosing site (typically the cephalic or saphenous vein) is shaved and cleaned with an appropriate antiseptic.
-
The formulated this compound is administered as a slow bolus injection or via infusion. The rate of administration should be consistent across all animals.
-
Following administration, the injection site is monitored for any signs of irritation.
-
Animals should be closely observed for any immediate adverse reactions.
-
Pharmacokinetic Blood Sampling Protocol
-
Objective: To collect serial blood samples for the determination of this compound plasma concentrations over time.
-
Procedure:
-
A pre-dose blood sample is collected from each animal.
-
Following intravenous administration, blood samples (e.g., 1-2 mL) are collected at specified time points. A typical schedule for a pharmacokinetic study would include samples at: 5, 15, and 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood is collected from a suitable vein (e.g., femoral or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
The blood samples are immediately placed on ice.
-
Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within 30 minutes of collection.
-
The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
-
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a partial LXRβ agonist.
References
- 1. Application of blood microsampling in cynomolgus monkey and demonstration of equivalent monoclonal antibody PK parameters compared to conventional sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of intravenous infusion, vest wearing and repeated intravenous blood collection on clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood microsampling in cynomolgus monkey and evaluation of plasma PK parameters in comparison to conventional sampling. – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Luciferase Reporter Assay for Characterizing BMS-779788 LXR Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3] Activation of LXRs leads to the transcription of target genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[4] This has made LXRs attractive therapeutic targets for atherosclerosis. However, pan-LXR agonists have been associated with undesirable side effects like hypertriglyceridemia, primarily through the activation of LXRα in the liver.[1][2][3]
BMS-779788 is a potent, partial LXR agonist with selectivity for the LXRβ subtype.[1][2] This selectivity offers a potential therapeutic window by minimizing the lipogenic effects associated with LXRα activation while still promoting beneficial reverse cholesterol transport.[1][2] The luciferase reporter assay is a robust and sensitive method to quantify the activation of LXRs by compounds like this compound in a cellular context.[5][6][7] This document provides detailed application notes and a comprehensive protocol for utilizing a luciferase reporter assay to characterize the LXR activation profile of this compound.
Principle of the Assay
The LXR luciferase reporter assay utilizes mammalian cells co-transfected with two key plasmids. The first is an LXR expression vector that drives the constitutive expression of either human LXRα or LXRβ. The second is a reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple LXR response elements (LXREs). Upon activation by a ligand such as this compound, the LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to the LXREs, driving the expression of the luciferase enzyme.[8] The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of LXR activation. A co-transfected control plasmid, such as one expressing Renilla luciferase, is often used to normalize for transfection efficiency and cell viability.
Data Presentation
The following table summarizes the quantitative data for this compound in LXR activation and related assays.
| Parameter | LXRα | LXRβ | Notes | Reference |
| IC50 | 68 nM | 14 nM | Partial agonist activity | [9] |
| EC50 (in vivo) | 610 nM (for LXR target gene induction in blood) | [1][2] | ||
| EC50 (human whole blood) | 1.2 µM (for ABCA1 and ABCG1 induction) | [4][9] | ||
| Efficacy (human whole blood) | 55% | [4][9] | ||
| Binding Ki | 19 nM | 12 nM | [4][10] | |
| Agonist Efficacy (compared to full agonist) | 20% | 88% | [4][10] | |
| Antagonist IC50 | 69 nM | >10,000 nM | [4][10] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the LXR signaling pathway and the experimental workflow of the luciferase reporter assay.
Caption: LXR Signaling Pathway and Reporter Gene Activation.
Caption: Experimental Workflow for LXR Luciferase Reporter Assay.
Experimental Protocols
This protocol is adapted for a 96-well plate format and assumes the use of a dual-luciferase reporter system.
Materials and Reagents:
-
Cell Line: HEK293T, HepG2, or other suitable mammalian cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
LXRα or LXRβ expression vector (e.g., pCMX-hLXRα/β)
-
LXRE-driven firefly luciferase reporter vector (e.g., pGL4.21[LXRE]3x-luc2)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
This compound: Prepare a stock solution in DMSO.
-
Control Compounds:
-
Positive control: T0901317 (a potent pan-LXR agonist)
-
Vehicle control: DMSO
-
-
Dual-Luciferase Reporter Assay System: (e.g., Promega)
-
Phosphate-Buffered Saline (PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
Day 1: Cell Seeding
-
Culture cells to ~80-90% confluency in a T75 flask.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transfection
-
For each well, prepare the transfection mix in serum-free medium (e.g., Opti-MEM) according to the manufacturer's protocol. A typical ratio per well is:
-
50 ng LXR expression vector
-
100 ng LXRE-luciferase reporter vector
-
10 ng Renilla luciferase control vector
-
-
Add the transfection reagent to the DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add 20 µL of the transfection complex to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the positive control (T0901317) in serum-free medium. The final DMSO concentration should be kept below 0.1%.
-
Carefully remove the medium from the cells.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (DMSO only).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 4: Luciferase Assay
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X passive lysis buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
In the luminometer, program the injections and readings according to the assay kit's instructions. Typically:
-
Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luciferase activity.
-
Inject 100 µL of Stop & Glo® Reagent and measure Renilla luciferase activity.
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency.
-
Calculate the fold activation for each treatment by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for this compound.
Conclusion
The luciferase reporter assay is a powerful tool for the functional characterization of LXR modulators like this compound. This detailed protocol provides a framework for researchers to accurately quantify the potency and efficacy of compounds, and to investigate their selectivity for LXRα and LXRβ. The data generated from this assay are crucial for advancing the development of next-generation LXR-targeted therapeutics with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC10552888 - Liver X receptors induce antiproliferative effects in basal-like breast cancer. - OmicsDI [omicsdi.org]
- 4. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Quantitative PCR Analysis of LXR Target Genes with BMS-779788
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing quantitative PCR (qPCR) to analyze the expression of Liver X Receptor (LXR) target genes in response to treatment with BMS-779788, a partial LXRβ selective agonist. This document outlines the underlying signaling pathway, detailed experimental protocols, and expected data outcomes.
Introduction
Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2][3] Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR).[2][3][4] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] Key LXR target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[2][4][6]
This compound is a synthetic LXR agonist with partial LXRα activity and a preference for LXRβ.[7][8] This selectivity is of therapeutic interest as it has the potential to induce genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) with a reduced impact on the induction of lipogenic genes, thereby offering an improved therapeutic window compared to full pan-LXR agonists.[7][8][9] Quantitative PCR is a sensitive and specific method for quantifying the changes in mRNA expression of these LXR target genes following treatment with this compound.
LXR Signaling Pathway
The diagram below illustrates the canonical LXR signaling pathway. Endogenous or synthetic ligands activate LXR, leading to the transcription of target genes involved in lipid metabolism and transport.
Caption: LXR signaling pathway activated by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line relevant to LXR signaling, such as HepG2 (human hepatoma), THP-1 (human monocytic), or primary human macrophages.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) in all experiments.
-
Cell Treatment: Once cells reach the desired confluency, replace the culture medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
RNA Extraction and Reverse Transcription
-
Cell Lysis and RNA Isolation: Following incubation, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer from a commercial RNA isolation kit. Proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction. The reaction mixture usually contains reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
Quantitative PCR (qPCR)
-
Primer and Probe Design: Use pre-validated qPCR primers and probes for the target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well or 384-well qPCR plate. A typical reaction includes cDNA template, forward and reverse primers, a fluorescent probe (for TaqMan-based qPCR) or a DNA-binding dye (for SYBR Green-based qPCR), and qPCR master mix.
-
qPCR Cycling Conditions: Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. The expression of the target genes is normalized to the expression of the housekeeping gene.
Experimental Workflow
The following diagram outlines the key steps in the qPCR analysis of LXR target genes.
Caption: Workflow for qPCR analysis of LXR target genes.
Data Presentation
The following tables present hypothetical data from a qPCR experiment analyzing the effect of this compound on the expression of LXR target genes in a relevant cell line after 24 hours of treatment.
Table 1: Relative mRNA Expression of LXR Target Genes
| Treatment | ABCA1 (Fold Change) | ABCG1 (Fold Change) | SREBP-1c (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 3.5 | 4.2 | 1.2 |
| This compound (500 nM) | 8.1 | 9.5 | 1.8 |
| This compound (1 µM) | 15.2 | 18.7 | 2.5 |
| Full LXR Agonist (Control) | 18.5 | 22.0 | 10.5 |
Table 2: Dose-Response of this compound on ABCA1 Expression
| This compound Concentration | Mean Ct (GAPDH) | Mean Ct (ABCA1) | ΔCt (ABCA1 - GAPDH) | ΔΔCt | Fold Change (2^-ΔΔCt) |
| Vehicle | 20.5 | 28.3 | 7.8 | 0.0 | 1.0 |
| 100 nM | 20.6 | 26.5 | 5.9 | -1.9 | 3.7 |
| 500 nM | 20.4 | 25.4 | 5.0 | -2.8 | 6.9 |
| 1 µM | 20.5 | 24.6 | 4.1 | -3.7 | 13.0 |
Logical Relationship of this compound's Effect
This diagram illustrates the expected differential effect of this compound on genes involved in reverse cholesterol transport versus lipogenesis, a key aspect of its improved therapeutic window.
Caption: Differential effect of this compound on LXR target genes.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the pharmacological effects of this compound on LXR target gene expression. By employing quantitative PCR, researchers can accurately determine the potency and selectivity of this compound, contributing to a better understanding of its therapeutic potential in disorders related to cholesterol metabolism and inflammation. The partial agonism and LXRβ selectivity of this compound are expected to translate into a favorable gene expression profile, characterized by strong induction of genes involved in reverse cholesterol transport and a blunted effect on lipogenic genes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liver X receptor - Wikipedia [en.wikipedia.org]
- 3. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: BMS-779788 in Primary Human Macrophage Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-779788 is a potent and selective partial agonist of the Liver X Receptor beta (LXRβ), a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[1] In macrophages, the activation of LXR is a key mechanism for controlling intracellular cholesterol levels and modulating inflammatory responses.[2][3][4][5] LXRs act as cholesterol sensors; upon activation by oxysterols or synthetic agonists, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[3][6][7] This leads to the transcriptional activation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1, and the apolipoprotein E (ApoE).[6][8][9]
Given its selectivity for LXRβ, this compound presents an interesting tool for dissecting the specific roles of this LXR isoform in human macrophage biology, potentially offering a more targeted therapeutic approach with fewer side effects compared to pan-LXR agonists.[1] These application notes provide an overview of the anticipated effects of this compound in primary human macrophage cultures and detailed protocols for investigating its impact on key macrophage functions.
Predicted Cellular Effects of this compound in Primary Human Macrophages
Based on its mechanism of action as an LXRβ agonist, this compound is expected to modulate several key functions in primary human macrophages:
-
Reverse Cholesterol Transport: Upregulation of ABCA1 and ABCG1 expression, leading to increased cholesterol efflux to apolipoprotein A-I (ApoA-I) and high-density lipoprotein (HDL), respectively.[8][9][10][11] This is a critical process for preventing the formation of foam cells, a hallmark of atherosclerosis.[12]
-
Anti-inflammatory Activity: Suppression of pro-inflammatory gene expression. LXR activation has been shown to inhibit the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4][13][14]
-
Phagocytosis: LXR signaling has been implicated in the regulation of phagocytosis, particularly the clearance of apoptotic cells (efferocytosis).[15]
-
Cell Migration: LXR activation may influence macrophage migration.[16]
Quantitative Data Summary
Table 1: Expected Dose-Dependent Effect of this compound on Gene Expression in Primary Human Macrophages
| Target Gene | Predicted EC₅₀ (nM) | Predicted Max Induction (Fold Change) | Function |
| ABCA1 | 100 - 1000 | 5 - 15 | Cholesterol Efflux |
| ABCG1 | 100 - 1000 | 10 - 30 | Cholesterol Efflux |
| ApoE | 200 - 1500 | 3 - 10 | Lipid Transport |
| IL-1β (LPS-stimulated) | 500 - 2000 | 0.2 - 0.6 (inhibition) | Pro-inflammatory Cytokine |
| TNF-α (LPS-stimulated) | 500 - 2000 | 0.3 - 0.7 (inhibition) | Pro-inflammatory Cytokine |
Note: These values are hypothetical and should be determined experimentally.
Table 2: Expected Functional Effects of this compound on Primary Human Macrophages
| Functional Assay | Parameter Measured | Predicted Effect of this compound |
| Cholesterol Efflux | % Cholesterol efflux to ApoA-I/HDL | Increased |
| Cytokine Secretion (LPS-stimulated) | IL-1β, TNF-α, IL-6 levels in supernatant | Decreased |
| Phagocytosis | Phagocytic index of apoptotic cells | Increased |
| Cell Migration | Number of migrated cells towards a chemoattractant | Altered (increase or decrease depending on context) |
Signaling Pathways and Experimental Workflows
Caption: LXRβ Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Studying this compound Effects.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)
This protocol describes the generation of human macrophages from peripheral blood mononuclear cells (PBMCs).[17][18][19][20][21]
Materials:
-
Human buffy coats or whole blood from healthy donors
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or equivalent)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
PBS (Phosphate-Buffered Saline)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation:
-
Dilute the buffy coat 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (the "buffy coat") at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
Monocyte Purification:
-
Resuspend the PBMC pellet in PBS.
-
Isolate monocytes using a negative selection method (e.g., RosetteSep™ or magnetic bead-based separation for CD14+ cells) according to the manufacturer's instructions. This provides a highly pure monocyte population.
-
-
Macrophage Differentiation:
-
Count the purified monocytes and assess viability (e.g., using Trypan Blue).
-
Seed the monocytes in 6-well plates at a density of 1 x 10⁶ cells/mL in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, replace the medium with fresh differentiation medium.
-
On day 7, the monocytes will have differentiated into macrophages and are ready for experiments.
-
Protocol 2: Gene Expression Analysis by RT-qPCR
Materials:
-
Differentiated MDMs in 6-well plates
-
This compound (dissolved in DMSO)
-
LPS (optional, for studying inflammatory gene expression)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (ABCA1, ABCG1, TNF-α, IL-1β, GAPDH)
Procedure:
-
Cell Treatment:
-
Treat the differentiated macrophages with various concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
For inflammatory gene expression, pre-treat with this compound for 24 hours, then stimulate with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess purity (A260/A280 ratio).
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
qPCR:
-
Set up qPCR reactions using the cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
-
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol measures the amount of secreted cytokines in the cell culture supernatant.[3][22][23]
Materials:
-
Differentiated MDMs in 24-well plates
-
This compound
-
LPS
-
ELISA kits for human TNF-α, IL-1β, and IL-6
Procedure:
-
Cell Treatment:
-
Treat macrophages with this compound as described in Protocol 2.
-
After the treatment period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 300 x g for 5 minutes to remove any cell debris.
-
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol 4: Cholesterol Efflux Assay
This assay measures the capacity of macrophages to efflux cholesterol to an acceptor like ApoA-I or HDL.[11][24]
Materials:
-
Differentiated MDMs in 24-well plates
-
[³H]-cholesterol
-
Acetylated LDL (acLDL)
-
This compound
-
ApoA-I or HDL
-
Scintillation fluid and counter
Procedure:
-
Cholesterol Loading:
-
Incubate macrophages with [³H]-cholesterol (1 µCi/mL) and acLDL (50 µg/mL) in serum-free medium for 24-48 hours.
-
-
Equilibration and Treatment:
-
Wash the cells with PBS.
-
Incubate the cells in serum-free medium containing this compound or vehicle for 18-24 hours to allow for gene expression changes.
-
-
Efflux:
-
Wash the cells with PBS.
-
Add serum-free medium containing ApoA-I (10 µg/mL) or HDL (50 µg/mL).
-
Incubate for 4-6 hours.
-
-
Quantification:
-
Collect the supernatant (contains effluxed cholesterol).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH) to determine the cell-associated cholesterol.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculate the percentage of cholesterol efflux: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) x 100.
-
Protocol 5: Phagocytosis Assay
This protocol assesses the ability of macrophages to engulf apoptotic cells.[15]
Materials:
-
Differentiated MDMs on glass coverslips in a 24-well plate
-
Jurkat T-cells (or another cell line to induce apoptosis)
-
UV crosslinker or staurosporine to induce apoptosis
-
A fluorescent dye (e.g., CellTracker™ Green CMFDA)
-
This compound
-
Phalloidin-Alexa Fluor 594 (for staining actin)
-
DAPI (for staining nuclei)
-
Fluorescence microscope
Procedure:
-
Induction of Apoptosis:
-
Label Jurkat cells with a fluorescent dye according to the manufacturer's instructions.
-
Induce apoptosis by UV irradiation or treatment with staurosporine.
-
-
Macrophage Treatment:
-
Treat macrophages with this compound or vehicle for 24 hours.
-
-
Co-culture:
-
Add the apoptotic Jurkat cells to the macrophages at a ratio of 5:1 (apoptotic cells:macrophages).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Staining and Imaging:
-
Wash the wells gently with PBS to remove non-engulfed cells.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the macrophages with fluorescently labeled phalloidin and DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
-
Quantification:
-
Calculate the phagocytic index: (number of macrophages containing apoptotic bodies / total number of macrophages) x 100.
-
Protocol 6: Transwell Migration Assay
This assay measures the directional migration of macrophages towards a chemoattractant.[16]
Materials:
-
Differentiated MDMs
-
This compound
-
Transwell inserts with 8.0 µm pore size for 24-well plates
-
A chemoattractant (e.g., MCP-1/CCL2)
-
Calcein-AM or crystal violet for cell staining
Procedure:
-
Cell Preparation and Treatment:
-
Detach macrophages from the culture plate using a cell scraper.
-
Resuspend the cells in serum-free medium and treat with this compound or vehicle for 1-2 hours.
-
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add the treated macrophage suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for 4-6 hours.
-
-
Quantification:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with crystal violet or a fluorescent dye.
-
Elute the stain and measure the absorbance, or count the fluorescently labeled cells under a microscope.
-
Conclusion
This compound, as a selective LXRβ agonist, is a valuable tool for investigating the nuanced roles of LXRβ in primary human macrophage function. The protocols outlined above provide a comprehensive framework for characterizing its effects on gene expression, inflammatory responses, cholesterol metabolism, phagocytosis, and migration. The data generated from these experiments will contribute to a deeper understanding of LXRβ signaling in macrophages and its potential as a therapeutic target in inflammatory and metabolic diseases.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Crosstalk Between LXR and Caveolin-1 Signaling Supports Cholesterol Efflux and Anti-Inflammatory Pathways in Macrophages [frontiersin.org]
- 3. Activation of LXR Nuclear Receptors Impairs the Anti-Inflammatory Gene and Functional Profile of M-CSF-Dependent Human Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage ABCA1 and ABCG1, but not SR-BI, promote macrophage reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stimulation of cholesterol efflux by LXR agonists in cholesterol-loaded human macrophages is ABCA1-dependent but ABCG1-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rational application of macrophage-specific LXR agonists avoids the pitfalls of SREBP-induced lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Frontiers | LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing [frontiersin.org]
- 15. Apoptotic cells promote their own clearance and immune tolerance through activation of LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LXR Suppresses Inflammatory Gene Expression and Neutrophil Migration through cis-Repression and Cholesterol Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and culture of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and Culturing of Primary Mouse and Human Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 19. Isolation and Culturing of Primary Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isolation and Culture of Human Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 21. Video: Isolation, Transfection, and Culture of Primary Human Monocytes [jove.com]
- 22. The Liver X Receptor Is Upregulated in Monocyte-Derived Macrophages and Modulates Inflammatory Cytokines Based on LXRα Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Poly(ADP-ribose) Polymerase 1 Represses Liver X Receptor-mediated ABCA1 Expression and Cholesterol Efflux in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Lipid Accumulation using Oil Red O Staining in Response to the LXR Agonist BMS-779788
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing intracellular lipid accumulation in cultured cells treated with BMS-779788 using Oil Red O staining. Lipid droplets are cellular organelles crucial for storing neutral lipids, and their accumulation is a key indicator of metabolic activity and dysregulation. This compound is a potent, partial agonist of Liver X Receptors (LXRs) with selectivity for the LXRβ isoform[1][2]. LXRs are critical nuclear receptors that regulate the transcription of genes involved in lipid metabolism and cholesterol homeostasis[3][4]. Activation of LXRs can lead to increased lipogenesis, making lipid accumulation assays essential for characterizing the effects of LXR modulators. This application note details the experimental workflow, from cell culture and treatment to staining and quantitative analysis, and includes relevant signaling pathway diagrams.
Background
1.1. Oil Red O Staining Oil Red O is a lysochrome diazo dye used for the visualization and quantification of neutral lipids, such as triglycerides and cholesterol esters, within cells[5][6]. The staining principle relies on the dye's higher solubility in lipids than in the solvent it is dissolved in. When cells containing lipid droplets are incubated with an Oil Red O solution, the dye partitions from the solvent phase into the intracellular lipids, staining them an intense red color[6]. This staining can be observed microscopically for qualitative assessment or extracted from the cells and measured spectrophotometrically for quantitative analysis[7][8].
1.2. This compound and the Liver X Receptor (LXR) Signaling Pathway this compound is a pharmacological agent identified as a partial agonist of Liver X Receptors (LXRα and LXRβ), with higher potency for LXRβ[2]. It is crucial to distinguish this compound from other compounds with similar names, such as BMS-777607, which is a c-Met/Ron inhibitor.
LXRs are ligand-activated transcription factors that play a central role in maintaining lipid homeostasis[3]. Upon activation by ligands like oxysterols or synthetic agonists such as this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription[3].
A key target of LXR is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis[3]. Upregulation of SREBP-1c leads to increased expression of enzymes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN), ultimately promoting triglyceride synthesis and lipid droplet formation[3][9]. While LXR activation also beneficially promotes reverse cholesterol transport via genes like ABCA1 and ABCG1, its lipogenic effects necessitate careful evaluation, for which Oil Red O staining is a primary method[1][3].
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 6. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Liver X receptor activation promotes polyunsaturated fatty acid synthesis in macrophages: relevance in the context of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Atherosclerotic Plaques Following BMS-779788 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events.[1] Liver X Receptors (LXRs) are critical regulators of cholesterol metabolism and inflammatory responses, making them a promising therapeutic target.[2][3][4][5][6][7] BMS-779788 is a potent, partial Liver X Receptor (LXR) agonist with selectivity for the LXRβ isoform.[8][9] Its mechanism of action involves promoting reverse cholesterol transport (RCT) and exerting anti-inflammatory effects, which are key processes in mitigating atherosclerotic plaque development.[3][10][11] Non-invasive in vivo imaging techniques are essential for evaluating the efficacy of therapeutic agents like this compound by allowing for longitudinal monitoring of plaque dynamics in preclinical animal models.[12][13]
These application notes provide detailed protocols for assessing the therapeutic effects of this compound on atherosclerotic plaques using established in vivo imaging modalities.
Mechanism of Action: this compound and the LXR Signaling Pathway
This compound functions by partially activating LXRβ. Upon binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation leads to:
-
Increased Reverse Cholesterol Transport: Upregulation of genes like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from macrophages in the plaque to HDL particles for transport back to the liver.[10][11][14]
-
Anti-inflammatory Effects: Suppression of pro-inflammatory gene expression in macrophages, thereby reducing inflammation within the atherosclerotic lesion.[3][4][14]
This dual action is expected to reduce the lipid content and inflammatory status of atherosclerotic plaques.
Caption: LXRβ signaling pathway activated by this compound.
Experimental Protocols for In Vivo Imaging
The following protocols are designed for apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research.[15][16] Mice are typically fed a high-fat diet to accelerate plaque development.[12][15]
Protocol: In Vivo PET/CT Imaging of Plaque Inflammation
This protocol uses ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) Positron Emission Tomography (PET) combined with Computed Tomography (CT) to measure metabolic activity in plaques, which correlates with macrophage-driven inflammation.[17]
Materials:
-
ApoE-/- mice on a high-fat diet (e.g., 12-16 weeks)
-
This compound (formulated for in vivo administration)
-
Vehicle control
-
¹⁸F-FDG
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Heating pad/lamp
-
Tail vein catheter
Procedure:
-
Animal Groups: Divide mice into two groups: Vehicle Control and this compound treatment.
-
Drug Administration: Administer this compound or vehicle daily (e.g., via oral gavage) for the duration of the study (e.g., 4-8 weeks).
-
Animal Preparation:
-
¹⁸F-FDG Injection: Inject ¹⁸F-FDG (e.g., 10-20 MBq) via the tail vein catheter.[17]
-
Uptake Period: Allow for an uptake period of 60-180 minutes. Keep the animal anesthetized and warm during this time.[17]
-
PET/CT Imaging:
-
Position the mouse in the scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Perform a PET scan covering the aortic arch and thoracic aorta.[17]
-
-
Image Analysis:
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) around the atherosclerotic plaques in the aorta, guided by the CT images.
-
Quantify the ¹⁸F-FDG uptake within the ROIs, typically expressed as the Standardized Uptake Value (SUV).[17]
-
Compare the mean SUV values between the treatment and control groups.
-
Caption: Experimental workflow for PET/CT imaging.
Protocol: In Vivo MRI of Plaque Morphology and Composition
Magnetic Resonance Imaging (MRI) provides high-resolution anatomical images, allowing for the quantification of plaque size and general composition (e.g., lipid core).[1]
Materials:
-
ApoE-/- mice (as above)
-
This compound and vehicle
-
High-field small animal MRI scanner (e.g., 7T or higher)
-
ECG and respiratory gating system
-
Anesthesia (isoflurane)
Procedure:
-
Animal Groups and Dosing: Follow the same procedure as in the PET/CT protocol.
-
Animal Preparation:
-
Anesthetize the mouse.
-
Position the mouse on the scanner bed. Attach ECG electrodes and a respiratory sensor for physiological monitoring and gating to minimize motion artifacts.
-
-
MRI Imaging:
-
Acquire localization scans to identify the aortic arch and carotid arteries.
-
Perform T1-weighted and T2-weighted black-blood sequences to visualize the vessel wall and plaque structure.
-
Optional: Use fat-suppression techniques to better delineate the lipid-rich necrotic core.
-
-
Image Analysis:
-
On transverse T1- or T2-weighted images, manually or semi-automatically segment the outer vessel wall boundary and the lumen boundary to define the vessel wall area (plaque area).
-
Calculate the total plaque volume by integrating the plaque area over the length of the imaged vessel segment.
-
Compare the mean plaque volume between the treatment and control groups.
-
Data Presentation
The quantitative data obtained from these imaging studies can be summarized for clear comparison.
Table 1: Effect of this compound on Plaque Inflammation (¹⁸F-FDG PET/CT)
| Group | N | Baseline Mean SUV | Post-Treatment Mean SUV | % Change from Baseline |
| Vehicle Control | 10 | 1.85 ± 0.21 | 1.92 ± 0.25 | +3.8% |
| This compound | 10 | 1.88 ± 0.23 | 1.45 ± 0.19* | -22.9% |
| Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control. |
Table 2: Effect of this compound on Plaque Volume (MRI)
| Group | N | Baseline Plaque Volume (mm³) | Post-Treatment Plaque Volume (mm³) | % Change from Baseline |
| Vehicle Control | 10 | 0.45 ± 0.08 | 0.58 ± 0.11 | +28.9% |
| This compound | 10 | 0.47 ± 0.09 | 0.41 ± 0.07* | -12.8% |
| Data are presented as mean ± SD. *p < 0.05 vs. Vehicle Control. |
Conclusion
The protocols outlined provide a framework for the preclinical evaluation of this compound using non-invasive in vivo imaging. By quantifying changes in plaque inflammation and volume, researchers can effectively assess the anti-atherosclerotic potential of this LXRβ agonist. These methods are crucial for understanding the therapeutic impact on plaque biology and for guiding further drug development.
References
- 1. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LXR agonists for the treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver X receptor: a potential target in the treatment of atherosclerosis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Roles of Liver X Receptors in Lipid Metabolism and Immunity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Longitudinal In Vivo Monitoring of Atheroprogression in Hypercholesterolemic Mice Using Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Coronary heart disease: Significance of liver X receptor α genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent Molecular Tomography for In Vivo Imaging of Mouse Atherosclerosis | Veterian Key [veteriankey.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vivo 18F-FDG-PET Imaging in Mouse Atherosclerosis | Musculoskeletal Key [musculoskeletalkey.com]
Troubleshooting & Optimization
Optimizing BMS-779788 concentration to avoid cytotoxicity
Welcome to the technical support center for BMS-779788. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in their experiments, with a specific focus on achieving desired efficacy while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective partial agonist of the Liver X Receptors, LXRα and LXRβ.[1][2] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and inflammation.[3] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) on target genes, modulating their transcription. A key function of LXR activation is the induction of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[1]
Q2: At what concentration should I use this compound in my cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. For LXR activation, EC50 values (the concentration at which 50% of the maximum response is observed) have been reported in the nanomolar to low micromolar range. However, at higher concentrations, like other LXR agonists, this compound may induce anti-proliferative effects or cytotoxicity.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, identifying a window that provides the desired LXR activation without significant cell death.
Q3: I am observing unexpected cytotoxicity in my experiments. What could be the cause?
A3: Unexpected cytotoxicity when using this compound can stem from several factors:
-
High Concentration: The most common reason is that the concentration used is too high for the specific cell line being tested.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to LXR agonists.[6]
-
Off-Target Effects: While this compound is selective for LXRs, at high concentrations, the possibility of off-target effects cannot be entirely ruled out.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Compound Stability: While this compound is generally stable, improper storage or handling could lead to degradation and the formation of cytotoxic byproducts.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the stock solution and dilute it to the final working concentration in your cell culture medium.
Troubleshooting Guides
Issue: High levels of cell death observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Concentration is too high for the cell line. | Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and assess cell viability using an appropriate assay (e.g., MTT, CCK-8, or neutral red). |
| The cell line is particularly sensitive to LXR agonists. | Review the literature for data on the sensitivity of your cell line to other LXR agonists like T0901317 or GW3965.[4][5][6] If your cell line is known to be sensitive, use a lower concentration range in your experiments. |
| Solvent (e.g., DMSO) concentration is toxic. | Prepare a vehicle control with the same final concentration of the solvent used in your highest this compound treatment group to ensure that the solvent itself is not causing cytotoxicity. |
| Incorrect assessment of cell viability. | Use a reliable and validated cell viability assay. Consider using multiple assays that measure different parameters of cell health (e.g., metabolic activity and membrane integrity) to confirm your results. |
Issue: No significant LXR activation is observed at non-toxic concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too low. | While avoiding cytotoxicity is important, the concentration of this compound may be too low to elicit a significant activation of LXR in your cell system. Gradually increase the concentration and monitor both LXR target gene expression (e.g., ABCA1) and cell viability in parallel. |
| The cell line has low LXR expression. | Confirm the expression of LXRα and/or LXRβ in your cell line using techniques like qPCR or Western blotting. If LXR expression is low, consider using a different cell line or a method to overexpress LXRs. |
| Assay for LXR activation is not sensitive enough. | Ensure that your assay for measuring LXR activation (e.g., qPCR for target genes, reporter gene assay) is optimized and sensitive enough to detect changes. Include a positive control with a known LXR agonist if possible. |
| Incubation time is not optimal. | The kinetics of LXR activation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for observing LXR target gene induction. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Receptor/Target | Cell Line | EC50 Value | Reference |
| Agonist Activity | LXRβ | CV-1 | 250 nM | [7] |
| Agonist Activity | LXRα | CV-1 | 230 nM | [7] |
| ABCA1 Induction | LXR | HeLa | 33 nM | [7] |
| ABCA1/ABCG1 Induction | LXR | Human Whole Blood | 1.2 µM | [7] |
Table 2: Reported Anti-proliferative and Cytotoxic Effects of Other LXR Agonists (for reference)
| Compound | Cell Line | Effect | Concentration | Reference |
| T0901317 | Ovarian Cancer Cells (CaOV3, SKOV3, A2780) | Inhibition of cell proliferation, induction of apoptosis | 20 µM (significant effect) | [4] |
| T0901317 | Small-cell Lung Cancer Cells | Inhibition of cell proliferation | Not specified | [5] |
| GW3965 | Glioblastoma Cells | Promotes cell death | 5 µM | [8] |
| GW3965 | ARPE-19 Cells | Inhibition of cell viability | ≥ 2.5 µM | [9] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the cytotoxic profile of this compound in a specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to prepare a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the prepared working solutions (including controls).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Visualizations
Caption: Simplified signaling pathway of this compound as an LXR agonist.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity with this compound.
References
- 1. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXRβ Activation Inhibits the Proliferation of Small-cell Lung Cancer Cells by Depleting Cellular Cholesterol | Anticancer Research [ar.iiarjournals.org]
- 6. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting BMS-779788 insolubility in aqueous media
Welcome to the technical support center for BMS-779788. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. Why is this happening and what can I do?
This is a common challenge encountered with hydrophobic compounds like this compound. The precipitation occurs because the compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into your cell culture medium, the solvent environment becomes predominantly aqueous, causing the compound to "crash out" of solution.
To mitigate this, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, as many cell lines can tolerate this level without significant cytotoxicity.
Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock solution in DMSO before the final dilution into the aqueous medium. This can help prevent localized high concentrations of the compound that can lead to immediate precipitation.
-
Gentle Warming: Warming your cell culture medium to 37°C before adding the this compound stock solution can aid in solubility.
-
Vigorous Mixing: Add the DMSO stock to the pre-warmed medium dropwise while vortexing or stirring vigorously. This ensures rapid and uniform dispersion of the compound.
-
Sonication: If precipitation still occurs, brief sonication in a water bath sonicator can help to break up aggregates and improve dissolution.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer may improve solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
For in vitro experiments, a concentrated stock solution in a water-miscible organic solvent is recommended. Anhydrous, high-purity DMSO is a common choice.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication (5-10 minutes) or gentle warming to 37°C may be necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Are there alternative solvents or formulations I can use to improve the solubility of this compound for in vitro studies?
If DMSO is not suitable for your experimental setup, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested. Additionally, the use of co-solvents or solubility-enhancing excipients can be explored. Surfactants or cyclodextrins can form micelles or inclusion complexes, respectively, which can help keep the compound dispersed in the aqueous phase.
Q4: How should I prepare this compound for in vivo studies?
For in vivo applications such as oral gavage or intraperitoneal injection, a suspended solution is often used.
Protocol for Preparing a 2.5 mg/mL Suspended Solution:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This will yield a 2.5 mg/mL suspended solution. It is recommended to prepare this working solution fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Compound "crashing out" due to low aqueous solubility. | Add the DMSO stock dropwise to pre-warmed (37°C) aqueous media while vortexing. Prepare intermediate dilutions in DMSO. Consider using a co-solvent system or solubility enhancers like surfactants. |
| Inconsistent experimental results | Variability in the preparation of the compound solution. | Standardize the protocol for preparing stock and working solutions. Ensure the stock solution is completely dissolved and homogenous before each use. |
| Precipitation observed over time in the final assay medium | The compound is in a supersaturated state and is not thermodynamically stable. | Consider using solubility-enhancing excipients such as cyclodextrins to form more stable inclusion complexes. |
| High background signal or artifacts in the assay | Compound aggregation leading to non-specific interactions or light scattering. | Visually inspect the solution for any turbidity. If possible, use dynamic light scattering (DLS) to detect the presence of aggregates. Reformulate with anti-aggregation agents if necessary. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 509.06 g/mol | [1] |
| Formula | C₂₈H₂₉ClN₂O₃S | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (196.44 mM) (requires sonication) | [1] |
| Solubility in Ethanol | Soluble | |
| Solubility in DMF | Soluble | |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage of Solution in Solvent | -80°C for 2 years, -20°C for 1 year | [1] |
Mechanism of Action and Signaling Pathway
This compound is a partial agonist of the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipogenesis, and inflammation.[2] Upon activation by an agonist like this compound, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent gene transcription.
Key downstream effects of LXR activation by this compound include:
-
Increased Cholesterol Efflux: Upregulation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which facilitate the removal of cholesterol from cells.[2]
-
Regulation of Lipogenesis: LXR activation can also induce the expression of genes involved in fatty acid synthesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN). However, as a partial agonist, this compound has been shown to have a decreased lipogenic potential compared to full pan-agonists.[3][4]
Caption: LXR Signaling Pathway Activated by this compound.
Experimental Workflow for In Vitro Solubility Testing
To determine the maximum soluble concentration of this compound in your specific cell culture medium, a systematic approach is recommended.
Caption: Workflow for Determining Maximum Soluble Concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing lipogenic side effects of BMS-779788 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-779788 in vivo, with a focus on minimizing its lipogenic side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known lipogenic side effects?
A1: this compound is a potent partial agonist of the Liver X Receptor (LXR) with selectivity for the LXRβ subtype.[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol and lipid metabolism.[2][3] While LXR activation has therapeutic potential for conditions like atherosclerosis, it is also associated with the undesirable side effect of increased lipogenesis (fat synthesis), primarily in the liver. This can lead to hepatic steatosis (fatty liver) and hypertriglyceridemia (elevated blood triglycerides).[3][4][5] this compound was designed to have a more favorable therapeutic window compared to full pan-LXR agonists by limiting the activity of LXRα, the isoform more strongly linked to lipogenesis.[1] However, dose-dependent increases in liver and plasma triglycerides are still observed, particularly at higher concentrations.[1]
Q2: What is the primary signaling pathway responsible for the lipogenic side effects of this compound?
A2: The lipogenic effects of LXR agonists like this compound are primarily mediated through the activation of the sterol regulatory element-binding protein-1c (SREBP-1c).[2][3] LXR activation directly induces the transcription of the SREBF1 gene, leading to increased levels of the SREBP-1c protein. SREBP-1c then activates the expression of a suite of genes involved in fatty acid and triglyceride synthesis.[2][6]
Q3: Are there ways to minimize the lipogenic side effects of this compound in my in vivo experiments?
A3: Yes, several strategies can be employed to mitigate the lipogenic side effects of this compound. These include:
-
Co-administration of an LXR antagonist: Using an LXR antagonist can help to counteract the agonist effects of this compound on lipogenic gene expression.
-
Dietary modification: Supplementing the diet of experimental animals with n-3 polyunsaturated fatty acids (PUFAs) may help to antagonize LXR-induced lipogenesis.[7]
-
Careful dose selection: Since the lipogenic effects are dose-dependent, using the lowest effective dose of this compound for the desired therapeutic effect is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant increase in plasma triglycerides and/or liver weight in the this compound treated group. | High dose of this compound is inducing a strong lipogenic response. | - Reduce the dose of this compound to the lowest effective concentration. - Consider a time-course experiment to determine the onset and duration of the lipogenic effect. |
| Unexpectedly high levels of hepatic steatosis observed in histological analysis. | The experimental model is particularly sensitive to LXR-agonist-induced lipogenesis. The diet may be contributing to the effect. | - Co-administer an LXR antagonist such as GSK2033 to competitively inhibit LXRα.[8] - Modify the animal diet to include sources of n-3 PUFAs, which have been shown to antagonize LXR-mediated SREBP-1c activation.[7][9] |
| Difficulty in dissociating the therapeutic effects from the lipogenic side effects. | The therapeutic window of this compound in the specific experimental context may be narrow. | - Explore the use of tissue-specific delivery systems, if available, to target this compound to the desired tissue and minimize hepatic exposure.[10][11] - Investigate downstream targets of the desired therapeutic pathway to see if they can be modulated without systemic LXR activation. |
Quantitative Data Summary
The following table summarizes the comparative lipogenic potential of this compound versus a full pan-LXR agonist, T0901317, in cynomolgus monkeys.
| Parameter | This compound | T0901317 (Full Agonist) | Reference |
| Potency in elevating plasma triglycerides | 29-fold less potent | More potent | [1] |
| Potency in elevating LDL cholesterol | 12-fold less potent | More potent | [1] |
| Induction of ABCA1 and ABCG1 mRNA (Reverse Cholesterol Transport) | Comparable | Comparable | [1] |
This data highlights the improved, but not completely eliminated, lipogenic profile of this compound.
Key Signaling Pathway
The diagram below illustrates the signaling pathway leading to LXR-agonist-induced lipogenesis.
Caption: LXR agonist-induced lipogenesis pathway.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Lipogenesis
Objective: To quantify the in vivo lipogenic effects of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Experimental animals (e.g., C57BL/6J mice)
-
Standard or high-fat diet
-
Blood collection supplies
-
Tissue homogenization equipment
-
Triglyceride and cholesterol assay kits
-
Reagents for histology (formalin, OCT compound, Oil Red O, hematoxylin)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimatize animals for at least one week.
-
Randomly assign animals to experimental groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
-
Dosing:
-
Administer this compound or vehicle daily via oral gavage for the desired study duration (e.g., 7-14 days).
-
-
Sample Collection:
-
At the end of the treatment period, collect blood via cardiac puncture or other approved method for plasma analysis.
-
Euthanize the animals and immediately excise and weigh the liver.
-
Take a small piece of the liver for histological analysis and snap-freeze the remaining tissue in liquid nitrogen for biochemical analysis.
-
-
Biochemical Analysis:
-
Measure plasma triglyceride and cholesterol levels using commercially available kits.
-
Homogenize a portion of the frozen liver tissue and extract lipids.
-
Measure hepatic triglyceride and cholesterol content.
-
-
Histological Analysis:
-
Fix the liver tissue sample in 10% neutral buffered formalin or embed in OCT compound for frozen sections.
-
For formalin-fixed tissue, process for paraffin embedding and sectioning. Stain with Hematoxylin and Eosin (H&E) to assess liver morphology.
-
For frozen sections, stain with Oil Red O to visualize neutral lipid accumulation.
-
Protocol 2: Co-administration of an LXR Antagonist to Mitigate Lipogenesis
Objective: To evaluate the efficacy of an LXR antagonist in reducing this compound-induced lipogenesis.
Procedure:
-
Follow the procedures outlined in Protocol 1, with the addition of experimental groups that receive both this compound and an LXR antagonist (e.g., GSK2033).
-
A typical experimental design would include:
-
Group 1: Vehicle
-
Group 2: this compound
-
Group 3: LXR antagonist
-
Group 4: this compound + LXR antagonist
-
-
The timing of administration for the agonist and antagonist should be optimized based on their pharmacokinetic profiles. They can be co-administered or administered at different times.
-
Analyze plasma and hepatic lipids and perform histological analysis as described in Protocol 1 to compare the lipogenic effects across the different treatment groups.
Experimental Workflow Diagram
Caption: Workflow for in vivo lipogenesis studies.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 4. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LXR-SREBP-1c-Phospholipid Transfer Protein Axis Controls Very Low Density Lipoprotein (VLDL) Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Promiscuous activity of the LXR antagonist GSK2033 in a mouse model of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Roles of Liver X Receptors in Lipid Metabolism and Immunity in Atherosclerosis | MDPI [mdpi.com]
Potential off-target effects of BMS-779788 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BMS-779788. The information focuses on understanding and identifying potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cellular phenotype does not align with known LXR activation effects. Could off-target effects of this compound be responsible?
A1: It is possible. While this compound is a potent partial agonist of Liver X Receptors (LXRs), particularly LXRβ, unexpected phenotypes could arise from interactions with other cellular proteins.[1][2] All small molecules have the potential for off-target binding, and it is crucial to validate that the observed effects are indeed mediated by the intended target.
Q2: What are the primary molecular targets of this compound?
A2: The primary targets of this compound are the nuclear receptors LXRα and LXRβ.[2][3] It acts as a partial agonist with higher potency for LXRβ.[3] LXR activation leads to the transcription of genes involved in reverse cholesterol transport and lipid metabolism.[4][5]
Q3: What are the known "on-target" side effects of LXR agonists like this compound?
A3: A primary on-target side effect of LXR agonists is the induction of lipogenesis (fatty acid and triglyceride synthesis) in the liver.[1][4] This is predominantly mediated by LXRα activation.[1] this compound was designed as an LXRβ-selective partial agonist to minimize this effect, showing a better therapeutic window in non-human primates compared to full pan-agonists.[1][4]
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
A4: A definitive way to differentiate on-target from off-target effects is to use a cellular system where the intended targets (LXRα and LXRβ) are genetically knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). If the biological effect of this compound persists in the absence of LXRs, it strongly suggests an off-target mechanism.
Q5: Are there any published broad screening results (e.g., KinomeScan) for this compound to indicate potential off-targets?
A5: Based on currently available public information, broad screening data for this compound against a wide panel of kinases (KinomeScan) or other protein families to identify specific off-targets have not been published. Therefore, researchers should be cautious and consider empirical testing if off-target effects are suspected.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected changes in cell signaling pathways unrelated to LXR. | This compound may be interacting with one or more kinases or other signaling proteins. | Perform a proteome-wide thermal shift assay (e.g., CETSA) to identify proteins that are stabilized by this compound binding. Follow up with targeted functional assays for any identified candidates. |
| Cellular toxicity at concentrations expected to be specific for LXR activation. | The observed toxicity may be due to inhibition or activation of an unforeseen essential protein. | Determine the IC50 for toxicity and compare it to the EC50 for LXR target gene activation (e.g., ABCA1). A significant difference may suggest an off-target liability. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of a potential off-target protein. | Validate key findings in multiple, unrelated cell lines. Consider using cell lines with genetic knockouts of suspected off-target proteins for further confirmation. |
| Discrepancy between in vitro and in vivo outcomes. | Pharmacokinetics, metabolism, or interactions with proteins present in vivo but not in cell culture could lead to different off-target profiles. | While complex to deconvolve, consider performing ex vivo experiments on tissues from treated animals to assess target engagement and off-target pathway modulation. |
Quantitative Data
Table 1: In Vitro Activity of this compound against LXR Isoforms
| Target | Assay Type | Value | Reference |
| LXRα | Partial Agonist IC50 | 68 nM | [3] |
| LXRβ | Partial Agonist IC50 | 14 nM | [3] |
| ABCA1/ABCG1 Induction (Human Whole Blood) | EC50 | 1.2 µM (55% efficacy) | [3][6] |
| LXR Target Gene Induction (in vivo) | EC50 | 610 nM | [1][4][7] |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
BMS-779788 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BMS-779788. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in powdered form or dissolved in a solvent. Following these guidelines is crucial to prevent degradation and ensure experimental reproducibility.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the powdered compound in newly opened, anhydrous DMSO to the desired concentration. It is recommended to prepare fresh solutions for use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: this compound contains both an imidazole and a sulfone moiety, which can be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[2]
-
Oxidation: The imidazole moiety can undergo oxidation, especially in the presence of oxidizing agents or prolonged exposure to air.[1][2]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to degradation upon exposure to UV or even ambient light.[1][2]
-
Thermal Degradation: Compounds with sulfone groups can be susceptible to thermal degradation at elevated temperatures.[3]
Q4: How does this compound exert its biological effects?
A4: this compound is a partial and selective agonist of the Liver X Receptor beta (LXRβ).[4][5] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. Key target genes of LXR include ABCA1 and ABCG1, which are involved in reverse cholesterol transport.[4][5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 year | [1] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the powdered compound and stock solutions have been stored at the recommended temperatures and within the specified timeframe (see Table 1).
-
Check Solvent Quality: Use high-purity, anhydrous DMSO for preparing stock solutions. Hygroscopic DMSO can introduce water and affect stability.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to minimize repeated temperature changes.
-
Assess Purity: If degradation is suspected, the purity of the compound can be assessed using High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Consider if the compound was exposed to harsh conditions such as extreme pH, high temperatures, or prolonged light exposure during the experiment.
-
Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (see Experimental Protocols).
-
Use a Stability-Indicating Method: Employ an HPLC method that can separate the parent compound from its potential degradation products.
-
Issue 3: Poor solubility of this compound.
-
Possible Cause: Use of an inappropriate solvent or low-quality solvent.
-
Troubleshooting Steps:
-
Confirm Solvent: this compound is reported to be soluble in DMSO.[1]
-
Use Fresh, High-Purity Solvent: Ensure the DMSO is anhydrous and has not been repeatedly opened to the atmosphere.
-
Gentle Warming and Sonication: If solubility is still an issue, gentle warming or sonication may aid in dissolution.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one aliquot of the test solution, add an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Incubate under the same conditions as the acid hydrolysis sample.
-
Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Expose an aliquot of the powdered compound and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose an aliquot of the powdered compound and a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analysis: At specified time points, withdraw samples from each condition, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
Mandatory Visualizations
Caption: LXRβ signaling pathway activated by this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thermoanalytical investigation of some sulfone-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in BMS-779788 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-779788.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a partial agonist of the Liver X Receptor (LXR) with preferential activity towards LXRβ over LXRα.[1][2][3][4] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This process regulates the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[5][6]
Q2: Why am I observing an increase in triglycerides in my in vivo model?
While this compound is designed to be an LXRβ selective partial agonist to minimize lipogenic effects, it still possesses partial agonist activity at LXRα.[7][8] Activation of hepatic LXRα is known to induce the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids and triglycerides.[5] Therefore, an increase in plasma and hepatic triglycerides is a potential, though minimized, on-target effect of this compound, especially at higher doses.[7][8] In cynomolgus monkeys, this compound was found to be 29-fold less potent in elevating plasma triglycerides compared to the full pan-LXR agonist T0901317.[4][7][8]
Q3: My in vitro results for ABCA1/ABCG1 induction are not as potent as expected. What could be the cause?
Several factors could contribute to lower-than-expected induction of ABCA1 and ABCG1:
-
Cell Line Specificity: The expression levels of LXRα and LXRβ can vary significantly between different cell lines, influencing the cellular response to an LXR agonist.
-
Partial Agonism: this compound is a partial agonist, meaning it does not elicit a maximal response even at saturating concentrations. For example, in human whole blood, it induced ABCA1 and ABCG1 with an efficacy of 55%.[5][9]
-
Experimental Conditions: Ensure optimal cell health, appropriate serum concentration in the media, and sufficient incubation time with the compound.
-
Compound Stability: Verify the integrity and concentration of your this compound stock solution.
Q4: I've observed a significant discrepancy between the pharmacokinetic profile of this compound in my animal model and what has been reported in humans. Why is this?
A notable unexpected finding for this compound was its significantly longer than predicted plasma half-life in humans (100-200 hours), which was 5-10 fold longer than anticipated from preclinical studies.[9] This has been attributed to exceptionally high binding (>99.9%) to the human plasma protein α-1-acid glycoprotein (α1 AGP), which differs from its binding characteristics in preclinical species.[9] This highlights the importance of considering species-specific differences in plasma protein binding when extrapolating pharmacokinetic data.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of LXR Target Genes (e.g., ABCA1, ABCG1) via Western Blot or qPCR
| Potential Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to determine the optimal EC50 in your specific cell system. Published EC50 values for ABCA1 induction range from 33 nM in HeLa cells to 1.2 µM in human whole blood.[1][3] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time for target gene expression. |
| Low LXR Expression in Cell Line | Verify the expression of LXRα and LXRβ in your chosen cell line via Western Blot or qPCR. Consider using a cell line known to be responsive to LXR agonists. |
| Incorrect Experimental Controls | Always include a positive control (e.g., a full LXR agonist like T0901317) and a vehicle control (e.g., DMSO).[7][8] |
| RNA/Protein Degradation | Ensure proper sample handling and use of appropriate inhibitors (RNase inhibitors for RNA, protease/phosphatase inhibitors for protein). |
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Determine the cytotoxic concentration (CC50) of this compound in your cell line using a cell viability assay. Use concentrations well below the CC50 for functional assays. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your culture media is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Off-Target Effects | While specific off-target cytotoxic effects of this compound are not widely documented, consider that at high concentrations, any compound may exhibit off-target activity. Lowering the concentration is the primary mitigation step. |
| Contamination | Test for mycoplasma or other microbial contamination in your cell cultures. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | Value | Unit | Reference |
| IC50 LXRα | - | 68 | nM | [1][2] |
| IC50 LXRβ | - | 14 | nM | [1][2] |
| EC50 LXRα Transactivation | CV-1 | 230 | nM | [3] |
| EC50 LXRβ Transactivation | CV-1 | 250 | nM | [3] |
| EC50 ABCA1 Induction | HeLa | 33 | nM | [3] |
| EC50 ABCA1 Induction | Human Whole Blood | 1,200 | nM | [3] |
| EC50 ABCA1 Induction | Mouse Whole Blood | 120 | nM | [3] |
| EC50 LXR Target Genes | In vivo (Blood) | 610 | nM | [7][8] |
Experimental Protocols
Protocol 1: Western Blot for ABCA1 Induction
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa or macrophages) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) and a positive control (e.g., 1 µM T0901317) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ABCA1 overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize the ABCA1 signal to the loading control.
Visualizations
Caption: LXR signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: BMS-779788 & DMSO Vehicle Control
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper use of BMS-779788 with a Dimethyl Sulfoxide (DMSO) vehicle. Adhering to these protocols is crucial for obtaining accurate and reproducible experimental results by effectively controlling for the potential effects of the DMSO vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective partial agonist of the Liver X Receptor (LXR), with a preference for the LXRβ isoform.[1][2][3] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements in the DNA to regulate the transcription of target genes.[4] This signaling pathway is pivotal in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis.[4][5][6] this compound has been investigated for its therapeutic potential in conditions like atherosclerosis due to its role in promoting reverse cholesterol transport.[3][7]
Q2: Why is DMSO used as a vehicle for this compound?
A2: this compound is a crystalline solid with low aqueous solubility.[1] DMSO is a widely used polar, aprotic organic solvent that can effectively dissolve a broad range of nonpolar and polar compounds, including this compound.[1][8] Its miscibility with water and cell culture media makes it a standard choice for preparing stock solutions of experimental drugs for both in vitro and in vivo studies.[8]
Q3: Can DMSO itself affect my experimental results?
A3: Yes, DMSO is not biologically inert and can exert its own effects on cells and organisms, which are dose-dependent. These can include alterations in cell growth, viability, differentiation, and gene expression.[8] In in vitro studies, low concentrations of DMSO may sometimes stimulate cell growth, while higher concentrations can be cytotoxic.[8] In in vivo models, DMSO can have pleiotropic effects, including anti-inflammatory and analgesic properties, which could confound the interpretation of results if not properly controlled for.[9]
Q4: What is a vehicle control and why is it essential for experiments with this compound in DMSO?
A4: A vehicle control is a crucial experimental group that is treated with the same volume and concentration of the vehicle (in this case, DMSO) as the experimental group, but without the active compound (this compound).[10] This control allows researchers to distinguish the biological effects of this compound from those of the solvent.[8][10] Any biological changes observed in the vehicle control group can be attributed to DMSO, enabling the isolation of the net effect of this compound.
Q5: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A5: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%, and for many cell lines, particularly sensitive or primary cells, below 0.1%.[10] It is highly recommended to perform a dose-response curve to determine the maximum non-toxic concentration of DMSO for your specific cell line and experimental duration.[10]
Q6: How should I prepare this compound for in vivo experiments?
A6: For in vivo studies, this compound is often formulated in a co-solvent system to ensure its solubility and bioavailability. A common formulation involves dissolving the compound in a small amount of DMSO and then further diluting it with other vehicles such as polyethylene glycol (PEG300), Tween 80, and saline.[2][11] The final concentration of DMSO should be kept to a minimum, ideally less than 5%, to avoid toxicity.[12]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉ClN₂O₃S | [1] |
| Molecular Weight | 509.1 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | Approx. 30 mg/mL | [1] |
| LXRα Kᵢ | 68 nM | [1] |
| LXRβ Kᵢ | 14 nM | [1] |
| LXRα EC₅₀ | 230 nM | [1] |
| LXRβ EC₅₀ | 250 nM | [1] |
| Storage | -20°C | [1] |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| DMSO Concentration | Recommendation | Cell Type Suitability | Reference |
| ≤ 0.1% | Highly Recommended | Suitable for most cell lines, including sensitive and primary cells. Minimal impact on cell viability and signaling. | [10] |
| 0.1% - 0.5% | Acceptable | Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). | [10] |
| 0.5% - 1.0% | Use with Caution | May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines. | [10] |
| > 1.0% | Not Recommended | Significant cytotoxicity and major cellular changes are common. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The solubility of this compound in DMSO is approximately 30 mg/mL.[1]
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining the Maximum Tolerated DMSO Concentration (In Vitro)
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%). Include a "medium-only" control (0% DMSO).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or trypan blue exclusion.
-
Data Analysis: Normalize the viability of each DMSO concentration to the "medium-only" control. The highest DMSO concentration that maintains high cell viability (e.g., ≥95%) is considered safe for your experiments.
Protocol 3: Vehicle Control Experiment for this compound (In Vitro)
-
Prepare Working Solutions:
-
This compound Treatment: Dilute the this compound stock solution in complete culture medium to the final desired experimental concentration. Ensure the final DMSO concentration is below the maximum tolerated level determined in Protocol 2.
-
Vehicle Control: Prepare a corresponding solution containing the exact same final concentration of DMSO as the this compound treatment group, but without the compound.
-
Untreated Control: Use complete culture medium only.
-
-
Cell Treatment: Replace the medium in your cell culture plates with the prepared working solutions.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform your downstream analysis (e.g., qPCR for LXR target genes, Western blot for protein expression, or a functional assay).
-
Data Analysis: Compare the results from the this compound treated group to the vehicle control group to determine the specific effects of the compound. The untreated control serves as a baseline for normal cell function.
Protocol 4: Vehicle Control Experiment for this compound (In Vivo)
-
Formulation Preparation:
-
This compound Formulation: Prepare the dosing solution. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] First, dissolve the this compound in DMSO. Then, add PEG300 and Tween-80 and mix well. Finally, add saline to reach the final volume.
-
Vehicle Control Formulation: Prepare a solution with the exact same composition as the this compound formulation but without the compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
-
-
Animal Dosing:
-
Randomly assign animals to treatment and vehicle control groups.
-
Administer the this compound formulation to the treatment group and the vehicle control formulation to the control group. Ensure the route of administration (e.g., oral gavage, intraperitoneal injection) and the dosing volume are consistent between groups.
-
-
Monitoring and Sample Collection: Monitor the animals for the duration of the study and collect tissues or blood samples at the designated time points for analysis.
-
Data Analysis: Compare the experimental readouts from the this compound-treated group with those from the vehicle control group to determine the in vivo efficacy and effects of the compound.
Mandatory Visualization
Caption: this compound activates the LXR signaling pathway.
Caption: Experimental workflow for in vitro vehicle control.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dbaitalia.it [dbaitalia.it]
Technical Support Center: BMS-779788 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes with BMS-779788.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective partial agonist of the Liver X Receptor (LXR), with a preference for the LXRβ isoform over the LXRα isoform.[1][2] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[1] This leads to the regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[1][3] this compound's partial agonism means it elicits a submaximal response compared to a full agonist, which can be advantageous in minimizing certain side effects associated with full LXR activation.[2][4]
Q2: What are the common off-target effects or toxicities associated with LXR agonists like this compound?
A2: A primary concern with LXR agonists is the induction of hepatic steatosis (fatty liver) and hypertriglyceridemia.[1][2][5][6] This is mainly attributed to the activation of LXRα in the liver, which upregulates genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[7] While this compound is LXRβ-selective and a partial agonist, which is designed to mitigate these effects, researchers should still be mindful of potential lipogenic effects, especially at higher concentrations or in long-term studies.[2][8] Several clinical trials for various LXR agonists have been terminated due to adverse effects or undisclosed reasons.[1][9]
Q3: Why am I seeing inconsistent results in my cell-based assays with this compound?
A3: Inconsistent results with this compound can arise from several factors:
-
Partial Agonism: The partial agonist nature of this compound can lead to variable responses depending on the cellular context. The expression levels of LXR co-activators and co-repressors in your specific cell line can significantly influence the magnitude of the response.[4]
-
Cell Line Variability: Different cell lines have varying expression levels of LXRα and LXRβ, as well as different complements of co-regulatory proteins. This can lead to different dose-responses and maximal effects.
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can impact cellular signaling pathways and the response to LXR agonists.[3]
-
Compound Stability: Ensure proper storage and handling of this compound. Degradation of the compound can lead to a loss of activity. It is stable as a solid at -20°C for at least four years.[10] Stock solutions in DMSO can be stored at -80°C for up to two years.[10]
Troubleshooting Guides
Problem 1: Low or No Induction of Target Genes (e.g., ABCA1, ABCG1)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. EC50 values can vary significantly between cell types. |
| Incorrect Cell Culture Conditions | Optimize cell density at the time of treatment. High cell density can sometimes dampen cellular responses. Ensure consistent serum concentrations in your media, as serum components can interact with the compound or affect LXR signaling. |
| Low LXR Expression in Cell Line | Verify the expression of LXRα and LXRβ in your cell line of choice using techniques like qPCR or Western blotting. Consider using a cell line known to have robust LXR expression. |
| Compound Degradation | Prepare fresh stock solutions of this compound from a solid powder. Avoid repeated freeze-thaw cycles of stock solutions.[10] |
| Assay Interference | If using a reporter assay, ensure that this compound does not interfere with the reporter enzyme (e.g., luciferase). Run appropriate controls. |
Problem 2: High Variability in Dose-Response Curves
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding across all wells of your assay plate. Use a multichannel pipette and mix the cell suspension thoroughly before seeding. |
| Edge Effects in Assay Plates | To minimize edge effects, consider not using the outer wells of the plate for experimental data points. Fill them with media or a buffer to maintain a more uniform environment. |
| Variability in Treatment Time | Ensure that the incubation time with this compound is consistent for all samples. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound to each well. |
| Partial Agonist Behavior | The shallow slope of a partial agonist's dose-response curve can sometimes appear as high variability. Ensure you have a sufficient number of data points across a wide concentration range to accurately model the curve. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Receptor/Assay | Value | Reference |
| Ki | LXRα | 68 nM | [10] |
| LXRβ | 14 nM | [10] | |
| EC50 | LXRα (transactivation assay) | 230 nM | |
| LXRβ (transactivation assay) | 250 nM | ||
| ABCA1 induction (HeLa cells) | 33 nM | ||
| ABCA1 induction (human whole blood) | 1,200 nM | [10] | |
| ABCA1 induction (mouse whole blood) | 120 nM | [10] |
Table 2: In Vivo Activity of this compound
| Parameter | Species | Value | Reference |
| EC50 (LXR target gene induction in blood) | Cynomolgus Monkey | 610 nM | [8][11] |
Experimental Protocols
Protocol 1: General Cell-Based LXR Target Gene Expression Assay
-
Cell Seeding: Plate cells in a suitable multi-well format (e.g., 24-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction and qPCR: Following incubation, lyse the cells and extract total RNA using a commercially available kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to measure the expression levels of LXR target genes (e.g., ABCA1, ABCG1, SREBF1) and a housekeeping gene for normalization.
Visualizations
Caption: Simplified signaling pathway of this compound activation of LXRβ.
Caption: A logical workflow for troubleshooting this compound experimental issues.
References
- 1. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Delivery of LXR Agonist Using a Site-Specific Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line-specific responses to BMS-779788 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-779788 in their experiments. The information is tailored to address challenges related to cell line-specific responses to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective partial agonist of the Liver X Receptor (LXR), with a higher affinity for LXRβ over LXRα.[1][2] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[3][4] In the context of cancer, LXR activation has been shown to inhibit cell proliferation, induce apoptosis, and modulate the tumor microenvironment.[1][5]
Q2: We are observing significant anti-proliferative effects in some of our cancer cell lines but not others. What could be the reason for this differential response?
A2: Cell line-specific responses to this compound are expected and can be attributed to several factors:
-
LXRα and LXRβ Expression Levels: The relative expression levels of LXRα and LXRβ can vary significantly between different cell lines. Since this compound is LXRβ-selective, cell lines with higher LXRβ expression may exhibit a more robust response.
-
Genetic Background: The mutational status of key oncogenes and tumor suppressor genes (e.g., KRAS, PIK3CA) can influence the cellular dependence on pathways that are modulated by LXR activation.[6]
-
Metabolic Phenotype: The basal metabolic state of a cancer cell line, particularly its dependence on de novo lipogenesis, can determine its sensitivity to LXR agonists.
-
Activation of Bypass Pathways: Resistant cell lines may have compensatory signaling pathways that overcome the anti-proliferative effects of LXR activation.[6]
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
A3: In sensitive cancer cell lines, this compound treatment is expected to:
-
Increase expression of LXR target genes: This includes genes involved in cholesterol efflux such as ABCA1 and ABCG1.[2][5][7][8]
-
Inhibit cell proliferation: This can be mediated by cell cycle arrest.[1]
-
Induce apoptosis: Activation of LXRs can lead to programmed cell death in certain cancer cells.[1]
-
Modulate lipid metabolism: LXR activation can impact fatty acid synthesis and cholesterol metabolism within the cell.[3]
Q4: How can we confirm that this compound is activating the LXR pathway in our cell line?
A4: To confirm LXR pathway activation, you can perform the following experiments:
-
Quantitative PCR (qPCR): Measure the mRNA levels of known LXR target genes, such as ABCA1, ABCG1, and SREBP-1c, following treatment with this compound. A significant upregulation of these genes would indicate pathway activation.
-
Western Blotting: Analyze the protein expression of LXR target genes.
-
Reporter Assay: Use a luciferase reporter construct containing LXR response elements (LXREs) to directly measure the transcriptional activity of the LXR/RXR heterodimer.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Viability
Symptom: You observe minimal or no effect on cell viability after treating your cell line with this compound, even at concentrations reported to be effective in other studies.
| Possible Cause | Troubleshooting Step |
| Low or Absent LXRβ Expression | Assess the baseline mRNA and protein expression levels of LXRα and LXRβ in your cell line via qPCR and Western blot, respectively. Compare with a known sensitive cell line as a positive control. |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. |
| Compound Instability or Degradation | Ensure that your this compound stock solution is properly stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. Consider verifying the compound's purity and activity. |
| Cell Culture Conditions | Ensure that cell seeding density allows for logarithmic growth during the experiment. Variations in media components, such as serum lipid content, may influence the outcome. |
| Acquired Resistance | If you are working with a cell line that has been chronically exposed to the compound, it may have developed resistance. Consider using a parental, non-exposed cell line for comparison. |
Problem 2: Unexpected Off-Target Effects or Cellular Phenotypes
Symptom: You observe cellular effects that are not typically associated with LXR activation, or the phenotype is inconsistent with previous reports.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of any small molecule can lead to off-target effects. Determine the minimal effective concentration that induces LXR target gene expression without causing unexpected phenotypes. |
| Cell Line-Specific Context | The unique genetic and epigenetic landscape of your cell line can lead to idiosyncratic responses. Characterize the baseline status of major signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in your cell line. |
| Compound Purity | Impurities in the compound stock could have their own biological activities. If possible, confirm the purity of your this compound. |
| Activation of Feedback Loops | Inhibition of one cellular process can sometimes lead to the compensatory activation of another. A thorough time-course analysis of key signaling pathways can help to identify such feedback mechanisms. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/System | Value | Reference |
| IC50 (LXRα) | Human | - | 68 nM | [1][2] |
| IC50 (LXRβ) | Human | - | 14 nM | [1][2] |
| EC50 (ABCA1/ABCG1 induction) | Human | Whole Blood | 1.2 µM | [2] |
| EC50 (LXR target gene induction) | - | In vivo (blood) | 610 nM | [5][8] |
| EC50 (LXRα agonist activity) | Human | CV-1 cells | 220 nM | [2] |
| EC50 (LXRβ agonist activity) | Human | CV-1 cells | 250 nM | [2] |
Experimental Protocols
Cell Viability Assay (Example using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the cells and include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for LXR Target Gene Expression
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LXR target proteins (e.g., ABCA1, ABCG1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Analyze the band intensities, normalizing to the loading control, to determine the relative protein expression levels.
-
Mandatory Visualizations
References
- 1. Liver X Receptors (LXRs) in cancer-an Eagle’s view on molecular insights and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting BMS-779788 dosage to balance efficacy and toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-779788. The information is designed to help users balance the efficacy and toxicity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, partial agonist of the Liver X Receptor (LXR) with selectivity for the LXRβ isoform over the LXRα isoform.[1][2] LXRs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This regulates the transcription of genes involved in reverse cholesterol transport (RCT), lipid metabolism, and inflammation. The primary therapeutic goal of LXR agonists like this compound is to increase the expression of genes such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote cholesterol efflux from cells.[3][4]
Q2: What is the main challenge in using this compound and other LXR agonists?
A2: The primary challenge is balancing the desired therapeutic effects with the main toxicity. While LXR activation promotes beneficial reverse cholesterol transport, it can also lead to hypertriglyceridemia and hepatic steatosis (fatty liver).[3][5] This is primarily mediated by the LXRα isoform in the liver, which upregulates genes involved in fatty acid synthesis, such as sterol regulatory element-binding protein 1c (SREBP-1c).[3][5] this compound was designed as an LXRβ-selective partial agonist to widen this therapeutic window.[2][6]
Q3: What are the key biomarkers for assessing the efficacy and toxicity of this compound?
A3:
-
Efficacy Markers: The most common efficacy markers are the upregulation of LXR target genes involved in reverse cholesterol transport. This is typically measured as an increase in the mRNA expression of ABCA1 and ABCG1 in whole blood or specific tissues.[1][4]
-
Toxicity Markers: The primary toxicity markers are related to lipid metabolism. Researchers should monitor for increases in plasma and hepatic triglycerides, as well as elevations in plasma LDL cholesterol.[1][6]
Troubleshooting Guides
In Vitro Experiments
Problem: I am not observing a significant induction of LXR target genes (e.g., ABCA1, ABCG1) in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Line | Ensure you are using a cell line responsive to LXR agonists. Human-derived macrophage cell lines (e.g., THP-1 differentiated into macrophages) or cell lines known to express functional LXR (e.g., HeLa) are commonly used.[1] |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration. For this compound, the EC50 for ABCA1 and ABCG1 induction in human whole blood is approximately 1.2 µM.[1][4] A typical concentration range to test would be from 0.1 µM to 10 µM. |
| Insufficient Incubation Time | LXR-mediated gene transcription takes time. Ensure a sufficient incubation period, typically 24 to 48 hours, to allow for changes in mRNA expression to become detectable.[7] |
| Low Assay Sensitivity | Cholesterol efflux assays can have low sensitivity, with only a 2- to 3-fold increase observed with synthetic LXR agonists.[8] Ensure your assay is optimized and includes appropriate positive controls (e.g., a full LXR agonist like T0901317). |
| Cell Culture Conditions | The presence of serum in the culture medium can impact the activity of some LXR agonist formulations, particularly antibody-drug conjugates.[9] If applicable, test the experiment with and without serum. |
| Compound Stability | Ensure the this compound stock solution is properly prepared and stored to maintain its activity. |
In Vivo Experiments
Problem: I am observing significant hyperlipidemia in my animal model.
| Possible Cause | Troubleshooting Step |
| High Dose | The hyperlipidemic effect of LXR agonists is dose-dependent.[10] If toxicity is observed, consider reducing the dose of this compound. A dose-response study is recommended to find a dose that maintains efficacy (e.g., ABCA1 induction) while minimizing triglyceride elevation. |
| LXRα Activation | Although this compound is LXRβ-selective, at higher doses, it may still activate LXRα, leading to lipogenesis. The goal is to find a dose within the therapeutic window. |
| Species Differences | Be aware of species-specific differences in lipid metabolism and LXR-mediated gene regulation. For example, mice lack cholesteryl ester transfer protein (CETP), which can affect the lipid profile in response to LXR agonists compared to species that express CETP, like cynomolgus monkeys and humans.[3] |
| Diet of the Animal Model | The diet of the animals can influence the baseline lipid levels and the response to LXR agonists. Ensure a consistent and appropriate diet for your experimental model. |
| Mitigation Strategies | Consider co-administration with agents that can lower triglycerides, such as fibrates or n-3 fatty acids, although this would need to be carefully validated in your model.[10] |
Problem: I am not observing a therapeutic effect in my animal model of atherosclerosis.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose or Exposure | Ensure that the administered dose of this compound results in sufficient plasma exposure to engage the LXR target. The in vivo EC50 for LXR target gene induction in blood is approximately 610 nM.[1][6] |
| Inappropriate Animal Model | The choice of animal model is critical. Models like ApoE-/- or LDLR-/- mice on a high-fat diet are commonly used for atherosclerosis studies.[11] |
| Treatment Duration | Atherosclerosis is a chronic disease process. Ensure that the treatment duration is sufficient to observe a significant effect on plaque formation. |
| Compound Formulation and Administration | Ensure proper formulation and administration of this compound to achieve adequate bioavailability. A common formulation for preclinical studies involves suspension in a vehicle such as 0.5% carboxymethyl cellulose and 2% Tween 80 in purified water.[1] |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | LXRα | LXRβ | Reference |
| IC50 | 68 nM | 14 nM | [1] |
| EC50 (ABCA1/ABCG1 induction in human whole blood) | \multicolumn{2}{c | }{1.2 µM} | [1][4] |
Table 2: Preclinical In Vivo Dose-Response of this compound
| Species | Dose | Efficacy Outcome (ABCA1/ABCG1 Induction) | Toxicity Outcome (Triglyceride/LDL-C Elevation) | Reference |
| Mouse | 3 and 10 mg/kg | Peripheral induction of ABCA1 | No significant elevation of plasma or hepatic triglycerides | [1] |
| Cynomolgus Monkey | 0.3, 1, 3, 10 mg/kg/day (7 days) | Dose-dependent induction of LXR target genes in blood | Increased liver triglycerides at the highest dose. 29-fold and 12-fold less potent than T0901317 in elevating plasma triglycerides and LDL-C, respectively. | [1][6][10] |
Experimental Protocols
Representative In Vitro Protocol: LXR Target Gene Induction in a Macrophage Cell Line
-
Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations for the dose-response experiment (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM T0901317).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound, vehicle, or positive control.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
RNA Isolation and qPCR: After incubation, lyse the cells and isolate total RNA using a standard kit. Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) to measure the mRNA expression levels of ABCA1, ABCG1, and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle control.
Representative In Vivo Protocol: Efficacy and Toxicity Assessment in a Mouse Model
-
Animal Model: Use a relevant mouse model, such as C57BL/6 mice for initial tolerability studies or ApoE-/- mice on a high-fat diet for atherosclerosis studies.
-
Compound Formulation: Prepare this compound as a suspension in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethyl cellulose with 2% Tween 80 in water).[1]
-
Dosing: Administer this compound orally once daily at various doses (e.g., 3, 10, 30 mg/kg). Include a vehicle control group.
-
Treatment Period: For acute efficacy studies, a treatment period of 7 days may be sufficient to observe changes in gene expression and plasma lipids.[12] For atherosclerosis studies, a longer treatment period (e.g., 8-12 weeks) is typically required.
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis (triglycerides and cholesterol). Euthanize the animals and collect liver tissue for triglyceride measurement and gene expression analysis. In atherosclerosis studies, the aorta would be collected for plaque analysis.
-
Analysis:
-
Plasma and Liver Lipids: Measure triglyceride and cholesterol levels using commercially available kits.
-
Gene Expression: Isolate RNA from the liver or other tissues of interest and perform qPCR for Abca1, Abcg1, and lipogenic genes like Srebp-1c.
-
Atherosclerosis Assessment: Quantify the atherosclerotic lesion area in the aorta.
-
Mandatory Visualizations
Caption: LXR Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Delivery of LXR Agonist Using a Site-Specific Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Synergetic Effect of rHDL and LXR Agonist on Reduction of Atherosclerosis in Mice [frontiersin.org]
- 12. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BMS-779788 and T0901317 in Atherosclerosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liver X receptor (LXR) agonists BMS-779788 and T0901317, focusing on their performance in preclinical atherosclerosis models. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
Liver X receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3] Activation of LXRs has been shown to promote reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues, including atherosclerotic plaques, for excretion.[2][3] This has made LXR agonists attractive candidates for the treatment of atherosclerosis.
T0901317 is a potent, non-steroidal pan-LXR agonist that has been extensively studied in various atherosclerosis models.[4][5] While it has demonstrated significant anti-atherosclerotic efficacy, its clinical development has been hampered by a narrow therapeutic window, primarily due to its potent induction of lipogenesis, leading to hypertriglyceridemia and hepatic steatosis.[2][4]
This compound is a newer, partial LXR agonist with some selectivity for the LXRβ isoform.[1][4] It has been developed with the aim of separating the beneficial anti-atherosclerotic effects of LXR activation from the adverse lipogenic effects.
This guide will compare these two compounds based on their mechanism of action, efficacy in preclinical models, and their effects on lipid metabolism and gene expression.
Mechanism of Action: LXR Agonism
Both this compound and T0901317 exert their effects by activating LXRs. Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cholesterol efflux, transport, and excretion.
Key Differences in Mechanism:
-
T0901317: A potent pan-agonist, meaning it strongly activates both LXRα and LXRβ isoforms.[4] The activation of LXRα in the liver is largely responsible for the induction of SREBP-1c, a key transcription factor that promotes fatty acid and triglyceride synthesis.[4]
-
This compound: A partial agonist with a degree of selectivity for LXRβ.[1][4] This characteristic is intended to reduce the activation of LXRα-mediated lipogenesis in the liver while still promoting the beneficial effects of LXRβ activation in other tissues, such as macrophages.
Signaling Pathway of LXR Agonists in Atherosclerosis
The following diagram illustrates the signaling pathway activated by LXR agonists in the context of atherosclerosis.
Caption: LXR agonist signaling pathway in atherosclerosis.
Comparative Performance in Atherosclerosis Models
T0901317:
Numerous studies have demonstrated the potent anti-atherosclerotic effects of T0901317 in mouse models of atherosclerosis, such as LDL receptor-deficient (LDLR-/-) and Apolipoprotein E-deficient (ApoE-/-) mice.[4][5]
This compound:
Data on the direct impact of this compound on atherosclerotic plaque size is limited. A key study was conducted in cynomolgus monkeys, a non-human primate model with a lipid metabolism more similar to humans. This study focused on the compound's effects on lipid profiles and the expression of LXR target genes.[1]
The following table summarizes the quantitative data from key studies.
| Parameter | This compound | T0901317 | Animal Model | Key Findings |
| Atherosclerotic Plaque Area | Data not available | ↓ 57-71% (aortic root)[5] ↓ 54-94% (innominate artery)[6] | LDLR-/- mice | T0901317 significantly reduces atherosclerotic lesion size. |
| Plasma Triglycerides | Less potent increase (29-fold less than T0901317)[1] | ↑↑↑ (Significant increase)[4][5][6] | Cynomolgus monkeys, Rodent models | This compound shows a significantly lower propensity to induce hypertriglyceridemia. |
| LDL Cholesterol | Less potent increase (12-fold less than T0901317)[1] | Variable (Reduced in one study[4]) | Cynomolgus monkeys, Rodent models | This compound has a lesser impact on increasing LDL cholesterol. |
| HDL Cholesterol | Data not available | ↑ (Increased)[4] | Rodent models | T0901317 can increase HDL cholesterol levels. |
| ABCA1/ABCG1 mRNA Induction (in blood) | Comparable to T0901317 [1] | Potent induction [1] | Cynomolgus monkeys | Both compounds effectively induce genes critical for reverse cholesterol transport. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Atherosclerosis Study with T0901317 in LDLR-/- Mice[5][6]
-
Animal Model: Male LDL receptor-deficient (LDLR-/-) mice.
-
Diet: Western-type diet (containing high fat and cholesterol).
-
Treatment: T0901317 administered orally by gavage at doses ranging from 0.2 to 10 mg/kg/day.
-
Duration: 8 to 12 weeks.
-
Atherosclerosis Assessment:
-
Aortic Root Analysis: The heart and upper aorta are excised, embedded in OCT compound, and cryosectioned. Serial sections of the aortic root are stained with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. The lesion area is then quantified using image analysis software.
-
En Face Aorta Analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O. The total aortic surface area and the lesion-covered area are measured to calculate the percentage of atherosclerotic plaque coverage.
-
-
Gene Expression Analysis: Total RNA is isolated from tissues (e.g., peritoneal macrophages, intestine) and reverse transcribed to cDNA. The expression levels of target genes (e.g., ABCA1, ABCG1) are quantified using real-time quantitative PCR (qPCR).
Pharmacodynamic Study of this compound and T0901317 in Cynomolgus Monkeys[1]
-
Animal Model: Male cynomolgus monkeys.
-
Treatment: Oral administration of this compound or T0901317.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Lipid Profile Analysis: Plasma levels of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol are measured using standard enzymatic assays.
-
Gene Expression Analysis: Total RNA is isolated from whole blood. The mRNA levels of LXR target genes (e.g., ABCA1, ABCG1) are quantified using qPCR.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating LXR agonists in an atherosclerosis model.
Caption: Typical workflow for in vivo atherosclerosis studies.
Conclusion and Future Directions
T0901317 is a well-characterized and potent LXR agonist that has consistently demonstrated robust anti-atherosclerotic efficacy in rodent models.[4][5][6] However, its significant lipogenic side effects pose a major challenge for its clinical translation.
This compound represents a promising alternative with a potentially wider therapeutic window. The available data in a non-human primate model suggests that it can induce key genes for reverse cholesterol transport to a similar extent as T0901317 but with a significantly lower impact on plasma triglycerides and LDL cholesterol.[1]
Key Considerations for Researchers:
-
For studies focused on elucidating the fundamental role of LXR activation in atherosclerosis, T0901317 remains a valuable tool compound due to its high potency and extensive characterization.
-
For investigations aiming to explore a more clinically translatable LXR agonist with a potentially improved safety profile, this compound is a compelling candidate.
Further research, particularly head-to-head comparative studies in atherosclerosis-prone mouse models, is warranted to directly compare the anti-atherosclerotic efficacy of this compound and T0901317 and to fully elucidate the therapeutic potential of LXRβ-selective partial agonism.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Differential anti-atherosclerotic effects in the innominate artery and aortic sinus by the liver × receptor agonist T0901317 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LXR Agonists: BMS-779788 vs. GW3965
For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for advancing our understanding of biological pathways and developing novel therapeutics. Liver X Receptors (LXRs), as key regulators of cholesterol metabolism, inflammation, and immunity, have emerged as promising targets for conditions such as atherosclerosis and metabolic diseases. This guide provides a detailed, data-driven comparison of two widely used LXR agonists: BMS-779788 and GW3965, focusing on their LXR agonist activity.
At a Glance: Key Differences
| Feature | This compound | GW3965 |
| LXR Agonist Type | Partial agonist with LXRβ selectivity | Potent, selective dual LXRα/β agonist |
| Potency (LXRα) | IC50: 68 nM | EC50: 190 nM |
| Potency (LXRβ) | IC50: 14 nM | EC50: 30 nM |
| Key Characteristic | Reduced lipogenic effects compared to full pan-agonists.[1][2] | Strong induction of LXR target genes related to reverse cholesterol transport.[3] |
Quantitative Comparison of LXR Agonist Activity
The following tables summarize the available quantitative data for this compound and GW3965, providing a direct comparison of their potency and efficacy in various assays.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay | Target | Potency (EC50/IC50) | Efficacy | Reference |
| This compound | LXR Binding Assay | LXRα | IC50: 68 nM | - | [4] |
| LXR Binding Assay | LXRβ | IC50: 14 nM | - | [4] | |
| ABCA1/ABCG1 Induction (Human Whole Blood) | LXR | EC50: 1.2 µM | 55% | [4][5] | |
| GW3965 | LXR Transactivation Assay | hLXRα | EC50: 190 nM | - | [6][7] |
| LXR Transactivation Assay | hLXRβ | EC50: 30 nM | - | [6][7] |
Table 2: In Vivo Activity and Effects
| Compound | Model Organism | Dose | Key Finding | Reference |
| This compound | Cynomolgus Monkey | 0.3, 1, 3, or 10 mg/kg/day (oral) | Induced LXR target genes in blood with an EC50 of 610 nM.[1][4] 29- and 12-fold less potent than T0901317 in elevating plasma triglycerides and LDL cholesterol, respectively.[1] | [1][4] |
| Mouse | 3 and 10 mg/kg | Peripheral induction of ABCA1 with no significant elevation of plasma or hepatic triglycerides.[4] | [4] | |
| GW3965 | apoE-/- Mice | 10 mg/kg in diet | Reduced atherosclerotic lesion area by 47%.[3] Induced expression of ABCA1 and ABCG1 in the aorta.[3] | [3] |
| LDLR-/- Mice | 10 mg/kg in diet | Reduced atherosclerotic lesion area by 53% in males and 34% in females.[3] | [3] | |
| Sprague-Dawley Rats | 10 mg/kg/day (oral) | Blunted the vasopressor effect of Angiotensin II.[8] | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Liver X Receptor (LXR) signaling pathway activation by an agonist.
Caption: General experimental workflow for evaluating LXR agonist activity.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of common protocols used to characterize this compound and GW3965.
LXR Transactivation Assay
This cell-based assay is fundamental for determining the potency and efficacy of LXR agonists.
-
Cell Line: HEK293 (Human Embryonic Kidney) or other suitable cell lines are commonly used.
-
Transfection: Cells are transiently transfected with plasmids encoding:
-
An LXR expression vector (for either LXRα or LXRβ).
-
A reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE).
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, cells are treated with varying concentrations of the test compound (this compound or GW3965) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. The activity is normalized to the control plasmid expression.
-
Data Analysis: Dose-response curves are generated to calculate EC50 values, representing the concentration at which the compound elicits 50% of its maximal effect.
Gene Expression Analysis (Quantitative PCR)
This method quantifies the induction of LXR target genes in response to agonist treatment.
-
Cell or Tissue Preparation: Cells (e.g., primary macrophages) are treated with the LXR agonist, or tissues are collected from treated animals.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for LXR target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in treated samples to vehicle-treated controls.
In Vivo Animal Studies
Animal models are essential for evaluating the physiological effects of LXR agonists.
-
Animal Models: Commonly used models for studying atherosclerosis include apolipoprotein E-deficient (apoE-/-) and low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a high-fat diet. Cynomolgus monkeys are used for studies requiring a model with a more human-like lipid metabolism.
-
Drug Administration: Compounds are typically administered orally, either by gavage or mixed in the diet, for a specified duration.
-
Monitoring and Sample Collection: Throughout the study, parameters such as body weight, food intake, and plasma lipid levels (total cholesterol, HDL, LDL, triglycerides) are monitored. At the end of the study, blood and tissues (e.g., liver, aorta, small intestine) are collected for further analysis.
-
Atherosclerotic Plaque Analysis: For atherosclerosis studies, the aorta is dissected, and the extent of atherosclerotic lesions is quantified, often by en face analysis or by staining cross-sections of the aortic root.
-
Gene Expression and Protein Analysis: Tissues are analyzed for the expression of LXR target genes (qPCR) and proteins (Western blotting or immunohistochemistry).
Conclusion
This compound and GW3965 are both valuable tools for studying LXR biology. GW3965 acts as a potent, dual agonist for both LXRα and LXRβ, making it suitable for studies aiming to maximally activate LXR-dependent pathways. However, its activation of LXRα can lead to hypertriglyceridemia due to the induction of SREBP-1c.
In contrast, this compound is a partial LXR agonist with a preference for LXRβ.[4] This profile results in a more favorable therapeutic window, with a reduced propensity to cause the lipogenic side effects associated with full pan-LXR agonists.[1][2] The choice between these two compounds will, therefore, depend on the specific research question and the desired balance between efficacy and potential side effects. For studies where maximizing the induction of reverse cholesterol transport genes is the primary goal and the lipogenic effects can be managed or are less of a concern, GW3965 is an excellent choice. For investigations where minimizing hypertriglyceridemia is critical, or for exploring the specific roles of LXRβ, this compound presents a more targeted option.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of LXR Agonists BMS-779788 and AZ876
For Immediate Release
This guide provides a detailed comparison of the preclinical side effect profiles of two Liver X Receptor (LXR) agonists, BMS-779788 and AZ876. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on the toxicological and metabolic adverse effects of these compounds, offering a framework for their potential therapeutic windows.
Executive Summary
Liver X Receptors are critical regulators of cholesterol, fatty acid, and glucose homeostasis. While LXR agonists have shown promise in treating atherosclerosis and other metabolic diseases, their clinical development has been hampered by side effects, primarily hepatic steatosis (fatty liver) and hypertriglyceridemia. This compound, a partial LXRβ selective agonist, and AZ876, a high-affinity LXR agonist, have been developed to mitigate these adverse effects. This guide reveals that while both compounds exhibit improved side effect profiles compared to first-generation LXR agonists, notable differences exist. AZ876 appears to have a wider therapeutic window in rodent models, with minimal lipogenic effects at therapeutic doses. In contrast, this compound, while demonstrating reduced lipogenicity compared to full agonists in non-human primates, still exhibits dose-dependent increases in plasma and hepatic triglycerides.
Comparative Side Effect Profile: Quantitative Data
The following table summarizes the key quantitative data on the lipogenic side effects of this compound and AZ876 from preclinical studies. It is important to note that these studies were conducted in different species, which may influence the observed outcomes.
| Parameter | This compound | AZ876 | Source |
| Animal Model | Cynomolgus Monkey | APOE*3Leiden Mice | [1][2] |
| Plasma Triglycerides | 29-fold less potent in elevating plasma triglycerides compared to the full agonist T0901317.[1] | - No significant effect at 5 µmol·kg⁻¹·day⁻¹ - 110% increase at 20 µmol·kg⁻¹·day⁻¹ | [2] |
| LDL Cholesterol | 12-fold less potent in elevating LDL cholesterol compared to the full agonist T0901317.[1] | Data not available | [1] |
| Hepatic Triglycerides | Increased liver triglycerides observed at the highest dose tested following 7-day treatment.[1] | Unaltered liver weight and plasma triglycerides at a dose of 20 µmol/kg/day in a cardiac hypertrophy model.[2][3] | [1][2][3] |
| Clinical Trials | A Phase I clinical trial (NCT00836602) has been completed, but the results have not been publicly disclosed.[4] | No publicly available clinical trial data. | [4] |
Signaling Pathways and Mechanism of Side Effects
Both this compound and AZ876 exert their effects by activating LXR. Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes. This activation leads to both desired therapeutic effects and undesired side effects.
Therapeutic Pathway: LXR activation upregulates genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which is anti-atherogenic.
Side Effect Pathway: LXRα activation in the liver induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. This leads to increased fatty acid and triglyceride synthesis, resulting in hepatic steatosis and hypertriglyceridemia. The selectivity of this compound for LXRβ is a strategy to mitigate these LXRα-mediated side effects.
Experimental Protocols
Detailed, compound-specific preclinical toxicology protocols for this compound and AZ876 are not publicly available. However, a general methodology for assessing the side effect profile of LXR agonists can be outlined based on standard practices in the field.
Objective: To determine the dose-dependent effects of an LXR agonist on plasma lipids and liver histology in a relevant animal model.
Animal Models:
-
Rodent: Male C57BL/6J mice are commonly used for diet-induced obesity and metabolic studies.[5] APOE*3Leiden mice are used as a model for human-like lipoprotein metabolism.
-
Non-rodent: Cynomolgus monkeys are often used for toxicology studies of compounds intended for human use due to their physiological similarities.
General Study Design:
-
Acclimation: Animals are acclimated to the housing conditions for at least one week.
-
Group Formation: Animals are randomized into vehicle control and multiple dose groups for the test compound (e.g., low, medium, and high dose).
-
Dosing: The LXR agonist is typically administered daily via oral gavage for a predetermined period (e.g., 7 days to 6 weeks).[1][2]
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: Blood samples are collected at baseline and at the end of the study for lipid analysis.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Liver tissue is collected, weighed, and processed for histological analysis and lipid quantification.[5]
Key Experimental Procedures:
-
Plasma Lipid Analysis: Plasma is separated from whole blood by centrifugation. Total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using automated enzymatic assays.[6]
-
Liver Histology: A portion of the liver is fixed in formalin, embedded in paraffin, and sectioned. Slides are stained with Hematoxylin and Eosin (H&E) to assess liver morphology and the presence of steatosis (fat accumulation).[7][8] Oil Red O staining can also be used to visualize neutral lipids.
-
Hepatic Triglyceride Quantification: Lipids are extracted from a portion of the liver tissue, and triglyceride content is quantified using a colorimetric assay.
Conclusion
The available preclinical data suggests that both this compound and AZ876 represent an advancement over earlier LXR agonists by demonstrating a greater separation between therapeutic effects and lipogenic side effects. AZ876, in rodent models, appears to have a more favorable profile, showing a lack of significant triglyceride elevation at doses that confer cardioprotective effects. This compound, while having a reduced lipogenic potential in non-human primates, still induces hyperlipidemia at higher doses. The lack of publicly available clinical data for this compound makes a direct comparison of their human safety profiles impossible at this time. Further research, including head-to-head comparative studies and the release of clinical trial data, is necessary to fully elucidate the relative safety and therapeutic potential of these two LXR agonists.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The liver X receptor agonist AZ876 protects against pathological cardiac hypertrophy and fibrosis without lipogenic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Automated assessment of steatosis in murine fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
Validating BMS-779788-Induced ABCA1 Expression: A Comparative Guide to Western Blotting and Alternative Methods
For researchers, scientists, and drug development professionals, rigorous validation of target protein expression is a cornerstone of preclinical research. This guide provides a comprehensive comparison of Western blotting and alternative methods for validating the induction of ATP-binding cassette transporter A1 (ABCA1) by the novel Liver X Receptor (LXR) agonist, BMS-779788.
This compound is a partial LXR agonist with selectivity for the LXRβ isoform.[1] Activation of LXR is a key transcriptional pathway for regulating cholesterol homeostasis, in part through the upregulation of its target gene, ABCA1. This protein plays a critical role in reverse cholesterol transport by mediating the efflux of cellular cholesterol to apolipoprotein A-I. While studies have shown that this compound induces ABCA1 mRNA, validating the corresponding increase at the protein level is crucial for confirming its mechanism of action.[1]
This guide details the experimental protocol for the most common validation technique, Western blotting, and compares it with alternative quantitative methods.
Comparative Analysis of ABCA1 Validation Methods
While Western blotting is a widely used and powerful technique for protein analysis, alternative methods offer distinct advantages in terms of throughput, quantification, and ease of use. The choice of method will depend on the specific experimental needs and available resources.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Automated Western Blot (e.g., Simple Western) |
| Principle | Size-based protein separation via SDS-PAGE followed by antibody-based detection. | Capture and detection of a specific protein in a microplate well using a matched antibody pair. | Capillary-based electrophoretic separation and immunodetection. |
| Throughput | Low to medium | High | High |
| Quantification | Semi-quantitative (densitometry) | Quantitative | Quantitative |
| Hands-on Time | High | Medium | Low |
| Sample Volume | High | Low | Very Low |
| Data Reproducibility | Moderate | High | High |
| Primary Application | Confirmation of protein presence, size, and relative abundance. | Precise quantification of protein concentration in various samples. | High-throughput quantitative protein analysis. |
Experimental Protocols
Validating ABCA1 Induction with Western Blotting
Western blotting is a robust method to visualize and semi-quantify the induction of ABCA1 protein expression following treatment with this compound. Due to the high molecular weight of ABCA1 (~254 kDa), specific modifications to the standard protocol are necessary for optimal results.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (low percentage, e.g., 4-8% Tris-acetate)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCA1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages, hepatocytes) at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) onto a low-percentage SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation of high molecular weight proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is often preferred for large proteins like ABCA1, which can be performed overnight at a low voltage.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ABCA1 diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody against a loading control to normalize for protein loading.
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput and quantitative alternative to Western blotting for measuring ABCA1 protein levels. Commercially available ELISA kits for ABCA1 offer a streamlined workflow.
General Protocol Outline:
-
Sample Preparation: Prepare cell lysates as described for Western blotting.
-
Assay Procedure: Follow the manufacturer's instructions for the specific ABCA1 ELISA kit. This typically involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve and calculate the concentration of ABCA1 in the samples.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced ABCA1 expression and the general workflow for its validation by Western blot.
Caption: this compound signaling pathway leading to ABCA1 expression.
Caption: Experimental workflow for Western blot validation of ABCA1.
References
A Comparative Guide to the Preclinical Efficacy of MET Kinase Inhibitors in Animal Models, with a Focus on BMS-777607 (ASLAN002)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of BMS-777607, a potent inhibitor of the c-MET receptor tyrosine kinase, with other notable MET inhibitors in various animal cancer models. It has come to our attention that there may be some confusion between BMS-779788, a Liver X Receptor (LXR) agonist, and BMS-777607, the c-MET inhibitor. This guide will focus on BMS-777607, also known as ASLAN002, which is the compound with demonstrated anti-cancer efficacy through MET inhibition in preclinical studies.
BMS-777607 is a selective, ATP-competitive inhibitor of the c-MET kinase and also shows potent activity against other members of the Met kinase superfamily, including RON, AXL, and Tyro3.[1][2][3] This multi-targeted profile offers the potential for broader anti-tumor activity. This document summarizes key experimental data, details the methodologies used in these preclinical studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Efficacy of BMS-777607 in Animal Cancer Models
BMS-777607 has demonstrated significant anti-tumor and anti-metastatic effects across a range of preclinical cancer models. The following table summarizes the quantitative data from these studies.
| Tumor Type | Animal Model | Cell Line | Dosage and Administration | Efficacy | Reference |
| Gastric Cancer | Athymic Mice (Xenograft) | GTL-16 | 6.25-50 mg/kg, Oral | Significant reduction in tumor volume | [1][2][3] |
| Sarcoma | C3H/HeJ Mice (Metastasis Model) | KHT | 25 mg/kg/day, Oral | 28.3% decrease in lung tumor nodules | [1][4] |
| Glioblastoma | Mouse (Orthotopic Xenograft) | SF126, U118MG | i.p. 2x/day | Significant decrease in intracranial tumor growth | [5] |
| Mesothelioma | Nude Balb/c Mice (Xenograft) | NCI-H226 | 5, 10, 25 mg/kg, Oral Gavage | Significant tumor growth inhibition; undefined median survival at 25 mg/kg | [6] |
| Triple-Negative Breast Cancer | Syngeneic Mouse Model | E0771 | 25 mg/kg/day, Intraperitoneal | Significant decrease in tumor growth and lung metastasis (in combination with anti-PD-1) | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the protocols for the key experiments cited in this guide.
1. Gastric Cancer Xenograft Model (GTL-16)
-
Animal Model: Athymic mice.
-
Tumor Implantation: Subcutaneous injection of GTL-16 human gastric carcinoma cells.
-
Treatment: Once tumors were established, mice were treated orally with BMS-777607 at doses ranging from 6.25 to 50 mg/kg.
-
Efficacy Assessment: Tumor volumes were measured regularly to assess the rate of tumor growth inhibition. Toxicity was monitored by observing the general health of the mice.[1][2][3]
2. Sarcoma Metastasis Model (KHT)
-
Animal Model: Female C3H/HeJ mice.
-
Tumor Implantation: Injection of rodent fibrosarcoma KHT cells.
-
Treatment: Daily oral administration of BMS-777607 at a dose of 25 mg/kg/day.
-
Efficacy Assessment: The number of lung tumor nodules was counted at the end of the study to evaluate the impact on metastasis. Systemic toxicity was also monitored.[1][4]
3. Glioblastoma Orthotopic Xenograft Model (SF126, U118MG)
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Intracranial implantation of SF126 or U118MG glioblastoma cells. Tumor manifestation was confirmed by MRI.
-
Treatment: Intraperitoneal (i.p.) administration of BMS-777607 twice daily.
-
Efficacy Assessment: Intracranial tumor growth was monitored by MRI. The anti-tumor effects were further evaluated through analysis of apoptosis, proliferation, migration, and neoangiogenesis in the tumor tissue.[5]
4. Mesothelioma Xenograft Model (NCI-H226)
-
Animal Model: Female nude Balb/c mice.
-
Tumor Implantation: Subcutaneous injection of 7 million NCI-H226 cells.
-
Treatment: When tumors reached approximately 200 mm³, mice were randomized and treated with BMS-777607 (5, 10, or 25 mg/kg) via oral gavage for 3 weeks.
-
Efficacy Assessment: Tumor volume was calculated using digital calipers. Animal survival was also monitored.[6]
5. Triple-Negative Breast Cancer Syngeneic Model (E0771)
-
Animal Model: Syngeneic mice.
-
Tumor Implantation: Orthotopic implantation of E0771 murine triple-negative breast cancer cells.
-
Treatment: When tumors were palpable, mice received intraperitoneal injections of BMS-777607 (25 mg/kg/day), an anti-PD-1 antibody, or a combination of both.
-
Efficacy Assessment: Tumor growth and the incidence of lung metastasis were measured. The tumor microenvironment was analyzed for the infiltration of immune cells.[7][8]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Comparison with Other MET Inhibitors
While direct head-to-head preclinical studies are limited, this section provides a comparative overview of the efficacy of other selective MET inhibitors in their respective reported animal models. This allows for an indirect comparison of their anti-tumor activities.
Tepotinib
| Tumor Type | Animal Model | Efficacy | Reference |
|---|---|---|---|
| NSCLC (c-Met driven) | Mouse Xenograft | Complete tumor regression in 10/10 mice | [1] |
| NSCLC (Orthotopic Brain Metastases) | Mouse Model | Significant regression of brain metastases |[8] |
Savolitinib
| Tumor Type | Animal Model | Cell Line | Efficacy | Reference |
|---|---|---|---|---|
| NSCLC (MET-amplified) | Mouse Xenograft | - | Significant antitumor activity (84% TGI) as a single agent | [4][7] |
| Gastric Cancer, Papillary Renal Cell Carcinoma | In vivo models | - | Demonstrated anti-tumor activity |[4] |
Capmatinib
| Tumor Type | Animal Model | Efficacy | Reference |
|---|---|---|---|
| MET-driven tumors | Mouse Xenograft | Inhibition of MET-dependent tumor cell proliferation and tumor growth | [9] |
| NSCLC (MET exon 14 alterations) | Cell line- or patient-derived xenograft models | Significant antitumor activity |[9] |
Crizotinib (Multi-kinase inhibitor including MET)
| Tumor Type | Animal Model | Efficacy | Reference |
|---|---|---|---|
| ALK-positive NSCLC | - | Median progression-free survival of 7.7 months vs 3.0 months for chemotherapy in a clinical trial | [10] |
| MET-amplified NSCLC | Clinical Setting | Response rate of 33% in a Phase I expansion cohort |[3] |
Note: The efficacy data for different inhibitors are from separate studies and not from direct comparative experiments. Therefore, caution should be exercised when comparing the absolute efficacy values.
Conclusion
The preclinical data strongly support BMS-777607 (ASLAN002) as a potent inhibitor of the c-MET signaling pathway with significant anti-tumor and anti-metastatic efficacy in a variety of animal models of cancer. Its ability to also target other kinases of the Met superfamily, such as RON and AXL, may provide an additional therapeutic advantage. When compared with other selective MET inhibitors like tepotinib, savolitinib, and capmatinib, BMS-777607 demonstrates a comparable preclinical profile of robust anti-cancer activity. Further head-to-head studies would be beneficial to definitively establish its relative potency and spectrum of activity. This guide provides a foundational overview for researchers and drug development professionals evaluating the therapeutic potential of targeting the c-MET pathway in oncology.
References
- 1. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of osimertinib and savolitinib as molecular inhibition of EGFR and MET receptors may be selected to provide maximum effectiveness and acceptable toxicity - Kowalski - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. emjreviews.com [emjreviews.com]
- 4. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modelling the Effectiveness of Tepotinib in Comparison to Standard-of-Care Treatments in Patients with Advanced Non-small Cell Lung Cancer (NSCLC) Harbouring METex14 Skipping in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic/Pharmacodynamic Analysis of Savolitinib plus Osimertinib in an EGFR Mutation–Positive, MET-Amplified Non–Small Cell Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LXRβ Selective Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective activation of the Liver X Receptor β (LXRβ) presents a promising therapeutic avenue for a range of diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers. The challenge lies in minimizing the lipogenic side effects associated with the activation of its isoform, LXRα. This guide provides a comprehensive head-to-head comparison of key LXRβ selective agonists, focusing on their performance, supported by experimental data and detailed methodologies.
This comparative analysis centers on three widely studied LXR agonists: WAY-252623 (also known as LXR-623), GW3965, and T0901317. While T0901317 and GW3965 are often described as pan-LXR agonists, they exhibit a degree of selectivity and are crucial benchmarks in the field.[1][2][3] WAY-252623, on the other hand, has been characterized as a partial LXRα and full LXRβ agonist, highlighting a more selective profile.[4][5]
Quantitative Performance Analysis
The following tables summarize the key quantitative data for each agonist, providing a clear comparison of their potency, selectivity, and effects on target gene expression.
Table 1: In Vitro Potency and Selectivity of LXR Agonists
| Compound | LXRα EC50/IC50 (nM) | LXRβ EC50/IC50 (nM) | Selectivity (LXRα/LXRβ) | Reference |
| WAY-252623 (LXR-623) | 179 (IC50) | 24 (IC50) | 7.46 | [4][6] |
| GW3965 | 190 (EC50) | 30 (EC50) | 6.33 | [7][8][9][10] |
| T0901317 | 20 (EC50) | - | - | [6][11][12] |
Note: EC50 values represent the concentration of an agonist that gives half-maximal response. IC50 values represent the concentration of a ligand that inhibits a response by half. A lower value indicates higher potency. The selectivity ratio is calculated as LXRα EC50/IC50 divided by LXRβ EC50/IC50.
Table 2: In Vivo Efficacy and Effects on Gene Expression
| Compound | Animal Model | Key In Vivo Effects | Target Gene Regulation | Reference |
| WAY-252623 (LXR-623) | Mice, Hamsters, Monkeys | Reduces atherosclerosis, lowers LDL cholesterol.[13] | Upregulates ABCA1 and ABCG1 in whole blood cells.[4] | [4][13] |
| GW3965 | Mice, Rats | Reduces atherosclerosis, upregulates ABCA1, raises HDL.[9][10] | Upregulates ABCA1 and ABCG1.[9] | [9][10] |
| T0901317 | Mice | Reduces atherosclerosis, but increases plasma triglycerides.[3][14] | Upregulates ABCA1 and SREBP-1c.[2] | [2][3][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these agonists, the following diagrams are provided.
Figure 1: LXRβ Signaling Pathway Activation by a Selective Agonist.
Figure 2: Experimental Workflow for Evaluating LXRβ Agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments cited in the comparison.
Cell-Based Transactivation Assay
This assay determines the potency (EC50) and efficacy of LXR agonists.
-
Cell Line: HEK293 cells are commonly used.
-
Plasmids:
-
An expression vector for the LXRα or LXRβ ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid, such as one expressing β-galactosidase, for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293 cells are seeded in 96-well plates.
-
Cells are co-transfected with the LXR-LBD and reporter plasmids.
-
After 24 hours, the cells are treated with varying concentrations of the LXR agonist or vehicle control (DMSO).
-
Following an 18-24 hour incubation period, cell lysates are prepared.
-
Luciferase and β-galactosidase activities are measured using appropriate assay kits.
-
Luciferase activity is normalized to β-galactosidase activity to account for differences in transfection efficiency.
-
EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[15][16]
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the change in mRNA levels of LXR target genes following agonist treatment.
-
Cell Line: Human macrophage cell lines (e.g., THP-1) or primary human macrophages are often used to assess immunomodulatory and cholesterol efflux-related gene expression.
-
Procedure:
-
Cells are seeded in 6- or 12-well plates and allowed to differentiate (if necessary, e.g., THP-1 monocytes to macrophages using PMA).
-
Cells are treated with the LXR agonist at a specific concentration (e.g., 1 µM) or vehicle control for a defined period (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
RNA quality and quantity are assessed using spectrophotometry.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR is performed using gene-specific primers for target genes (e.g., ABCA1, ABCG1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.[2]
-
In Vivo Efficacy in a Mouse Model of Atherosclerosis
This protocol outlines a typical study to evaluate the anti-atherosclerotic effects of LXR agonists in a relevant animal model.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice on a high-fat diet are commonly used models that spontaneously develop atherosclerotic lesions.
-
Procedure:
-
Mice are fed a high-fat "Western" diet for a specified period (e.g., 8-12 weeks) to induce atherosclerosis.
-
Mice are then randomized into treatment groups and receive the LXR agonist (e.g., administered by oral gavage) or vehicle control daily for a further period (e.g., 4-8 weeks).
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, blood samples are collected for lipid profile analysis (total cholesterol, HDL, LDL, triglycerides).
-
Mice are euthanized, and the aorta is dissected.
-
The extent of atherosclerotic lesions in the aorta is quantified by en face analysis after staining with Oil Red O.
-
Lesion area is typically expressed as a percentage of the total aortic surface area.[9][17]
-
Conclusion
The selection of an appropriate LXRβ agonist for research or therapeutic development depends on a careful consideration of its potency, selectivity, and in vivo effects. While pan-agonists like T0901317 and GW3965 have been instrumental as research tools, their therapeutic potential is limited by off-target effects on LXRα, leading to hypertriglyceridemia.[1][3] More selective agonists, such as WAY-252623, demonstrate a more favorable profile by preferentially activating LXRβ, thereby promoting beneficial effects like reverse cholesterol transport while minimizing adverse lipogenic outcomes.[4][13] The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of novel LXRβ selective agonists, paving the way for the development of safer and more effective therapies.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Perspective: Evaluating the Potential of BMS-779788 in Statin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic strategies to manage dyslipidemia and reduce cardiovascular disease risk remains a cornerstone of pharmaceutical research. While statins are the established first-line treatment, a significant portion of high-risk patients do not achieve optimal low-density lipoprotein cholesterol (LDL-C) levels with statin monotherapy. This has spurred the investigation of combination therapies. This guide provides a comparative analysis of the preclinical efficacy of BMS-779788, a Liver X Receptor (LXR) agonist, as a potential candidate for statin combination therapy, benchmarked against established non-statin lipid-modifying agents.
Executive Summary
This compound is a partial LXR agonist with selectivity for the LXRβ isoform. [1]Preclinical studies in non-human primates have demonstrated its potential to favorably modulate reverse cholesterol transport (RCT), a key process for removing excess cholesterol from the body. However, like other LXR agonists, it also presents a risk of increasing plasma triglycerides. The results of a Phase I clinical trial for this compound have not been publicly disclosed. [2][3]This guide synthesizes the available preclinical data for this compound and compares its potential lipid-modifying effects with those of approved statin combination therapies, offering a forward-looking perspective for researchers in the field.
Comparative Efficacy of Lipid-Lowering Therapies
The following tables summarize the preclinical efficacy of this compound and the clinical efficacy of established statin combination therapies. It is crucial to note that the data for this compound is from non-human primate studies and may not directly translate to human clinical outcomes.
Table 1: Preclinical Efficacy of this compound in Cynomolgus Monkeys
| Parameter | Vehicle Control | This compound (10 mg/kg) | Fold Change vs. Control |
| Plasma Triglycerides | 36 ± 4 mg/dL | 108 ± 21 mg/dL | ~3.0 |
| LDL-C | 38 ± 3 mg/dL | 68 ± 10 mg/dL | ~1.8 |
| HDL-C | 45 ± 2 mg/dL | 54 ± 4 mg/dL | ~1.2 |
| ABCA1 mRNA (Blood) | Baseline | ~2.5-fold induction | 2.5 |
| ABCG1 mRNA (Blood) | Baseline | ~3.0-fold induction | 3.0 |
Data derived from preclinical studies in cynomolgus monkeys. [1] Table 2: Clinical Efficacy of Statin Combination Therapies in Humans
| Therapy | LDL-C Reduction | HDL-C Change | Triglyceride Reduction |
| High-Intensity Statin Monotherapy | ~50% | +5 to +10% | ~20 to ~30% |
| Statin + Ezetimibe | Additional 15-20% | Minimal | Minimal |
| Statin + PCSK9 Inhibitor | Additional 50-60% | +5 to +10% | ~15 to ~30% |
Data represents typical clinical outcomes in humans.
Signaling Pathways and Mechanisms of Action
To understand the potential for synergistic or additive effects in combination therapy, it is essential to visualize the distinct mechanisms of action of this compound and statins.
Caption: LXR signaling pathway activated by this compound.
Caption: Mechanism of action of statins in hepatocytes.
Experimental Protocols
The preclinical evaluation of this compound in cynomolgus monkeys provides the most relevant data for this guide. The key experimental methodologies are summarized below.
Pharmacological Characterization of this compound in Cynomolgus Monkeys [1]
-
Animal Model: Male cynomolgus monkeys.
-
Dosing: Animals were orally administered this compound once daily for 7 days.
-
Drug Formulation: The compound was formulated in a vehicle suitable for oral administration.
-
Blood Sampling: Blood samples were collected at various time points to assess plasma lipid levels and for gene expression analysis.
-
Lipid Profile Analysis: Plasma triglycerides, LDL-C, and HDL-C were measured using standard enzymatic assays.
-
Gene Expression Analysis: Whole blood was collected, and RNA was isolated. The expression of LXR target genes, such as ABCA1 and ABCG1, was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Statistical Analysis: Data were presented as mean ± standard error of the mean (SEM). Statistical significance was determined using appropriate statistical tests.
Concluding Remarks
The preclinical profile of this compound suggests a potential dual effect on lipid metabolism: a desirable induction of genes involved in reverse cholesterol transport and an undesirable increase in plasma triglycerides and LDL-C. A hypothetical combination with a statin could potentially leverage the statin's potent LDL-C lowering effect to counteract the LXR-agonist-induced increase in LDL-C. However, the impact on triglycerides would need to be carefully monitored.
For drug development professionals, the key takeaway is the persistent challenge of separating the beneficial anti-atherogenic effects of LXR activation from the pro-lipogenic effects. Future research in this area may focus on developing LXR modulators with greater tissue selectivity or those that preferentially activate transrepression pathways over transactivation of lipogenic genes. While the future of this compound remains uncertain without the disclosure of clinical trial data, the exploration of the LXR pathway continues to be a valid and important area of research for novel cardiovascular therapies.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of the LXR Agonist BMS-779788
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Liver X Receptor (LXR) agonist BMS-779788 with other key LXR agonists, focusing on the correlation between its in vitro and in vivo activities. The data presented is intended to offer an objective overview for researchers in drug development and related fields.
Introduction to this compound and LXR Agonism
This compound is a synthetic, partial agonist of Liver X Receptors (LXRs) with selectivity for the LXRβ isoform.[1][2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[3][4] Activation of LXRs can promote reverse cholesterol transport (RCT), a process that removes excess cholesterol from peripheral tissues, making LXR agonists promising therapeutic candidates for atherosclerosis.[3][4] However, pan-LXR agonists often lead to undesirable side effects, such as increased plasma and hepatic triglycerides (hypertriglyceridemia), primarily through the activation of LXRα in the liver.[2][5] this compound was developed to selectively activate LXRβ, aiming to retain the beneficial anti-atherosclerotic effects while minimizing the lipogenic side effects associated with LXRα activation.[2][4]
Comparative In Vitro Activity
This compound demonstrates a preference for LXRβ in in-vitro binding and functional assays.[5] Its activity is often compared to full pan-agonists like T0901317 and GW3965, which activate both LXRα and LXRβ.
| Compound | Target(s) | IC50/EC50 | Efficacy | Key In Vitro Effects |
| This compound | LXRβ-selective partial agonist | LXRα IC50: 68 nMLXRβ IC50: 14 nMHuman Whole Blood EC50 (ABCA1/G1 induction): 1.2 µM[1] | 55% efficacy in human whole blood for ABCA1/G1 induction[1] | Potent induction of ATP binding cassette transporters ABCA1 and ABCG1.[1] |
| T0901317 | Pan-LXR full agonist | - | Full agonist | Strong induction of LXR target genes including those involved in lipogenesis.[2] |
| GW3965 | Pan-LXR agonist | hLXRα EC50: 190 nMhLXRβ EC50: 30 nM[6] | - | Induces expression of ABCA1 and ABCG1 in macrophages.[7] |
| LXR-623 | LXR agonist with modest LXRβ selectivity (~7-fold) | - | Partial agonist | Reduces LDL-cholesterol in non-human primates.[3][8] |
In Vitro to In Vivo Correlation
A key aspect of the development of this compound has been the translation of its in vitro selectivity into a favorable in vivo profile. Studies have shown a good correlation between the in vitro potency for LXR target gene induction and the in vivo response.
This compound induced LXR target genes in the blood of cynomolgus monkeys in vivo with an EC50 of 610 nM, a value comparable to its in vitro potency in human whole blood (EC50 = 1.2 µM for ABCA1/G1 induction).[1][2] This demonstrates a reasonable in vitro-in vivo correlation for its on-target pharmacodynamic effects.
Comparative In Vivo Activity
The in vivo activity of this compound has been primarily assessed by its effects on reverse cholesterol transport and plasma lipid profiles, especially in comparison to the pan-agonist T0901317.
| Compound | Animal Model | Key In Vivo Effects | Impact on Plasma Lipids |
| This compound | Cynomolgus Monkey | - Comparable induction of ABCA1 & ABCG1 mRNA in blood compared to T0901317.[2]- Dose-dependent increases in biliary cholesterol.[2] | - 29-fold and 12-fold less potent than T0901317 in elevating plasma triglycerides and LDL cholesterol, respectively.[2] |
| Mouse | - Peripheral induction of ABCA1 at 3 and 10 mg/kg doses with no significant elevation of plasma or hepatic triglycerides.[1] | - Improved profile compared to a full pan-agonist.[1] | |
| T0901317 | Cynomolgus Monkey | - Potent induction of LXR target genes.[2] | - Significant elevation of plasma triglycerides and LDL cholesterol.[2] |
| Mouse | - Attenuates cardiac hypertrophy.[9]- Promotes reverse cholesterol transport from macrophages.[10] | - Induces hyperlipidemia.[11] | |
| GW3965 | Mouse (apoE-/- and LDLR-/-) | - Reduces atherosclerotic lesion area.[7]- Upregulates ABCA1 expression and raises HDL levels.[6] | - Significantly increases triglycerides.[7] |
Signaling Pathway and Experimental Workflow
LXR Signaling Pathway
Liver X Receptors are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), cholesterol transport, and fatty acid synthesis (e.g., SREBP-1c). The LXRβ selectivity of this compound is thought to arise from subtle differences in the ligand-binding domains of LXRα and LXRβ.[12]
Caption: Simplified LXR signaling pathway.
In Vivo Reverse Cholesterol Transport (RCT) Experimental Workflow
A common method to assess the in vivo efficacy of LXR agonists is the macrophage-to-feces reverse cholesterol transport assay. This experiment tracks the movement of cholesterol from macrophages to feces, providing a measure of the entire RCT pathway.
Caption: In vivo macrophage RCT workflow.
Experimental Protocols
In Vitro LXR Activation Assay (Reporter Gene Assay)
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM with 10% FBS. Cells are transfected with expression vectors for LXRα or LXRβ, a reporter plasmid containing LXR response elements driving luciferase expression, and a control plasmid (e.g., Renilla luciferase) for normalization.[13]
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., T0901317) for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The activity of the LXR reporter is normalized to the control luciferase activity.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and maximal efficacy of the compounds.
In Vivo Reverse Cholesterol Transport (RCT) Assay
-
Macrophage Labeling: Mouse peritoneal macrophages or a macrophage-like cell line (e.g., J774) are incubated with acetylated LDL and [3H]-cholesterol to generate cholesterol-loaded foam cells.[14][15]
-
Animal Dosing: Mice (e.g., C57BL/6) are administered the LXR agonist (e.g., this compound) or vehicle control, typically by oral gavage, for a specified period.
-
Macrophage Injection: The [3H]-cholesterol-labeled macrophages are injected intraperitoneally into the mice.
-
Sample Collection: Mice are housed in metabolic cages for 48-72 hours to allow for the collection of feces. Blood samples are collected at various time points.
-
Radioactivity Measurement: The amount of [3H] radioactivity is quantified in the plasma and in the neutral sterol and bile acid fractions of the feces using liquid scintillation counting.
-
Data Analysis: The percentage of injected [3H]-cholesterol recovered in plasma and feces is calculated and compared between the agonist-treated and vehicle-treated groups.
Measurement of Plasma Triglycerides and Cholesterol
-
Sample Collection: Blood is collected from animals via cardiac puncture or tail vein bleeding into EDTA-containing tubes. Plasma is separated by centrifugation.
-
Lipid Measurement: Plasma concentrations of total cholesterol and triglycerides are determined using commercially available enzymatic colorimetric assay kits.[16][17]
-
Data Analysis: The lipid levels in the treated group are compared to the vehicle control group to assess the lipogenic effects of the LXR agonist.
Conclusion
This compound demonstrates a promising profile as an LXRβ-selective partial agonist. The in vitro selectivity for LXRβ translates to a favorable in vivo profile in animal models, where it promotes markers of reverse cholesterol transport with significantly reduced hyperlipidemic effects compared to pan-LXR agonists like T0901317. This supports the therapeutic hypothesis that LXRβ-selective activation can provide a wider therapeutic window for the treatment of atherosclerosis. However, it is important to note that this compound entered a Phase I clinical trial, the results of which have not been publicly disclosed.[3] Further research and clinical data are necessary to fully elucidate the therapeutic potential of this and other selective LXR modulators in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Activation of liver X receptors with T0901317 attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The LXR agonist T0901317 promotes the reverse cholesterol transport from macrophages by increasing plasma efflux potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Structurally Selective Mechanism of Liver X Receptor Ligand: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of Liver X Receptors and Peroxisome Proliferator-Activated Receptors by Lipid Extracts of Brown Seaweeds: A Potential Application in Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. In vivo reverse cholesterol transport assay [bio-protocol.org]
- 16. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cholesterol Intake Modulates Plasma Triglyceride Levels in GPIHBP1-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of BMS-779788 Effects on Plasma Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on BMS-779788, a partial Liver X Receptor (LXR) β-selective agonist, and its effects on plasma lipids. The performance of this compound is compared with other LXR agonists, namely the full pan-agonist T0901317, the partial agonist LXR-623, and the LXRβ-selective agonist BMS-852927. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer an objective resource for researchers in lipid metabolism and drug development.
Executive Summary
Liver X Receptors (LXRs) are critical regulators of cholesterol homeostasis and lipid metabolism, making them attractive therapeutic targets for atherosclerosis. However, the clinical development of LXR agonists has been hampered by the adverse effect of hypertriglyceridemia, primarily mediated by the LXRα isoform in the liver. This compound was developed as a partial LXRβ-selective agonist to circumvent this limitation by preferentially activating pathways involved in reverse cholesterol transport (RCT) while minimizing the induction of lipogenesis.
Preclinical studies in cynomolgus monkeys demonstrated that this compound has a more favorable therapeutic window compared to full LXR agonists. It showed a significantly lower potential to increase plasma triglycerides and LDL cholesterol while maintaining a comparable ability to induce genes essential for RCT, such as ABCA1 and ABCG1[1][2]. Despite these promising preclinical findings, the results of a Phase I clinical trial for this compound were not published, and the development of several other LXR agonists was terminated due to adverse effects in humans that were not fully predicted by animal models[3]. This guide aims to provide a detailed overview of the available data to aid in the understanding and future exploration of LXR agonists.
Data Presentation: Comparative Effects on Plasma Lipids
The following tables summarize the quantitative effects of this compound and comparator LXR agonists on key plasma lipid parameters as reported in preclinical and clinical studies.
Table 1: Effects of LXR Agonists on Plasma Triglycerides (TG)
| Compound | Model | Dose | Change in Plasma TG | Reference |
| This compound | Cynomolgus Monkey | Not specified | 29-fold less potent at increasing TG than T0901317 | [1][2] |
| T0901317 | Cynomolgus Monkey | Not specified | Markedly increased | [1][2] |
| APOE Knockout Mice | 10 mg/kg/day | Increased | [4] | |
| LXR-623 | Hamster | 15-150 mg/kg/day | No change | [5] |
| Cynomolgus Monkey | 15 and 50 mg/kg/day | Transient increase, reverted to baseline | [5] | |
| BMS-852927 | Cynomolgus Monkey | 0.1, 0.3, and 1 mg/kg | 20%, 8%, and 10% increase over baseline (non-significant) | [6] |
| Healthy Humans & Hypercholesterolemic Patients | Not specified | Increased | [3] |
Table 2: Effects of LXR Agonists on Plasma LDL Cholesterol (LDL-C)
| Compound | Model | Dose | Change in Plasma LDL-C | Reference |
| This compound | Cynomolgus Monkey | Not specified | 12-fold less potent at increasing LDL-C than T0901317 | [1][2] |
| T0901317 | APOE Knockout Mice | 10 mg/kg/day | 1.3-fold increase | [4] |
| LXR-623 | Cynomolgus Monkey | 15 and 50 mg/kg/day | 70-77% reduction | [5] |
| BMS-852927 | Healthy Humans & Hypercholesterolemic Patients | Not specified | Increased | [3] |
Table 3: Effects of LXR Agonists on Reverse Cholesterol Transport (RCT) Gene Expression
| Compound | Model | Key Target Genes | Effect on Gene Expression | Reference |
| This compound | Cynomolgus Monkey | ABCA1, ABCG1 | Induction comparable to T0901317 | [1][2] |
| T0901317 | APOE Knockout Mice | ABCG1 | 3-fold increase in liver | [4] |
| LXR-623 | Cynomolgus Monkey | ABCA1, ABCG1 | Dose-dependent increase in peripheral blood | [5] |
| BMS-852927 | Cynomolgus Monkey | ABCG1 | 4.7 to 15-fold induction in blood | [6] |
| Healthy Humans & Hypercholesterolemic Patients | Not specified | Induced | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
In Vivo Efficacy Studies in Non-Human Primates (Cynomolgus Monkeys)
-
Animal Model: Healthy, adult male and female cynomolgus monkeys were typically used. The animals were housed individually and maintained on a standard chow diet.
-
Drug Administration: Compounds were administered orally via gavage, once daily for a specified duration (e.g., 7 or 28 days). A vehicle control group (e.g., 1% hydroxypropyl methylcellulose) was included in all studies.
-
Blood Sampling: Blood samples were collected from fasted animals at baseline and at various time points throughout the study. Blood was collected in EDTA-containing tubes, and plasma was separated by centrifugation.
-
Plasma Lipid Analysis:
-
Gene Expression Analysis:
-
Total RNA was isolated from whole blood or peripheral blood mononuclear cells (PBMCs).
-
The expression of target genes (e.g., ABCA1, ABCG1) was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Analytical Methods for Lipid Profiling
Modern lipidomic studies employ a range of advanced analytical techniques to comprehensively profile lipids in biological samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation, identification, and quantification of a wide range of lipid species. Different extraction methods, such as the Folch, Matyash (methanol/tert-butyl methyl ether), or Alshehry (methanol/1-butanol) methods, can be used to isolate lipids from plasma prior to LC-MS analysis[8].
-
Enzymatic Assays: Commercially available enzymatic kits are widely used for the routine measurement of total cholesterol and triglycerides in plasma[7].
-
Fast Protein Liquid Chromatography (FPLC): FPLC is used to separate lipoproteins based on their size, allowing for the quantification of cholesterol and triglycerides within each lipoprotein fraction (VLDL, LDL, HDL)[5].
Mandatory Visualization
Signaling Pathways
The diagram below illustrates the dual role of Liver X Receptors in cholesterol homeostasis and lipogenesis, highlighting the rationale for developing LXRβ-selective agonists.
Caption: LXR Signaling in Lipid Metabolism.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of a compound like this compound on plasma lipids in a preclinical non-human primate model.
Caption: Preclinical Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LXR ligand lowers LDL cholesterol in primates, is lipid neutral in hamster, and reduces atherosclerosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Dietary and Pharmacologic Manipulations of Host Lipids and Their Interaction With the Gut Microbiome in Non-human Primates [frontiersin.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Analysis of BMS-779788 and Other Anti-Atherosclerotic Compounds
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease worldwide. The therapeutic landscape for atherosclerosis is diverse, with several classes of drugs targeting different aspects of the disease process. This guide provides a comparative analysis of BMS-779788, a novel Liver X Receptor (LXR) agonist, with established and emerging anti-atherosclerotic compounds, including statins, PCSK9 inhibitors, and anti-inflammatory agents. The comparison is based on their mechanisms of action, preclinical and clinical efficacy, and is supported by experimental data.
Mechanism of Action: A Diverse Approach to Plaque Reduction
Anti-atherosclerotic compounds employ a variety of strategies to combat plaque formation and progression. These can be broadly categorized into lipid-lowering, anti-inflammatory, and direct plaque-modifying actions.
This compound is a partial and selective agonist of Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[1][2] Activation of LXRβ promotes reverse cholesterol transport (RCT), the process of removing excess cholesterol from peripheral tissues, including macrophages within atherosclerotic plaques, and transporting it back to the liver for excretion.[1] By selectively targeting LXRβ over LXRα, this compound aims to minimize the lipogenic side effects, such as increased plasma and hepatic triglycerides, that are associated with pan-LXR agonists.[1][3]
Statins (e.g., atorvastatin, rosuvastatin) are HMG-CoA reductase inhibitors, which block a key enzyme in the cholesterol synthesis pathway. This leads to a reduction in circulating low-density lipoprotein cholesterol (LDL-C), a primary driver of atherosclerosis.[4][5] Statins also exhibit pleiotropic effects, including anti-inflammatory properties and improvement of endothelial function.[5]
PCSK9 Inhibitors (e.g., evolocumab, alirocumab) are monoclonal antibodies that target proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that promotes the degradation of LDL receptors on the surface of liver cells.[6][7] By inhibiting PCSK9, these drugs increase the number of LDL receptors, leading to enhanced clearance of LDL-C from the bloodstream.[6][8]
Anti-inflammatory Agents represent a newer therapeutic avenue. Canakinumab is a monoclonal antibody that neutralizes interleukin-1β (IL-1β), a pro-inflammatory cytokine implicated in atherosclerosis. Colchicine is an anti-inflammatory drug with a less defined mechanism in atherosclerosis but is thought to interfere with inflammasome activity and neutrophil function.
Preclinical and Clinical Efficacy: A Quantitative Comparison
The efficacy of these compounds has been evaluated in various preclinical animal models and human clinical trials. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / EC50 | Selectivity | Reference |
| This compound | LXRβ | IC50: 14 nM | 4.8-fold for LXRβ over LXRα | [9] |
| LXRα | IC50: 68 nM | [9] | ||
| ABCA1/ABCG1 Induction | EC50: 1.2 µM (human whole blood) | [10] | ||
| T0901317 | LXRα/β | Not specified (potent pan-agonist) | Non-selective | [1] |
| GW3965 | LXRα/β | Not specified (potent pan-agonist) | Non-selective | [2] |
Table 2: Effects on Atherosclerotic Plaque Size in Animal Models
| Compound | Animal Model | Treatment Duration | Plaque Reduction | Reference |
| T0901317 | ApoE-/- mice | Not specified | Up to 94% (innominate artery) | Not specified |
| GW3965 | LDLR-/- mice | 12 weeks | 53% (males), 34% (females) | [2] |
| ApoE-/- mice | 12 weeks | 47% | [2] | |
| LXR-623 (LXRβ agonist) | Rabbit | Not specified | Progression reduced, regression with simvastatin | [11][12][13] |
| Atorvastatin | ApoE-/- mice | 10 weeks | No significant difference in total plaque area vs. control | [5] |
| Ramipril | ApoE-/- mice | 8-24 weeks | 28.9% - 55.6% reduction | [14] |
| Simvastatin | ApoE-/- mice | 8-24 weeks | Increased plaque size (paradoxical effect) | [14] |
Note: Direct comparative studies of this compound on plaque size in these models were not available in the searched literature.
Table 3: Effects on Lipid Profile and Inflammatory Markers
| Compound | Study Population/Model | Key Effects | Reference |
| This compound | Cynomolgus Monkeys | Less potent in elevating triglycerides and LDL-C compared to T0901317 | [1][3] |
| Statins | Humans | LDL-C reduction of 30-40% | [15] |
| PCSK9 Inhibitors | Humans | LDL-C reduction up to 60% | [16][17] |
| Canakinumab | Humans (CANTOS trial) | No effect on LDL-C; significant reduction in hsCRP | [18] |
| Colchicine | Humans (LoDoCo2 trial) | No significant effect on lipids | Not specified |
Table 4: Clinical Outcomes in Major Trials
| Compound | Trial | Patient Population | Primary Endpoint Reduction | Reference |
| Canakinumab (150mg) | CANTOS | Post-myocardial infarction with elevated hsCRP | 15% reduction in MACE (Major Adverse Cardiovascular Events) | [18] |
| Colchicine (0.5mg/day) | LoDoCo2 | Chronic coronary disease | 31% reduction in a composite of CV death, MI, ischemic stroke, or ischemia-driven revascularization | [15] |
| Evolocumab | GLAGOV | Coronary artery disease on statins | 0.95% regression in percent atheroma volume (PAV) | [19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: Signaling pathway of this compound via LXRβ activation.
Caption: Experimental workflow for atherosclerosis assessment in mice.
Caption: Workflow for macrophage cholesterol efflux assay.
Experimental Protocols
Protocol 1: Assessment of Atherosclerosis in ApoE-/- Mice
This protocol outlines the key steps for evaluating the effect of a compound on atherosclerotic plaque formation in the apolipoprotein E-deficient (ApoE-/-) mouse model.[20]
1. Animal Model and Treatment:
-
Male ApoE-/- mice (6-8 weeks old) are typically used.
-
Mice are fed a high-fat "Western" diet (containing 21% fat and 0.15% cholesterol) to induce atherosclerosis.
-
The test compound (e.g., this compound) is administered daily via oral gavage for a specified period (e.g., 12-16 weeks). A vehicle control group is included.
2. Tissue Collection and Preparation:
-
At the end of the treatment period, mice are euthanized.
-
The vascular system is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
-
The aorta, from the heart to the iliac bifurcation, is carefully dissected.
3. En Face Analysis of the Aorta:
-
The aorta is opened longitudinally, pinned flat on a wax surface, and stained with Oil Red O, which stains neutral lipids (characteristic of atherosclerotic plaques) red.[21][22][23]
-
The total aortic surface area and the Oil Red O-positive lesion area are quantified using image analysis software (e.g., ImageJ).
-
The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.
4. Aortic Root Sectioning and Staining:
-
The heart and the upper part of the aorta (aortic root) are embedded in a cryo-embedding medium (e.g., OCT compound) and frozen.
-
Serial cryosections (e.g., 10 µm thick) are cut from the aortic root.
-
Sections are stained with:
5. Quantitative Analysis of Aortic Root Lesions:
-
The cross-sectional area of the atherosclerotic lesions in the aortic root sections is measured using image analysis software.
-
The composition of the plaque (e.g., macrophage content) can also be quantified from immunohistochemically stained sections.
Protocol 2: Macrophage Cholesterol Efflux Assay
This protocol describes an in vitro assay to measure the ability of a compound to promote the removal of cholesterol from macrophages, a key step in reverse cholesterol transport.[25][26][27]
1. Cell Culture and Labeling:
-
A macrophage cell line (e.g., J774 or THP-1) is cultured in appropriate media.
-
Cells are plated in multi-well plates and incubated with a medium containing radiolabeled cholesterol (e.g., [3H]-cholesterol) for 24-48 hours to allow for cholesterol loading.
2. Equilibration and Treatment:
-
The labeling medium is removed, and the cells are washed with PBS.
-
Cells are then incubated in a serum-free medium containing the test compound (e.g., this compound) for a period (e.g., 18-24 hours) to allow for the equilibration of the labeled cholesterol within the intracellular pools and for the compound to exert its effect on cholesterol transport proteins.
3. Cholesterol Efflux:
-
The equilibration medium is removed, and cells are washed.
-
A serum-free medium containing a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), is added to the cells.
-
The cells are incubated for a defined period (e.g., 4-6 hours) to allow for the efflux of [3H]-cholesterol from the cells to the acceptor in the medium.
4. Quantification:
-
After the efflux period, the medium is collected, and the cells are lysed.
-
The amount of radioactivity in the medium and the cell lysate is measured using a liquid scintillation counter.
-
The percentage of cholesterol efflux is calculated as: (Radioactivity in medium / (Radioactivity in medium + Radioactivity in cell lysate)) x 100%.
Conclusion
The management of atherosclerosis is evolving from a primary focus on lipid-lowering to a multi-faceted approach that also addresses inflammation and direct plaque modification. This compound, as a selective LXRβ agonist, represents a promising strategy by promoting reverse cholesterol transport with a potentially improved safety profile compared to non-selective LXR agonists. While direct comparative efficacy data against established therapies like statins and PCSK9 inhibitors in preclinical models is limited, its distinct mechanism of action suggests it could have additive or synergistic effects. The anti-inflammatory agents, canakinumab and colchicine, have demonstrated clinical benefits in reducing cardiovascular events, highlighting the critical role of inflammation in atherosclerosis. Future research should focus on head-to-head comparative studies and the potential for combination therapies to achieve optimal anti-atherosclerotic outcomes.
References
- 1. Pharmacological characterization of a novel liver X receptor agonist with partial LXRα activity and a favorable window in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Frontiers | Dare to Compare. Development of Atherosclerotic Lesions in Human, Mouse, and Zebrafish [frontiersin.org]
- 6. PCSK9 inhibitors for prevention of atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. PCSK9 activation promotes early atherosclerosis in a vascular microphysiological system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Compounds Targeting the Liver X Receptor (LXR): In-silico Studies, Screening, Molecular Docking, and Chemico-pharmacokinetic Analysis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic effect of liver X receptor activation and simvastatin on plaque regression and stabilization: an magnetic resonance imaging study in a model of advanced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circulating Markers Reflect Both Anti- and Pro-Atherogenic Drug Effects in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicity and efficacy study of a combination of two retinoic acids in an ApoE knockout mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PCSK9 Inhibitors Reduce PCSK9 and Early Atherogenic Biomarkers in Stimulated Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PCSK9 Inhibition in Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regression of Inflammation in Atherosclerosis by the LXR Agonist R211945: A Noninvasive Assessment and Comparison With Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-lowering Therapy and Coronary Plaque Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. umassmed.edu [umassmed.edu]
- 22. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 23. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oil red O staining of aortic root cryosections [abcam.com]
- 25. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 26. researchgate.net [researchgate.net]
- 27. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-779788: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of BMS-779788, a potent and selective partial agonist of the Liver X Receptor (LXR).
This compound is a valuable tool in research, particularly in studies related to cholesterol metabolism, inflammation, and atherosclerosis.[1] Adherence to the following guidelines will ensure the safe management of this compound from reception to disposal, minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a standard practice for all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental exposure, refer to the first-aid measures outlined in the SDS.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and its associated waste must be carried out in accordance with federal, state, and local regulations. The following steps provide a clear and compliant pathway for its disposal:
-
Waste Identification and Segregation: All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered hazardous waste. This waste must be segregated from non-hazardous laboratory trash.
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The original product vial, once empty, can be used for this purpose.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and sealed waste container. The container material should be compatible with the solvent used (e.g., glass for organic solvents). Do not mix with other incompatible chemical waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. The date of waste accumulation should also be clearly visible.
-
Storage: Store the hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
-
Disposal Request: Once the waste container is full or ready for disposal, a chemical waste pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this compound down the drain or in regular trash.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₉ClN₂O₃S | Cayman Chemical |
| Molecular Weight | 509.1 g/mol | Cayman Chemical |
| Solubility (approx.) | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [2][3] |
| Ki for LXRα | 68 nM | [2][3] |
| Ki for LXRβ | 14 nM | [2][3] |
| EC₅₀ for LXRα activation | 230 nM | [2][3] |
| EC₅₀ for LXRβ activation | 250 nM | [2][3] |
| EC₅₀ for ABCA1 induction (human whole blood) | 1.2 µM | [4] |
Experimental Protocols and Visualizations
To provide a practical context for the use of this compound, a detailed experimental protocol and corresponding visualizations are provided below.
Experimental Protocol: Investigating the Effect of this compound on Target Gene Expression in Macrophages
This protocol outlines a typical experiment to assess the efficacy of this compound in upregulating the expression of LXR target genes, such as ABCA1, in a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture and differentiate THP-1 monocytes into macrophages according to standard protocols.
-
Treatment: Treat the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time period (e.g., 24 hours).
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of the target gene (e.g., ABCA1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qRT-PCR data to determine the fold change in target gene expression in response to this compound treatment compared to the vehicle control.
References
Personal protective equipment for handling BMS-779788
Compound of Interest: BMS-779788 CAS Number: 918348-67-1[1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this potent LXR partial agonist.[2] Given that this compound is intended for research use only and not for human or veterinary use[1], a high degree of caution is warranted.
Hazard Identification and Precautionary Measures
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of PPE will vary depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.Lab Coat: Standard laboratory coat.Ventilation: Work should be conducted in a chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.[3] |
Operational Plan: Handling and Experimental Use
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[3]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
